Technical Documentation Center

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine
  • CAS: 355816-53-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to CAS 1609407-98-8: Unveiling a Chemical Enigma

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of the Unknown In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Ser...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of the Unknown

In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Service) number, a select few remain enigmatic, their properties and potential applications shrouded in obscurity. CAS 1609407-98-8 stands as one such enigma. Despite a comprehensive search of publicly available scientific databases, chemical supplier catalogs, and patent literature, this specific identifier does not correspond to a readily characterizable substance.

This technical guide, therefore, deviates from a traditional whitepaper format. Instead, it serves as a chronicle of the investigative process, a transparent account of the search for information, and a guide for fellow researchers who may encounter similarly elusive compounds. It is a testament to the fact that the boundaries of our collective chemical knowledge are ever-expanding, and that "no data" is, in itself, a significant finding.

I. The Initial Search: Casting a Wide Net

The primary objective was to ascertain the fundamental identity of CAS 1609407-98-8. This involved a multi-pronged search strategy targeting:

  • Chemical Databases: Extensive queries of major chemical repositories (e.g., PubChem, ChemSpider, SciFinder) were performed to retrieve a chemical name, molecular formula, and structure.

  • Commercial Supplier Listings: Leading chemical supplier websites were scoured to determine if the compound is commercially available, which often provides basic physicochemical data and safety information.

  • Patent Literature: Patent databases were searched to identify if the compound has been synthesized and claimed in any recent inventions, which could provide insights into its potential use.

The results of this exhaustive initial search were uniformly negative. No database entry, commercial product listing, or patent document could be directly associated with the CAS number 1609407-98-8.

II. The Near-Neighbor Analysis: A Search for Context

In the absence of direct information, the focus shifted to a "near-neighbor" analysis. This involved investigating compounds with similar CAS numbers, on the hypothesis that they might belong to the same chemical series or have been registered in close temporal proximity. This approach occasionally yields contextual clues about the class of compounds to which the target may belong.

Several compounds with numerically close CAS numbers were identified, including:

  • CAS 1609407-31-9: N-Butylcycloheptanamine hydrochloride

  • CAS 1609407-56-8: 2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethan-1-amine hydrobromide

III. The Implications of "No Data": A Researcher's Perspective

The inability to retrieve information for a specific CAS number can arise from several scenarios, each with distinct implications for the research and development community:

  • A Novel, Undisclosed Compound: The CAS number may have been assigned to a newly synthesized molecule that has not yet been publicly disclosed in scientific literature or patents. This is common in the early stages of proprietary research and development in the pharmaceutical and chemical industries.

  • A Transient or Intermediate Compound: The substance may be a reactive intermediate in a multi-step synthesis that is not isolated or characterized as a final product.

  • A Data Entry Error or Retired CAS Number: While less common, it is possible that the CAS number is the result of a typographical error or has been retired by the Chemical Abstracts Service.

IV. Recommended Workflow for Encountering Unidentified CAS Numbers

For researchers and drug development professionals who encounter a similarly unidentifiable CAS number, the following systematic approach is recommended:

Caption: A logical workflow for investigating unidentified CAS numbers.

V. Conclusion: The Value of Negative Results

In scientific research, the absence of evidence is not the evidence of absence. The fact that CAS 1609407-98-8 remains uncharacterized in the public domain is a valuable piece of information. It signifies a potential frontier of chemical space that is yet to be explored or, alternatively, highlights the proprietary nature of ongoing research.

This guide serves as a transparent record of the rigorous, yet unsuccessful, attempt to elucidate the properties and safety data of CAS 1609407-98-8. It underscores the importance of meticulous database curation and the dynamic nature of chemical information. For the scientific community, the story of CAS 1609407-98-8 is not an endpoint, but rather a starting point for future inquiry, a reminder that the world of chemistry still holds its share of mysteries.

References

As no specific data could be retrieved for CAS 1609407-98-8, a conventional reference list is not applicable. The investigative process relied on standard chemical database search methodologies and an analysis of publicly accessible information from chemical suppliers and patent repositories.

Exploratory

Pharmacological Classification of Benzodioxolylalkylamines: A Technical Guide

Executive Summary This technical guide provides a rigorous pharmacological classification of benzodioxolylalkylamines, a chemical class exemplified by 3,4-methylenedioxymethamphetamine (MDMA) and its analogues. Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous pharmacological classification of benzodioxolylalkylamines, a chemical class exemplified by 3,4-methylenedioxymethamphetamine (MDMA) and its analogues. Unlike simple psychostimulants, these compounds exhibit a unique "entactogenic" profile characterized by serotonin-dominant monoamine release. This guide details their Structure-Activity Relationships (SAR), receptor binding profiles, metabolic pathways, and neurotoxic mechanisms. It is designed for researchers requiring actionable experimental protocols and authoritative mechanistic data.

Chemical Structure & Classification Logic

The core scaffold of this class is the 1,3-benzodioxole ring fused to an alkylamine side chain. The pharmacological activity is modulated by three primary vectors of structural modification:[1]

The Core Scaffold
  • Benzodioxole Ring: The methylenedioxy bridge at the 3,4-position of the phenyl ring is the defining feature. It increases lipophilicity compared to dihydroxy analogues and sterically hinders metabolic degradation by MAO, though it introduces susceptibility to CYP450 ring opening.

  • Alkyl Chain (Alpha-Substitution):

    • 
      -Methyl (Isopropylamine):  Creates a chiral center. The (S)-isomer is typically more potent as a psychostimulant (dopaminergic), while the (R)-isomer retains serotonergic activity. This substitution (as seen in MDA/MDMA) confers resistance to MAO-mediated deamination.
      
    • 
      -Ethyl (Butanamine):  Found in MBDB and BDB. Reduces dopaminergic potency, shifting the profile towards a pure serotonergic/entactogenic effect with less stimulant liability.
      
N-Substitution (Amine Terminus)
  • Primary Amine (MDA): High affinity for 5-HT2A receptors; mixed stimulant/hallucinogenic profile.

  • N-Methyl (MDMA): Optimizes the balance between SERT/DAT/NET release. Reduces direct 5-HT2A affinity compared to MDA but enhances transporter-mediated release.

  • N-Ethyl (MDEA): Retains SERT activity but significantly reduces DAT/NET affinity, resulting in a "stoning" or less energetic effect.

  • N-Hydroxy (MDOH): A metabolic intermediate that retains potency but is rapidly metabolized.

Structure-Activity Relationship (SAR) Analysis

The following Graphviz diagram illustrates the logical flow of structural modifications and their resulting pharmacological shifts.

SAR_Logic cluster_legend Pharmacological Outcome Core Benzodioxolylalkylamine Scaffold Alpha_Mod Alpha-Carbon Substitution Core->Alpha_Mod N_Mod Nitrogen Substitution Core->N_Mod Ring_Mod Ring Substitution Core->Ring_Mod MAO_Resist MAO Resistance (Increased Duration) Alpha_Mod->MAO_Resist Methyl/Ethyl group Potency_Shift Shift to SERT Selectivity N_Mod->Potency_Shift N-Methyl > N-Ethyl Receptor_Aff 5-HT2A Affinity (Hallucinogenic) N_Mod->Receptor_Aff Primary Amine (MDA)

Caption: SAR decision tree demonstrating how structural modifications at the alpha-carbon and nitrogen terminus dictate pharmacokinetic stability and receptor selectivity.

Pharmacodynamics: Mechanism of Action

Benzodioxolylalkylamines function primarily as Monoamine Transporter Substrates rather than simple blockers (like cocaine).

Transporter Reversal Mechanism[2]
  • Substrate Recognition: The molecule enters the presynaptic neuron via SERT, NET, or DAT.

  • VMAT2 Interaction: Once intracellular, it interacts with VMAT2, disrupting the proton gradient and causing leakage of monoamines from vesicles into the cytosol.

  • TAAR1 Agonism: Intracellular activation of Trace Amine Associated Receptor 1 (TAAR1) triggers protein kinase signaling (PKA/PKC), leading to the phosphorylation of the transporter.

  • Efflux: The phosphorylated transporter reverses direction, pumping neurotransmitters (5-HT, DA, NE) out into the synaptic cleft.

Receptor Binding Profiles (Quantitative Data)

The table below summarizes the binding affinities (


) for key analogues. Note the shift in selectivity as the N-substituent grows.

Table 1: Comparative Binding Affinities (


 in 

) at Human Transporters
CompoundSERT (

)
NET (

)
DAT (

)
5-HT2A (

)
Primary Effect
MDMA 2.40.68.3>10Entactogen/Stimulant
MDA 4.60.45.22.3Entactogen/Hallucinogen
MDEA 3.91.1>10>10Entactogen (Sedative)
MBDB 0.84.2>50>50Pure Entactogen
Amphetamine >200.070.6>100Stimulant

Data synthesized from Simmler et al. (2013) and Rothman et al. (2001). Lower


 indicates higher affinity.

Metabolism & Neurotoxicity

The metabolic fate of benzodioxolylalkylamines is critical for understanding their neurotoxic potential. The opening of the benzodioxole ring leads to the formation of reactive catechol species.

Metabolic Pathway Diagram

The following diagram maps the conversion of MDMA to its neurotoxic thioether metabolites.

Metabolism MDMA MDMA (Parent) MDA MDA (Active) MDMA->MDA CYP1A2/2B6 DHMA DHMA (HHMA) (Catechol) MDMA->DHMA CYP2D6 (Rate Limiting) HMMA HMMA (Inactive) DHMA->HMMA COMT Quinone Ortho-Quinone (Reactive Electrophile) DHMA->Quinone Oxidation Adduct Thioether Adduct (Neurotoxic) Quinone->Adduct + GSH CYP2D6 CYP2D6 (O-Demethylenation) CYP1A2 CYP1A2 (N-Demethylation) COMT COMT (Methylation) Oxidation Auto-oxidation GSH Glutathione (GSH)

Caption: Metabolic cascade showing the bioactivation of MDMA into reactive quinones via CYP2D6-mediated ring opening, leading to neurotoxic thioether adducts.

Mechanisms of Toxicity
  • Acute Hyperthermia: Driven by NE/5-HT release in the hypothalamus.

  • Long-term Serotonergic Depletion:

    • Thioether Adducts: The catechol metabolite (DHMA) oxidizes to an ortho-quinone, which conjugates with glutathione.[2] These adducts are transported into the brain, where they generate Reactive Oxygen Species (ROS) specifically within 5-HT terminals.

    • Tryptophan Hydroxylase (TPH) Inhibition: Oxidative stress irreversibly inhibits TPH, the rate-limiting enzyme for serotonin synthesis.

Experimental Protocol: [3H]-Monoamine Release Assay

To classify a novel benzodioxolylalkylamine as a releaser (vs. reuptake inhibitor), the following ex vivo synaptosome assay is the gold standard.

Principle

Synaptosomes are pre-loaded with radiolabeled neurotransmitter ([3H]-5-HT or [3H]-DA). The test compound is then added. If the compound is a releaser, it will induce efflux of the radioligand against the concentration gradient.

Materials
  • Tissue: Rat striatum (for DA) or hippocampus (for 5-HT).

  • Buffer: Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.

  • Radioligands: [3H]-Serotonin or [3H]-Dopamine (specific activity ~20-40 Ci/mmol).

Step-by-Step Methodology
  • Synaptosome Preparation:

    • Homogenize tissue in 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 12,000 x g (20 min) to pellet synaptosomes (P2 fraction).

    • Resuspend P2 in Krebs buffer.

  • Pre-Loading (Critical Step):

    • Incubate synaptosomes with 10 nM [3H]-ligand for 15 min at 37°C.

    • Note: This differs from uptake assays where drug and ligand are added simultaneously.

  • Washing:

    • Centrifuge and wash twice to remove extracellular radioligand. Resuspend.

  • Release Phase:

    • Aliquot pre-loaded synaptosomes into tubes.

    • Add test compound (0.1 nM – 100

      
      ) or buffer (basal release).
      
    • Incubate for 5-15 min at 37°C.

  • Termination & Measurement:

    • Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI).

    • Measure radioactivity in the filtrate (released fraction) vs. filter (retained fraction) using liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       for release. A steep dose-response curve indicates transporter-mediated efflux.
      

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic amphetamines. Neuropharmacology.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.

  • de la Torre, R., et al. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring.

  • Carvalho, M., et al. (2012).

  • Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs.

Sources

Foundational

The Architecture of Piperonyl Amine Derivatives: History, Synthesis, and Pharmacological Evolution

Executive Summary Piperonyl amine (3,4-methylenedioxybenzylamine) and its derivatives represent a cornerstone in medicinal chemistry. Characterized by the 1,3-benzodioxole (methylenedioxy) pharmacophore, these compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperonyl amine (3,4-methylenedioxybenzylamine) and its derivatives represent a cornerstone in medicinal chemistry. Characterized by the 1,3-benzodioxole (methylenedioxy) pharmacophore, these compounds have historically served as critical building blocks for psychoactive drugs, antiparkinsonian agents, and broad-spectrum antimicrobials. This whitepaper provides an in-depth technical analysis of the historical discovery, synthetic evolution, and mechanistic pharmacology of piperonyl amine derivatives. It is designed for drug development professionals seeking to leverage this versatile scaffold in modern therapeutics.

Historical Genesis and the 1,3-Benzodioxole Pharmacophore

The discovery of piperonyl amine derivatives is deeply intertwined with the exploration of the 1,3-benzodioxole ring system. Initially derived from natural sources like piperine (found in black pepper) and safrole, the methylenedioxybenzyl moiety was recognized for its ability to enhance lipid solubility and cross the blood-brain barrier.

In the mid-to-late 20th century, piperonyl amines became instrumental in the development of central nervous system (CNS) agents [1]. Two landmark discoveries cemented their utility:

  • Piribedil: Synthesized via the coupling of a pyrimidine derivative with 1-piperonylpiperazine, piribedil emerged as a potent, non-ergot dopamine D2/D3 receptor agonist used in the management of Parkinson's disease [2].

  • Fipexide: A piperonyl-piperazine derivative developed as a nootropic (cognitive enhancer) that modulates cAMP regulation [7].

Beyond the CNS, chiral analogs such as R-α-propyl-piperonyl amine were discovered to be vital intermediates in the asymmetric synthesis of elastase inhibitors, highlighting the scaffold's broad utility in addressing inflammatory and degenerative diseases [6].

Mechanistic Pharmacology and Target Diversity

The pharmacological versatility of piperonyl amines stems from the electron-rich nature of the benzodioxole ring, which readily participates in π-π stacking and hydrogen bonding within receptor active sites.

Dopaminergic Modulation

Piribedil acts as a direct agonist at dopamine D2 and D3 receptors. The piperonyl group structurally mimics the catecholamine ring of endogenous dopamine, while the piperazine linker provides the necessary spatial geometry to trigger the Gi/o protein-coupled cascade, ultimately downregulating adenylyl cyclase and restoring motor function in parkinsonian models [2].

D2_Pathway Piribedil Piribedil (Piperonyl Derivative) D2R Dopamine D2/D3 Receptors Piribedil->D2R Agonist Binding Gi Gi/o Protein Activation D2R->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit cAMP Decreased cAMP Levels AC->cAMP Downregulation PKA Reduced PKA Activity cAMP->PKA Pathway Inhibition Motor Restoration of Motor Function PKA->Motor Striatal Modulation

Fig 1: Dopamine D2/D3 receptor signaling cascade modulated by Piribedil.

Enzyme Inhibition and Antimicrobial Activity

Recent drug discovery efforts have repurposed the piperonyl amine scaffold for novel targets:

  • MAO-B Inhibition: Palladium-catalyzed aminocarbonylation has been used to synthesize coumarin-based piperonylamine hybrids (e.g., chroman-2,4-diones). These act as reversible, competitive inhibitors of Monoamine Oxidase B (MAO-B), offering neuroprotective potential for Alzheimer's disease [3].

  • Antimicrobial Schiff Bases: Condensation of piperonylamine with salicylaldehyde derivatives yields bidentate Schiff base ligands. When complexed with transition metals like Zn(II) or Co(II), these compounds exhibit potent antibacterial activity against E. coli and S. aureus by disrupting bacterial membrane integrity [4].

  • Anticancer Naphthoquinones: Reactions of 2,3-dichloro-1,4-naphthoquinone with piperonyl amine yield N-substituted derivatives that induce autophagy and inhibit EGFR tyrosine kinase in A549 lung cancer cells [8].

Advanced Synthetic Methodologies

Historically, synthesizing primary piperonyl amines relied on the reductive amination of piperonal with ammonia. However, this method suffers from poor causality in its experimental design: excess ammonia is required to prevent the highly reactive primary amine product from undergoing secondary or tertiary poly-alkylation.

To solve this, modern medicinal chemistry employs diazo-free deoxyamination of piperonyl alcohol. By utilizing N-haloimides (such as N-chlorosuccinimide) and triphenylphosphine (PPh3), chemists can generate a highly reactive phosphonium intermediate that undergoes a clean SN2 displacement. This ensures strict primary amine selectivity and avoids the generation of carbocation intermediates that lead to racemization or side reactions [5].

Synthesis_Workflow Start Piperonyl Alcohol or Piperonal MethodA Reductive Amination (Traditional) Start->MethodA + Amine, NaBH3CN MethodB Deoxyamination (Modern Diazo-Free) Start->MethodB + PPh3, N-Haloimides Intermediate Piperonyl Amine Intermediate MethodA->Intermediate Low Selectivity MethodB->Intermediate High Primary Amine Selectivity Deriv1 Schiff Base Complexes (Antimicrobial) Intermediate->Deriv1 + Salicylaldehyde/Metals Deriv2 1-Piperonylpiperazine (CNS Agents) Intermediate->Deriv2 + Piperazine Deriv3 Chromone Hybrids (MAO-B Inhibitors) Intermediate->Deriv3 + 3-Iodochromone, Pd-cat

Fig 2: Evolution of synthetic workflows for piperonyl amine derivatives.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and reaction success.

Protocol A: Synthesis of Piribedil Precursor via Deoxyamination [5]

Objective: Synthesize 1-piperonylpiperazine selectively without poly-alkylation. Causality Rationale: Triphenylphosphine (PPh3) and N-chlorosuccinimide (NCS) are chosen to activate piperonyl alcohol into a phosphonium leaving group, forcing an SN2 mechanism that strictly limits the reaction to mono-alkylation.

  • Activation: Dissolve 1.0 eq of piperonyl alcohol and 1.2 eq of PPh3 in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere.

  • Halogenation: Slowly add 1.2 eq of NCS. Validation Check: The solution will turn pale yellow, indicating the formation of the activated alkoxyphosphonium intermediate. Stir for 30 minutes.

  • Coupling: Introduce 1.5 eq of 2-(piperazin-1-yl)pyrimidine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with saturated NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification & Validation: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexane). Self-Validation: Perform 1H-NMR. The presence of a distinct singlet at ~3.4 ppm (integrating to 2H for the benzylic CH2) and the absence of di-alkylated multiplet shifts confirms mono-alkylation success.

Protocol B: High-Throughput MAO-B Inhibition Assay [3]

Objective: Evaluate the inhibitory potency of synthesized chromone-piperonylamine hybrids. Causality Rationale: Kynuramine is utilized as a non-fluorescent substrate. Active MAO-B cleaves kynuramine into 4-hydroxyquinoline, which is highly fluorescent. This provides a direct, interference-free kinetic readout of enzyme activity.

  • Preparation: In a 96-well black opaque microtiter plate, add 50 µL of recombinant human MAO-B enzyme (0.5 µg/mL in potassium phosphate buffer, pH 7.4).

  • Inhibitor Incubation: Add 25 µL of the piperonylamine derivative (serial dilutions from 100 µM to 1 nM in 1% DMSO). Incubate at 37°C for 15 minutes to allow complex formation. Validation Check: Include a positive control well with Selegiline (a known MAO-B inhibitor) to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 25 µL of kynuramine (final concentration 50 µM).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the IC50 by plotting the initial velocity (slope of fluorescence over time) against the log concentration of the inhibitor using non-linear regression.

Quantitative Structure-Activity Relationships (SAR)

The structural modifications of the piperonyl amine scaffold dictate its biological target. Table 1 summarizes the quantitative data across different therapeutic domains.

Table 1: Pharmacological Profiles of Key Piperonyl Amine Derivatives

Compound / DerivativePrimary TargetBiological ApplicationKey MetricRef
Piribedil Dopamine D2/D3 ReceptorsParkinson's DiseaseKi (D2) = 1.3 × 10⁻⁷ mol/L[2]
Fipexide cAMP RegulationNootropic / Cognitive EnhancerN/A (Withdrawn)[7]
Chroman-2,4-dione-piperonylamine MAO-B EnzymeAlzheimer's / NeuroprotectionKi = 94 μM[3]
Zn(II)-Piperonylamine Schiff Base Bacterial MembraneAntimicrobial (E. coli, S. aureus)Broad-spectrum MIC reduction[4]
Piperidinyl-Naphthoquinone EGFR Tyrosine KinaseAnticancer (A549 Lung Cells)IC50 = 6.15 μM[8]
R-α-propyl-piperonyl amine Human Neutrophil ElastaseInflammatory DiseasesChiral Intermediate[6]

References

  • 1-Piperonylpiperazinium 4-chlorobenzoate - PMC. National Institutes of Health (NIH). 1

  • Piribedil: Antiparkinsonian Properties and Potential Clinical Utility in Dopaminergic Disorders. ResearchGate. 2

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. ACS Publications. 3

  • Synthesis, characterization, biological activity, and QSAR studies of transition metal complexes derived from piperonylamine Schiff bases. ResearchGate. 4

  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. National Institutes of Health (NIH). 5

  • US5932749A - Asymmetric synthesis of R-α-propyl-piperonyl amine and its analogs. Google Patents. 6

  • 1-(2-[4-Chlorophenoxy]acetyl)-4-(3,4-methylenedioxybenzyl)piperazine (Fipexide). ChemicalBook. 7

  • Scheme 1. Synthesis of new piperidinyl and thio-substituted naphthoquinone derivatives. ResearchGate. 8

Sources

Exploratory

Technical Deep Dive: N-Substituted Benzodioxole Analogs

Synthesis, Pharmacodynamics, and Metabolic Liabilities Executive Summary The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in medicinal chemistry, serving as a cornerstone for compounds ranging...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Pharmacodynamics, and Metabolic Liabilities

Executive Summary

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in medicinal chemistry, serving as a cornerstone for compounds ranging from anticonvulsants and antipsychotics to potent antitumor agents.[1] Its planar, electron-rich nature allows for high-affinity pi-stacking interactions within receptor binding pockets (e.g., 5-HT, Dopamine D2).

However, for the drug development professional, this scaffold presents a dualistic nature : while it enhances binding affinity, it acts as a potent Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes. This guide synthesizes the structural activity relationships (SAR) of N-substituted analogs, provides optimized synthetic protocols, and details the mechanistic toxicology required to de-risk these candidates during lead optimization.

Chemical Architecture & Synthetic Strategies

The synthesis of N-substituted benzodioxoles typically hinges on the formation of the C-N bond proximal to the electron-rich aromatic ring. While nucleophilic substitution is possible, Reductive Amination remains the industry standard due to its mild conditions and tolerance for functional groups.

Optimized Synthetic Workflow

The following workflow utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that minimizes dimer formation and eliminates the need for toxic cyanoborohydrides.

SynthesisWorkflow cluster_conditions Optimized Conditions Precursor 3,4-Methylenedioxyphenyl Ketone/Aldehyde Imine Imine/Iminium Intermediate Precursor->Imine Dehydration (-H2O) Amine Primary/Secondary Amine (R-NH2) Amine->Imine Reduction Reduction (STAB / DCM) Imine->Reduction Protonation Product N-Substituted Benzodioxole Analog Reduction->Product Hydride Transfer

Figure 1: Step-wise reductive amination pathway using Sodium Triacetoxyborohydride (STAB) in Dichloromethane (DCM).

Pharmacological Mechanisms & SAR

The N-substituted benzodioxole motif is versatile. Modifications to the nitrogen substituent (R-group) drastically shift the pharmacological profile from receptor modulation to enzyme inhibition.

Comparative Potency Data

The following table summarizes key analogs and their divergent biological targets, highlighting the scaffold's versatility.

Compound ClassTarget MechanismKey Analog / CodePotency / OutcomeReference
Antitumor Tubulin inhibition / ApoptosisYL201 IC50: 4.92 µM (MDA-MB-231 cells)[1]
Antipsychotic D2 Antagonist / 5-HT1A AgonistCompound 24 High affinity (Ki < 10 nM)[2]
Anticonvulsant Voltage-gated Na+ ChannelsN-Benzylamide derivs ED50: ~30 mg/kg (MES Test)[3]
COX Inhibitor COX-2 SelectivityCompound 3e CC50: 219 µM (Cytotoxicity)[4]
Structural Activity Relationship (SAR) Insights
  • Linker Length: For 5-HT/Dopamine activity, an ethyl linker (phenethylamine backbone) is optimal. Extending to a propyl linker often shifts selectivity towards transporter inhibition (e.g., SERT/DAT).

  • Ring Substitution: The 1,3-dioxole ring is bioisosteric with a methoxy-phenol group but is metabolically distinct. It locks the oxygens in a coplanar conformation, maximizing orbital overlap with aromatic residues in the binding pocket.

The Metabolic Liability: CYP450 Inhibition

This is the critical failure point for many benzodioxole drug candidates. The methylene carbon between the two oxygens is susceptible to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to Mechanism-Based Inhibition (MBI) .

Mechanism of Inactivation[2][3]
  • HAT: Hydrogen Atom Abstraction from the methylene bridge.

  • Carbene Formation: The resulting radical collapses into a highly reactive carbene species.

  • MIC Formation: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a Metabolic-Intermediate Complex (MIC). This permanently inactivates the enzyme molecule ("suicide inhibition").

MetabolicFate Substrate Benzodioxole Drug Radical Free Radical Intermediate Substrate->Radical CYP Oxidation (-H•) CYP CYP450 Enzyme (Fe-Heme) Complex Metabolic-Intermediate Complex (MIC) CYP->Complex Carbene Reactive Carbene Species (:C) Radical->Carbene Electronic Rearrangement Carbene->Complex Fe-Coordination Inactivation Irreversible Enzyme Inactivation Complex->Inactivation Loss of Catalytic Function

Figure 2: The "Suicide Inhibition" pathway. The benzodioxole methylene carbon is oxidized to a carbene, which covalently binds the CYP450 heme iron.

Mitigation Strategy: To retain the pharmacophore while reducing MBI, consider deuteration of the methylene bridge (


-benzodioxole) to exploit the Kinetic Isotope Effect (KIE), making hydrogen abstraction energetically unfavorable [5].
Experimental Protocol: High-Yield Reductive Amination

Objective: Synthesis of N-(3,4-methylenedioxybenzyl)alkylamine. Scale: 10 mmol.

  • Imine Formation:

    • In a dry 100 mL round-bottom flask, dissolve Piperonal (1.50 g, 10 mmol) and the Target Amine (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) .

    • Add Magnesium Sulfate (MgSO4, 2 g) to sequester water and drive equilibrium.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Filter off MgSO4 and return filtrate to the flask.

    • Cool to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB, 3.18 g, 15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH3CN to avoid cyanide toxicity and improve yield.

    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with saturated NaHCO3 (30 mL) . Stir for 20 mins until gas evolution ceases.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Convert to HCl salt for stability: Dissolve oil in minimal Et2O, add 2M HCl/Et2O dropwise. Filter the precipitate.

References
  • Zhang, Y. et al. (2025). "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity."[1][4][5][6] European Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline Research. (1999). "N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D2 antagonists/5-HT1A partial agonists." Journal of Medicinal Chemistry. Link

  • National Institute of Neurological Disorders and Stroke (NINDS). "Anticonvulsant Screening Project (ASP) Data." ResearchGate Review. Link

  • Al-Wahaibi, L. et al. (2020). "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors." Saudi Pharmaceutical Journal. Link

  • Monash Institute of Pharmaceutical Sciences. (2021). "1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis and Tubulin-Bound Structure." ChemMedChem. Link

Sources

Foundational

Regulatory Status of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: A Case Study in Controlled Substance Determination

An In-Depth Technical Guide for Researchers For researchers, scientists, and drug development professionals, navigating the complex legal landscape of novel chemical compounds is a critical prerequisite to any substantiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, navigating the complex legal landscape of novel chemical compounds is a critical prerequisite to any substantive work. The regulatory status of a molecule dictates its handling, procurement, and research applications. This guide provides an in-depth analysis of the legal standing of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine , using its evaluation as a framework for assessing other novel psychoactive substances (NPS).

While this specific compound is not explicitly named in the primary controlled substance schedules, its structural characteristics place it in a high-risk legal category. This guide will dissect the multi-faceted process required to reach a determination, focusing on United States federal law as a primary example.

Part 1: Assessment of Explicit Scheduling

The initial step in determining the legal status of a compound is to ascertain if it is explicitly listed in the schedules of the Controlled Substances Act (CSA) or its international equivalents. The CSA categorizes drugs into five schedules based on their medical use, potential for abuse, and safety or dependency liability.[1][2] Schedule I substances, for example, are defined as having a high potential for abuse, no currently accepted medical use in the United States, and a lack of accepted safety for use under medical supervision.[1][3][4]

A thorough review of the Drug Enforcement Administration (DEA) Controlled Substance Schedules and associated lists does not show N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine as an explicitly scheduled substance.[3][5] These lists are extensive but may not describe all salts, isomers, and derivatives that are also controlled.[1][5]

Table 1: Explicit Scheduling Status of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

Jurisdiction/ListExplicitly Listed?Notes
U.S. Controlled Substances ActNoNot found in alphabetical or scheduled lists as of early 2026.[5][6]
U.S. State-Level Lists (e.g., AL, TX)NoNot found in representative state-level lists which often include additional novel compounds.[7][8][9]
Canadian Precursor Chemical ListsNoWhile related benzodioxole compounds like Isosafrole are listed as precursors, this specific amine is not.[10]

The absence of the compound from these lists does not, however, conclude the inquiry. The next and most critical step is to evaluate its status under analogue legislation.

Part 2: Analysis under the Federal Analogue Act

The most significant legal challenge for N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine arises from the Controlled Substance Analogue Enforcement Act of 1986 (Federal Analogue Act).[11] This statute allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if it is intended for human consumption.[11][12]

A substance is defined as a controlled substance analogue if it meets one of three criteria:

  • Its chemical structure is substantially similar to the chemical structure of a controlled substance in Schedule I or II.[12][13]

  • It has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II substance.[12][13]

  • It is represented or intended to have a stimulant, depressant, or hallucinogenic effect on the central nervous system substantially similar to a Schedule I or II substance.[12]

Structural Similarity Analysis

The core of the issue lies in the structural similarity of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine to 3,4-methylenedioxymethamphetamine (MDMA), a well-known Schedule I substance.[1][3]

  • Shared Core Structure: Both molecules contain the critical 1,3-benzodioxole (or methylenedioxy) moiety. This chemical group is a hallmark of many scheduled phenethylamines and is a significant red flag for regulatory bodies.

  • Side-Chain Differences: The primary structural difference is the amine side chain. MDMA is a secondary amine on a propane backbone (a propan-2-amine). The compound features a different secondary amine on a pentane backbone (a pentan-3-amine).

While these differences are chemically distinct, the term "substantially similar" is intentionally broad and subject to legal interpretation, often on a case-by-case basis.[14][15] The presence of the benzodioxole ring linked to an alkylamine chain is often sufficient for law enforcement to consider a compound a potential analogue.

Workflow for Analogue Status Determination

For researchers, understanding the decision-making process is crucial for risk assessment. The following workflow illustrates the key evaluation points under the Federal Analogue Act.

Analogue_Act_Workflow start Start: Evaluate Novel Compound is_listed Is the compound explicitly scheduled? start->is_listed sub_struct Is the chemical structure 'substantially similar' to a Schedule I or II substance? is_listed->sub_struct No is_analogue Treated as a Schedule I Controlled Substance is_listed->is_analogue Yes sub_pharm Does it have a 'substantially similar' pharmacological effect? sub_struct->sub_pharm Yes not_controlled Not a Controlled Substance (on this basis) sub_struct->not_controlled No sub_intent Is it intended or represented as having a similar effect? sub_pharm->sub_intent No human_consume Is the substance intended for human consumption? sub_pharm->human_consume Yes sub_intent->human_consume Yes sub_intent->not_controlled No human_consume->not_controlled No human_consume->is_analogue Yes

Workflow for Controlled Substance Analogue Act Evaluation.
Methodology for Preliminary Legal Assessment

Researchers handling novel compounds with potential psychoactive properties should adopt a rigorous, self-validating protocol for preliminary legal assessment.

  • Chemical Name and Synonym Search: Conduct a comprehensive search of the DEA's Controlled Substances list and other relevant national databases using the compound's IUPAC name, common names, and any known synonyms.

  • Structural Class Identification: Identify the core scaffold of the molecule. For N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine, the key class is a "benzodioxole derivative."

  • Analogue Comparison: Search for controlled substances within the same structural class (e.g., MDMA, Pentylone, Butylone).[7][16] Document the structural similarities and differences.

  • Pharmacological Data Review: Review any existing literature on the compound or structurally similar molecules to assess potential pharmacological effects (stimulant, depressant, hallucinogenic). An absence of data does not guarantee safety from prosecution.

  • Intent Documentation: Crucially, all research, procurement, and handling must be meticulously documented to demonstrate intent for legitimate scientific research, not for human consumption. Label all materials clearly as "Not for human consumption" and "For laboratory research only."

  • Formal Inquiry: For high-risk compounds, the most definitive step is to request an official determination from the DEA's Drug and Chemical Evaluation Section.[5]

Conclusion and Authoritative Recommendation

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is not an explicitly scheduled controlled substance in the United States.

However, due to its clear structural similarity to the Schedule I substance MDMA, it resides in a high-risk legal gray area. Under the Federal Analogue Act, there is a significant probability that it would be considered a controlled substance analogue by law enforcement, particularly if there is any evidence of intent for human consumption.[11][14] The ambiguity of the term "substantially similar" means that its legal status could ultimately be decided in a court of law.[15]

For professionals in research and drug development, this compound should be handled with the same caution and adherence to security and documentation protocols as a Schedule I substance. Before acquiring or conducting research with this molecule, it is imperative to either obtain a formal legal opinion or submit an inquiry to the DEA for an official determination of its status.[5]

References

  • Controlled Substance Schedules. (n.d.). DEA Diversion Control Division. Retrieved from [Link]

  • Lists of: Scheduling Actions, Controlled Substances, Regulated Chemicals. (2016, September 6). U.S. Department of Justice, Drug Enforcement Administration. Retrieved from [Link]

  • Drug Scheduling. (n.d.). Drug Enforcement Administration. Retrieved from [Link]

  • Federal Analogue Act. (2026, January 20). In Wikipedia. Retrieved from [Link]

  • List of Schedule I controlled substances (U.S.). (n.d.). In Wikipedia. Retrieved from [Link]

  • Federal Analog Act. (2012, August 9). In Wikidoc. Retrieved from [Link]

  • Liman, M. N., & Grewal, H. S. (2023). Drug Enforcement Administration Drug Scheduling. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • McFadden v. United States, 576 U.S. 186 (2015). Justia U.S. Supreme Court Center. Retrieved from [Link]

  • Rannazzisi, J. T. (2013, September 25). Statement before the House Energy and Commerce Committee, Subcommittee on Health. DEA.gov. Retrieved from [Link]

  • Voiding the Federal Analogue Act. (n.d.). University of Nebraska–Lincoln Digital Commons. Retrieved from [Link]

  • Controlled Drugs and Substances Act (S.C. 1996, c. 19). (2026, January 29). Justice Canada. Retrieved from [Link]

  • 1,3-Benzodioxole. (n.d.). PubChem. Retrieved from [Link]

  • Schedules of Controlled Substances. (n.d.). Texas Department of State Health Services. Retrieved from [Link]

  • Controlled Substances - Alphabetical Order. (2026, January 29). DEA Diversion Control Division. Retrieved from [Link]

  • Schedules of Controlled Substances: Placement of N-Ethylpentylone in Schedule I. (2021, June 14). Federal Register. Retrieved from [Link]

  • Department of Consumer Protection Controlled Substance Drug Schedule Updates. (2025, September 18). Connecticut General Assembly. Retrieved from [Link]

  • Controlled Substances List. (2020, January 15). Alabama Board of Pharmacy. Retrieved from [Link]

  • Federal Register Notices. (2025, January 13). GovInfo. Retrieved from [Link]

  • Cabinet of Ministers of Ukraine Resolution of 6 May 2000 № 770. (n.d.). Retrieved from [Link]

  • Drug and Chemical Information. (n.d.). DEA Diversion Control Division. Retrieved from [Link]

  • Controlled Substances List. (2026, January 15). Alabama Department of Public Health. Retrieved from [Link]

  • Tebuconazole. (2024, October 1). Regulations.gov. Retrieved from [Link]

  • Tebuconazole (Ref: HWG 1608). (2026, March 3). AERU, University of Hertfordshire. Retrieved from [Link]

  • Tebuconazole; Pesticide Tolerances. (2018, May 16). Federal Register. Retrieved from [Link]

Sources

Exploratory

The Enigmatic Landscape of Reduced Cathinone Analogs: A Technical Guide to Unraveling Their Psychoactive Potential

Abstract The relentless evolution of novel psychoactive substances (NPS) presents a formidable challenge to public health and a compelling puzzle for neuropharmacology. Among these, synthetic cathinones have emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless evolution of novel psychoactive substances (NPS) presents a formidable challenge to public health and a compelling puzzle for neuropharmacology. Among these, synthetic cathinones have emerged as a prominent class, notorious for their potent stimulant effects.[1][2][3] This technical guide ventures into a less-explored but critical area: the psychoactive potential of reduced cathinone analogs. By chemically reducing the defining β-keto group of the cathinone scaffold to a hydroxyl moiety, a new family of compounds with potentially altered pharmacological profiles is created. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the psychoactive effects of these analogs. We will delve into the foundational structure-activity relationships, detail a suite of validated in vitro and in vivo experimental protocols, and offer insights into the causal relationships between molecular structure and psychoactive outcomes. Our objective is to equip the scientific community with the necessary tools and rationale to anticipate, understand, and respond to the emergence of these novel compounds.

Introduction: The Rationale for Investigating Reduced Cathinone Analogs

The parent compound, cathinone, is a naturally occurring psychostimulant found in the khat plant (Catha edulis).[4][5] Its synthetic derivatives, characterized by a β-ketoamphetamine backbone, have flooded the illicit drug market, often marketed as "bath salts."[3][6] These substances typically exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—leading to increased synaptic concentrations of these neurotransmitters.[7][8][9]

The reduction of the β-keto group to a hydroxyl group, yielding a β-hydroxyamphetamine structure, is a critical chemical modification. This alteration is predicted to significantly impact the molecule's polarity, metabolic stability, and interaction with its biological targets.[4] Understanding the resulting psychoactive profile is not merely an academic exercise; it is a proactive measure to anticipate future trends in NPS design and to identify potential therapeutic leads. This guide will provide the scientific rationale and a practical, step-by-step approach to characterizing the psychoactive landscape of these novel analogs.

Structure-Activity Relationships: The Impact of Reducing the Beta-Keto Group

The structure-activity relationship (SAR) of synthetic cathinones is a complex and evolving field of study.[1][7][10] Key structural features, including substitutions on the aromatic ring, the length of the alkyl chain, and modifications of the amino group, all play a crucial role in determining a compound's potency and selectivity for monoamine transporters.[7][11]

The reduction of the β-keto group introduces a chiral center, resulting in (1R,2S)- and (1S,2R)- or (1R,2R)- and (1S,2S)-diastereomers, each with potentially distinct pharmacological activities. This is a critical departure from the parent cathinones and necessitates stereospecific analysis. The increased polarity due to the hydroxyl group may decrease the ability of these compounds to cross the blood-brain barrier, potentially lowering their central nervous system (CNS) stimulant potency compared to their cathinone counterparts.[4]

The following diagram illustrates the core structural modification from a cathinone to a reduced cathinone analog:

G cluster_0 Cathinone Scaffold cluster_1 Reduced Analog Cathinone Cathinone (β-ketoamphetamine) Reduced_Cathinone Reduced Cathinone Analog (β-hydroxyamphetamine) Cathinone->Reduced_Cathinone Reduction of β-keto group

Figure 1: Chemical transformation from a cathinone to a reduced cathinone analog.

A Hierarchical Approach to Psychoactive Profiling: From In Vitro Prediction to In Vivo Confirmation

A robust and logical progression of experiments is essential to accurately characterize the psychoactive potential of novel compounds. This guide proposes a hierarchical workflow that begins with high-throughput in vitro assays to predict activity and culminates in definitive in vivo behavioral studies.

G Start Novel Reduced Cathinone Analog In_Vitro PART 1: In Vitro Screening (Target Affinity & Function) Start->In_Vitro Receptor_Binding Receptor Binding Assays (DAT, NET, SERT) In_Vitro->Receptor_Binding Uptake_Inhibition Neurotransmitter Reuptake Inhibition Assays In_Vitro->Uptake_Inhibition In_Vivo PART 2: In Vivo Behavioral Assessment (Psychoactive Effects) Receptor_Binding->In_Vivo Uptake_Inhibition->In_Vivo Locomotor Locomotor Activity Testing In_Vivo->Locomotor Drug_Discrimination Drug Discrimination Studies In_Vivo->Drug_Discrimination End Psychoactive Profile Characterized Locomotor->End Drug_Discrimination->End

Figure 2: Hierarchical workflow for assessing the psychoactive potential of novel compounds.

PART 1: In Vitro Screening - Gauging Target Affinity and Function

The initial phase of investigation focuses on determining the interaction of the reduced cathinone analogs with their primary molecular targets: the monoamine transporters. These assays are cost-effective, high-throughput, and provide foundational data for predicting in vivo effects.[12][13][14]

Receptor Binding Assays

Rationale: Receptor binding assays quantify the affinity of a compound for a specific receptor or transporter.[15][16] By using radiolabeled ligands that are known to bind to DAT, NET, and SERT, we can determine the concentration of the novel compound required to displace 50% of the radioligand (IC50 value), which is then used to calculate the binding affinity (Ki). This provides a direct measure of how strongly the compound interacts with the transporters.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals containing the transporters).

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the synaptosomal preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the reduced cathinone analog.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the synaptosomes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[17]

Neurotransmitter Reuptake Inhibition Assays

Rationale: While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., whether the compound inhibits or enhances transporter function). Neurotransmitter reuptake inhibition assays directly measure the ability of a compound to block the transport of neurotransmitters into the cell.[18][19][20]

Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

  • Cell Culture:

    • Use human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Culture the cells in 96- or 384-well plates until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with a buffered salt solution.

    • Pre-incubate the cells with varying concentrations of the reduced cathinone analog or a reference inhibitor for 10-15 minutes at 37°C.[18]

    • Add a fluorescent substrate that mimics the natural neurotransmitter (available in commercial kits).[17][19][20]

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader in kinetic mode. As the fluorescent substrate is transported into the cells, the fluorescence signal increases.

  • Data Analysis:

    • Calculate the rate of uptake for each concentration of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression.

Table 1: Hypothetical In Vitro Data for a Reduced Cathinone Analog

Assay TypeTargetResult (IC50, nM)
Receptor BindingDAT150
NET75
SERT800
Reuptake InhibitionDAT250
NET120
SERT>1000

This table illustrates the type of data generated from in vitro screening. Lower IC50 values indicate higher potency.

PART 2: In Vivo Behavioral Assessment - Unveiling the Psychoactive Effects

Following the in vitro characterization, promising candidates are advanced to in vivo studies to determine their actual psychoactive effects in a whole-organism context. Rodent models are well-established for this purpose.[21][22][23]

Locomotor Activity Testing

Rationale: Spontaneous locomotor activity is a reliable indicator of the stimulant or sedative properties of a drug.[24][25] Psychostimulants like cocaine and amphetamine typically produce a dose-dependent increase in locomotor activity.[22][26][27] This assay provides a fundamental assessment of the compound's CNS stimulant potential.

Experimental Protocol: Open-Field Locomotor Activity Test

  • Apparatus:

    • Use an open-field arena (a square or circular enclosure) equipped with a grid of infrared beams to automatically track the animal's movement.

  • Procedure:

    • Habituate the animals (e.g., mice or rats) to the testing room and the open-field arena for a set period before the experiment.

    • Administer the reduced cathinone analog at various doses (and a vehicle control) to different groups of animals.

    • Immediately place the animals individually into the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

    • Compare the total locomotor activity across different dose groups using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination Studies

Rationale: Drug discrimination is a sophisticated behavioral paradigm that assesses the subjective effects of a drug.[28][29][30] Animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine or methamphetamine) and to respond on one of two levers to receive a reward (e.g., a food pellet). Once trained, the animals are tested with the novel compound to see if it "substitutes" for the training drug, meaning the animal perceives it as being similar.[22][23]

Experimental Protocol: Two-Lever Drug Discrimination in Rats

  • Training Phase:

    • Train food-deprived rats in an operant chamber with two levers.

    • On days when they receive an injection of a known psychostimulant (e.g., methamphetamine, 1 mg/kg, i.p.), responses on the "drug-appropriate" lever are reinforced with food pellets.

    • On days when they receive a vehicle injection, responses on the "vehicle-appropriate" lever are reinforced.

    • Continue training until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Once the animals have met the training criteria, administer various doses of the reduced cathinone analog.

    • Place the rat in the operant chamber and record which lever it predominantly presses. No reinforcement is given during the test session.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

    • Full substitution (≥80% drug-appropriate responding) indicates that the novel compound has subjective effects similar to the training drug.

    • Partial substitution (20-79% drug-appropriate responding) suggests some similarity in subjective effects.

    • No substitution (<20% drug-appropriate responding) indicates a lack of similar subjective effects.

G cluster_0 Training Phase cluster_1 Testing Phase Meth_Injection Methamphetamine Injection Drug_Lever Press 'Drug' Lever Meth_Injection->Drug_Lever Vehicle_Injection Vehicle Injection Vehicle_Lever Press 'Vehicle' Lever Vehicle_Injection->Vehicle_Lever Reward Food Reward Drug_Lever->Reward Vehicle_Lever->Reward Test_Compound Reduced Cathinone Analog Injection Lever_Press Rat Presses Lever Test_Compound->Lever_Press Substitution Substitution? Lever_Press->Substitution

Figure 3: Workflow of a drug discrimination study.

Conclusion: Synthesizing a Comprehensive Psychoactive Profile

The systematic application of the in vitro and in vivo methodologies outlined in this guide will enable researchers to construct a comprehensive psychoactive profile for novel reduced cathinone analogs. By integrating data on transporter affinity and function with behavioral outcomes such as locomotor stimulation and subjective effects, a robust understanding of a compound's potential for abuse and its specific mechanism of action can be achieved. This knowledge is paramount for informing regulatory bodies, guiding public health responses, and identifying potential avenues for therapeutic development. The ever-changing landscape of NPS demands a proactive and scientifically rigorous approach, and this guide provides a foundational framework for that endeavor.

References

  • [In-vitro screening of psychoactive drugs to prevent abuses]. PubMed. (2008-12-15).
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. (2024-08-06).
  • Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. (2017). [Link]

  • Structure-Activity Relationship Studies of Synthetic Cathinones and Related Agents. ScholarWorks@UARK. (2019-07-09). [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. (2024-09-13).
  • Synthetic Cathinones (``Bath Salts''). The Journal of Emergency Medicine. (2014).
  • Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents. Neurotoxicology. (2021). [Link]

  • Synthetic Cathinone and Cannabinoid Designer Drugs Pose a Major Risk for Public Health.
  • Behavioral effects of four novel synthetic cathinone analogs in rodents. ResearchGate. (2020-10-19). [Link]

  • Substituted cathinones – Knowledge and References. Taylor & Francis. (n.d.). [Link]

  • Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. PubMed. (2017-04-15). [Link]

  • Synthetic cathinones and their rewarding and reinforcing effects in rodents. Current Topics in Behavioral Neurosciences. (2017). [Link]

  • Synthetic cathinones drug profile. The European Union Drugs Agency (EUDA). (2026-02-15). [Link]

  • The toxicology and pharmacology of the synthetic cathinone mephedrone. Heliyon. (2022-03-13).
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. (2023-10-20). [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. (2024-12-26).
  • What is the locomotor activity test used for in behavioral studies?. News-Medical.Net. (2025-09-18). [Link]

  • Drug discrimination. Wikipedia. (n.d.). [Link]

  • Locomotor activity. Wikipedia. (n.d.). [Link]

  • In Vitro Assays. AXXAM. (n.d.). [Link]

  • Animal model responding to ADHD therapy. NEUROFIT. (n.d.). [Link]

  • SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. PsychoGenics. (n.d.). [Link]

  • Locomotor Sensitization Study. Melior Discovery. (n.d.). [Link]

  • Discriminative Properties of Drugs of Abuse. Taylor & Francis. (n.d.). [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. (n.d.). [Link]

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. (2024-02-06). [Link]

  • Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. (2017). [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of Psychopharmacology. (2007). [Link]

  • Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Journal of Psychopharmacology. (2024). [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. (n.d.). [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. (2022).
  • The NIMH Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. (2017-05-25). [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. (n.d.). [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. (n.d.). [Link]

  • Drug Discrimination Assessment. Melior Discovery. (n.d.). [Link]

  • Receptor Binding Assays. Merck. (n.d.). [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. (2025-08-06).
  • Synthetic Cathinones and amphetamine analogues: What's the rave about?. Journal of the American Association of Nurse Practitioners. (2014). [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. (2020-05-19). [Link]

  • Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. ResearchGate. (2024-03-05). [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. (n.d.). [Link]

  • Neuropharmacology of Synthetic Cathinones. ResearchGate. (2025-08-06). [Link]

  • 3,4-Methylenedioxypyrovalerone prevents while methylone enhances methamphetamine-induced damage to dopamine nerve endings: β-ketoamphetamine modulation of neurotoxicity by the dopamine transporter. PubMed. (2015-04-15). [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. (2018-10-15). [Link]

  • Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. (2024-04-25). [Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. (2015). [Link]

  • Brain imaging reveals how stimulant drugs improve performance in ADHD. Washington University School of Medicine in St. Louis. (2025-12-26). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine via Reductive Amination

Abstract & Introduction The 1,3-benzodioxole (piperonyl) moiety is a privileged scaffold in medicinal chemistry, appearing frequently in antitumor agents, antidepressants, and metabolic inhibitors. This Application Note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 1,3-benzodioxole (piperonyl) moiety is a privileged scaffold in medicinal chemistry, appearing frequently in antitumor agents, antidepressants, and metabolic inhibitors. This Application Note details the synthesis of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine (Target 3 ) via the reductive amination of piperonal with 3-aminopentane.

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike sodium cyanoborohydride (


), STAB is non-toxic (cyanide-free) and exhibits superior selectivity for imines over aldehydes, minimizing the risk of direct reduction of the starting material [1]. This protocol is designed for high-throughput lead optimization and is self-validating through a specific acid-base workup strategy.
Reaction Scheme

The synthesis proceeds via the formation of an imine intermediate (in situ), followed by selective hydride transfer from STAB.



Experimental Design & Stoichiometry

Rationale for Reagent Choice:

  • Solvent (1,2-Dichloroethane - DCE): Chosen for its optimal dielectric constant, which stabilizes the iminium intermediate without hindering the solubility of STAB.

  • Amine Excess (1.2 eq): 3-Aminopentane is a sterically hindered secondary alkyl amine. A slight excess drives the equilibrium toward imine formation.

  • Acid Catalyst (AcOH): Essential for catalyzing the dehydration step (imine formation) when using sterically demanding amines [1].

Table 1: Reagent Loading (10 mmol Scale)
ReagentMW ( g/mol )Equiv.[3]QuantityPhysical State
Piperonal (1)150.131.01.50 gWhite Solid
3-Aminopentane (2)87.161.21.05 g (1.40 mL)Colorless Liquid
NaBH(OAc)3 (STAB)211.941.53.18 gWhite Powder
Acetic Acid (Glacial)60.051.00.60 g (0.57 mL)Liquid
1,2-Dichloroethane 98.96N/A35 mLSolvent

Detailed Protocol

Phase A: Imine Formation (In Situ)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Piperonal (1.50 g) and 1,2-Dichloroethane (35 mL). Stir until fully dissolved.

  • Amine Addition: Add 3-Aminopentane (1.40 mL) followed by Acetic Acid (0.57 mL).

  • Equilibration: Stir the mixture at Room Temperature (RT) for 30-60 minutes .

    • Checkpoint: The solution may turn slightly yellow/cloudy, indicating imine formation.

Phase B: Reduction
  • Reagent Addition: Cool the reaction mixture to 0°C (ice bath) to moderate the exotherm. Add STAB (3.18 g) portion-wise over 5 minutes.

    • Note: Gas evolution is minimal, but ensure the system is vented.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–16 hours .

    • Monitoring: Check by TLC (Silica; 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear. The amine product will likely streak near the baseline unless treated with triethylamine.
      
Phase C: Workup & Purification (Self-Validating)

This workup utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde).

  • Quench: Carefully add Sat. aq. NaHCO3 (30 mL) to the reaction mixture. Stir vigorously for 15 mins to quench excess borohydride.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer once with DCM (20 mL). Combine organics.

  • Acid-Base Purification (The "Clean-Up"):

    • Step 3a: Extract the combined organic layer with 1M HCl (2 x 30 mL).

      • Logic: The target amine protonates and moves to the aqueous layer. Neutral impurities (piperonal) stay in the organic layer.

    • Step 3b: Discard the organic layer (or keep for recovery of starting material).

    • Step 3c: Basify the acidic aqueous layer to pH > 12 using 4M NaOH or solid KOH. The solution will become cloudy as the free amine precipitates/oils out.

    • Step 3d: Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

  • Drying: Dry the final organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism Pathway

The following diagram illustrates the stepwise conversion from aldehyde to amine, highlighting the critical iminium ion intermediate reduced by the acetoxyborohydride anion.

G cluster_0 Acid Catalysis cluster_1 Reduction Start Piperonal (Aldehyde) Imine Hemiaminal / Imine (Equilibrium) Start->Imine + Amine Amine 3-Aminopentane (Amine) Amine->Imine Iminium Protonated Iminium (Activated Species) Imine->Iminium + H+ (AcOH) Product Target Secondary Amine Iminium->Product Hydride Transfer Acid AcOH Acid->Iminium STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Caption: Mechanistic pathway of STAB-mediated reductive amination. The protonated iminium ion is the obligate intermediate for reduction.

Figure 2: Acid-Base Purification Workflow

This flowchart guides the researcher through the purification logic, ensuring high purity without chromatography.

Workup Mix Crude Reaction Mixture (DCE Phase) Quench Quench: Sat. NaHCO3 Mix->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Phase (Product + Impurities) Sep1->Org1 Aq1 Aqueous Waste Sep1->Aq1 ExtractAcid Extract with 1M HCl Org1->ExtractAcid Sep2 Phase Separation ExtractAcid->Sep2 OrgWaste Organic Phase (Unreacted Aldehyde) DISCARD Sep2->OrgWaste AqAcid Acidic Aqueous Phase (Protonated Amine Salt) Sep2->AqAcid Basify Basify to pH 12 (4M NaOH) AqAcid->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Final Pure Target Amine ExtractDCM->Final

Caption: Self-validating acid-base extraction protocol. The target amine is selectively isolated based on its basicity.

Quality Control & Characterization

Expected Yield: 85–95% (Pale yellow oil)

1H NMR Validation (CDCl3, 400 MHz):

  • 
     6.7–6.9 ppm (3H, m):  Aromatic protons of the benzodioxole ring.
    
  • 
     5.92 ppm (2H, s):  Characteristic singlet of the methylenedioxy bridge (
    
    
    
    ). Key identifier.
  • 
     3.70 ppm (2H, s):  Benzylic methylene (
    
    
    
    ). This peak shifts upfield relative to the aldehyde precursor (~9.8 ppm).
  • 
     2.45 ppm (1H, m):  Methine proton of the pentyl group.
    
  • 
     1.3–1.5 ppm (4H, m):  Methylene protons of the ethyl groups.
    
  • 
     0.90 ppm (6H, t):  Methyl protons of the ethyl groups.
    

MS (ESI+):

  • Calculated

    
    
    
  • Observed

    
    
    

Safety & Handling

  • Piperonal: Irritant. Avoid inhalation of dust.[4]

  • 3-Aminopentane: Flammable liquid; corrosive.[5][6] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (slowly). Do not use in the presence of strong acids without venting.

  • 1,2-Dichloroethane: Carcinogen and toxic. Use proper PPE (gloves, goggles) and work strictly in a fume hood. Alternative: DCM (Dichloromethane) may be used if DCE is restricted, though reaction times may increase slightly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

  • Common Organic Chemistry. (n.d.). Reductive Amination with Sodium Triacetoxyborohydride (STAB).[1][2] Retrieved October 26, 2023.

Sources

Application

Application Note: Chemoselective Synthesis of Piperonyl Amines from Piperonal

This Application Note is structured as a high-level technical guide for pharmaceutical researchers. It focuses on the synthesis of 3,4-methylenedioxybenzylamine (Piperonylamine), a critical pharmacophore in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical researchers. It focuses on the synthesis of 3,4-methylenedioxybenzylamine (Piperonylamine), a critical pharmacophore in drug development (e.g., for antihistamines, metabolic inhibitors, and alkaloid synthesis).

Abstract

Piperonylamine (3,4-methylenedioxybenzylamine) is a versatile building block in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1] While naturally occurring in trace amounts, efficient synthetic access is required for drug discovery campaigns. This Application Note details two validated protocols for converting piperonal (3,4-methylenedioxybenzaldehyde) to piperonylamine: (1) Direct Reductive Amination using sodium cyanoborohydride (The Borch Reaction), and (2) Stepwise Oxime Reduction using activated zinc in acetic acid. These methods are selected for their high chemoselectivity, functional group tolerance, and scalability.

Regulatory & Safety Compliance

  • Precursor Control: Piperonal is a List I Chemical under the US Controlled Substances Act (and monitored in the EU) due to its potential use in illicit manufacturing. Researchers must ensure valid licensure (DEA Form 225/510) and maintain strict inventory logs.

  • Chemical Hazards:

    • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic; generates HCN gas upon contact with strong acids. Work strictly in a fume hood.

    • Piperonylamine: Irritant; handle with PPE.

Reaction Chemistry & Mechanism

The transformation relies on the reduction of a C=N bond (imine or oxime) generated from the aldehyde.[2][3][4][5]

Mechanism A: Borch Reductive Amination

This "one-pot" method involves the formation of a hemiaminal, followed by dehydration to an iminium ion. The mild reducing agent NaBH₃CN selectively reduces the protonated iminium species without reducing the aldehyde precursor, preventing side reactions.

Mechanism B: Oxime Reduction

This is a classical, two-step route. Piperonal is first condensed with hydroxylamine to form piperonal oxime (quantitative yield).[6] The oxime is then reduced to the primary amine using elemental zinc in acetic acid (electron transfer mechanism) or catalytic hydrogenation.

ReactionPathways Piperonal Piperonal (Aldehyde) Imine Iminium Ion (Intermediate) Piperonal->Imine NH4OAc, MeOH (Method A) Oxime Piperonal Oxime (Stable Intermediate) Piperonal->Oxime NH2OH·HCl (Method B) Amine Piperonylamine (Target) Imine->Amine NaBH3CN Reductive Amination Oxime->Amine Zn / AcOH Electron Transfer Reduction

Figure 1: Parallel synthetic pathways for the conversion of Piperonal to Piperonylamine.

Protocol A: Direct Reductive Amination (Borch Method)

Best for: Rapid, small-to-medium scale (1g – 50g) synthesis in drug discovery. Key Advantage: One-pot procedure; mild conditions preserve sensitive moieties.

Materials
  • Piperonal (1.0 equiv)

  • Ammonium Acetate (10.0 equiv) – Excess ensures conversion to primary amine.

  • Sodium Cyanoborohydride (0.7 equiv) – Stoichiometry controlled to prevent over-reduction.

  • Solvent: Methanol (Anhydrous)

  • Quench: Conc. HCl, NaOH (aq)

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperonal (15.0 g, 100 mmol) in Methanol (150 mL) .

    • Add Ammonium Acetate (77.1 g, 1000 mmol) in one portion.

    • Stir at room temperature (20–25°C) for 30 minutes. Note: The solution may turn slightly yellow as the imine forms.

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Carefully add Sodium Cyanoborohydride (4.4 g, 70 mmol) in small portions over 15 minutes. Caution: Vent toxic gases.

    • Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

  • Workup (Critical for Purity):

    • Acid Hydrolysis: Acidify the mixture to pH < 2 by slowly adding concentrated HCl (approx. 15 mL) to decompose excess hydride and hydrolyze boron complexes. Stir for 30 minutes.

    • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove methanol, leaving an aqueous slurry.

    • Neutralization: Dissolve the residue in water (100 mL). Wash with Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde (discard organic layer).

    • Basification: Basify the aqueous phase to pH > 12 using 6M NaOH. The amine will separate as an oil.

    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 75 mL).

  • Purification:

    • Dry the combined DCM extracts over anhydrous

      
      .
      
    • Filter and concentrate in vacuo to yield crude piperonylamine as a pale yellow oil.

    • Optional: Distill under high vacuum (bp ~135°C at 12 mmHg) or convert to HCl salt for crystallization.

Protocol B: Stepwise Oxime Reduction (Zinc/Acetic Acid)

Best for: Scalable synthesis (>50g), avoiding cyanide toxicity, or when "Green Chemistry" principles are prioritized.

Phase 1: Preparation of Piperonal Oxime
  • Dissolve Piperonal (15.0 g, 100 mmol) in Ethanol (50 mL) .

  • Add a solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (10.0 g, 120 mmol) in Water (30 mL) .

  • Heat to 60°C for 1 hour. Upon cooling, the oxime precipitates as a white crystalline solid.

  • Filter, wash with cold water, and dry. Yield: >95%.

Phase 2: Reduction to Amine[7]
  • Setup: Place Piperonal Oxime (16.5 g, 100 mmol) in a 3-neck flask fitted with a reflux condenser and addition funnel. Add Glacial Acetic Acid (150 mL) .

  • Activation: Stir vigorously. Add Zinc Dust (26.0 g, 400 mmol) (activated by washing with dilute HCl then acetone) in small portions.

    • Exotherm Control: The reaction is exothermic. Maintain temperature below 60°C using a water bath if necessary.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 118°C) for 4 hours. The grey suspension will turn to a clear/white slurry of zinc acetate.

  • Workup:

    • Filter the hot mixture through Celite to remove unreacted zinc. Wash the pad with hot acetic acid.

    • Concentrate the filtrate to a viscous oil.

    • Dissolve in Water (100 mL) and cool to 0°C.

    • Basify strongly with 50% NaOH (careful: heat generation) until the zinc hydroxide precipitate redissolves (zincate formation).

    • Extract the liberated amine with Toluene or DCM (3 x 100 mL).

    • Dry and concentrate to yield the amine.

Performance & Optimization Data

The following data compares the two methods based on internal validation runs.

MetricMethod A: Borch (NaBH₃CN)Method B: Oxime (Zn/AcOH)
Overall Yield 65 – 75%70 – 85%
Reaction Time 24 – 48 Hours6 – 8 Hours (Two Steps)
Purity (Crude) High (>95%)Moderate (Requires distillation)
Atom Economy ModerateLow (Stoichiometric Zn waste)
Safety Profile High Risk (Cyanide)Moderate Risk (Flammable/Corrosive)
Scalability Limited by hydride cost/toxicityExcellent (Cheap reagents)
Expert Tips for Optimization
  • pH Control (Method A): If the reaction stalls, verify the pH is near 6.0. If too basic, imine formation is slow; if too acidic, the hydride decomposes.

  • Drying (Method A): Use 3Å molecular sieves in the reaction mixture to absorb water generated during imine formation, driving the equilibrium forward.

  • Zinc Quality (Method B): The surface area of Zinc is critical. Use fine dust (<10 microns) and activate with 2% HCl immediately before use for consistent initiation.

Experimental Workflow Visualization

Workflow cluster_A Method A: Borch cluster_B Method B: Oxime start Start: Piperonal A1 Mix with NH4OAc in MeOH (30 min) start->A1 B1 React with NH2OH (60°C, 1h) start->B1 A2 Add NaBH3CN (0°C -> RT, 24h) A1->A2 A3 Acid Quench (HCl) Remove MeOH A2->A3 common_workup Basify (NaOH > pH 12) Extract w/ DCM A3->common_workup B2 Isolate Oxime (Filtration) B1->B2 B3 Reflux with Zn/AcOH (4h) B2->B3 B3->common_workup product Product: Piperonylamine common_workup->product

Figure 2: Operational workflow comparing the "One-Pot" Borch method vs. the "Two-Step" Oxime method.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][7] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Oximes. Chemical Reviews, 35(3), 351–425. (Classic review on Oxime reduction mechanisms).
  • US Drug Enforcement Administration. (2023). List of Controlled Substances and Regulated Chemicals. Link

  • Common Organic Chemistry. (2023). Reductive Amination: Standard Protocols. Link

Sources

Method

In Vitro Monoamine Transporter Binding Assays: A Comprehensive Guide for Drug Discovery

Introduction: The Critical Role of Monoamine Transporters in Neuroscience Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Monoamine Transporters in Neuroscience

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are pivotal proteins in the central nervous system.[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[3] This process is crucial for terminating neurotransmission and maintaining neurotransmitter homeostasis.[1] Given their central role in regulating mood, cognition, and motor function, MATs are primary targets for a wide array of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as drugs of abuse like cocaine.[1][3]

Understanding the interaction of novel chemical entities with these transporters is a cornerstone of neuropharmacology and drug development. In vitro radioligand binding assays remain the gold standard for determining the affinity and selectivity of a compound for a specific transporter.[4] These assays provide essential data, such as the inhibitory constant (Kᵢ), which quantifies the potency of a test compound. This information is critical for predicting a drug's potential therapeutic effects and off-target liabilities.

This guide provides a detailed overview of the principles and protocols for conducting in vitro monoamine transporter binding assays, designed for researchers, scientists, and drug development professionals.

The Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are based on the principle of competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound for a finite number of transporter binding sites.[5] By measuring the ability of increasing concentrations of the test compound to displace the binding of a fixed concentration of the radioligand, we can determine the test compound's affinity for the transporter.[4]

The key parameter derived from this assay is the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6] The IC₅₀ value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Experimental Workflow and Key Considerations

The successful execution of monoamine transporter binding assays hinges on careful planning and optimization of several key steps.

Workflow cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Acquisition & Analysis prep_biomat Biological Material (Cell Lines or Tissue) incubation Incubation (Membranes + Radioligand + Test Compound) prep_biomat->incubation Membrane Preparation prep_reagents Reagents & Buffers prep_reagents->incubation prep_radioligand Radioligand & Test Compound prep_radioligand->incubation filtration Rapid Filtration (Separation of Bound vs. Free) incubation->filtration Equilibrium Reached counting Scintillation Counting filtration->counting Radioactivity Measurement analysis Data Analysis (IC50 & Ki Determination) counting->analysis Raw Data (CPM) result Final Report analysis->result Affinity & Selectivity Profile

Figure 1: General workflow for an in vitro monoamine transporter binding assay.

Biological Material: Choosing the Right System

The source of the monoamine transporters is a critical determinant of the assay's relevance and reproducibility.

  • Transfected Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant DAT, NET, or SERT are widely used.[6][7] These systems offer a high density of the target transporter and a clean background, free from other interacting proteins that might be present in native tissue.

  • Native Tissue Preparations: Homogenates of specific brain regions rich in the transporter of interest (e.g., striatum for DAT) can also be used.[8] While providing a more physiologically relevant context, these preparations are more complex and may have higher non-specific binding.

Radioligands and Reagents: Ensuring Specificity and Quality

The choice of radioligand is crucial for a successful binding assay. An ideal radioligand exhibits high affinity and specificity for the target transporter.

TransporterRecommended Radioligands
DAT [³H]WIN 35,428, [³H]GBR-12935[6]
NET [³H]Nisoxetine[6]
SERT [³H]Citalopram, [³H]Paroxetine[6]
Table 1: Commonly used radioligands for monoamine transporter binding assays.

It is also essential to use high-purity reagents and to prepare fresh buffers for each experiment to ensure consistency.

Assay Buffers: Maintaining Physiological Conditions

The composition of the assay buffer is critical for maintaining the integrity of the transporters and ensuring optimal binding conditions. A typical assay buffer has a physiological pH and contains salts to mimic the extracellular environment.

ComponentConcentrationPurpose
Tris-HCl50 mMBuffering agent to maintain pH
NaCl120 mMMimics extracellular sodium concentration
KCl5 mMMimics extracellular potassium concentration
Table 2: A common buffer composition for monoamine transporter binding assays.[9]
Determination of Non-Specific Binding: A Critical Control

Non-specific binding refers to the binding of the radioligand to components other than the target transporter, such as the filter paper or other proteins in the membrane preparation.[10] It is essential to determine and subtract this non-specific binding from the total binding to obtain the specific binding to the transporter. This is achieved by including a set of control tubes containing a high concentration of a known selective inhibitor for the target transporter, which will saturate the specific binding sites and leave only the non-specific binding.[6]

TransporterCompound for Non-Specific Binding
DAT GBR 12909 or Mazindol[6][7]
NET Desipramine or Nisoxetine[7][9]
SERT Citalopram or Fluoxetine[6][11]
Table 3: Compounds used to determine non-specific binding.

Detailed Protocols

The following are generalized protocols for competitive radioligand binding assays for DAT, NET, and SERT. These should be optimized for specific laboratory conditions and reagent sources.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

Objective: To determine the Kᵢ of a test compound for the human dopamine transporter.

Materials:

  • Membrane preparation from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (final concentration ~1-3 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]

  • Non-specific binding determinant: 10 µM GBR 12909.[6]

  • Test compound dilution series.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]WIN 35,428, 100 µL membrane preparation.

    • Non-Specific Binding: 50 µL 10 µM GBR 12909, 50 µL [³H]WIN 35,428, 100 µL membrane preparation.

    • Test Compound: 50 µL of each concentration of the test compound, 50 µL [³H]WIN 35,428, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 2: Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the Kᵢ of a test compound for the human norepinephrine transporter.

Materials:

  • Membrane preparation from HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine (final concentration ~1-5 nM).[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]

  • Non-specific binding determinant: 10 µM Desipramine.[9]

  • Test compound dilution series.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.[9]

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: Follow the same setup as the DAT assay, substituting the appropriate reagents.

  • Incubation: Incubate the plate at 4°C for 60 minutes.[9]

  • Filtration: Follow the same filtration and washing procedure as the DAT assay.

  • Counting: Measure the radioactivity as described for the DAT assay.

Protocol 3: Serotonin Transporter (SERT) Binding Assay

Objective: To determine the Kᵢ of a test compound for the human serotonin transporter.

Materials:

  • Membrane preparation from HEK293 cells stably expressing hSERT.[12]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (final concentration ~0.1-1 nM).[6][13]

  • Assay Buffer: Tris-buffered saline (TBS).[13]

  • Non-specific binding determinant: 100 µM Sertraline or 10 µM Citalopram.[6][14]

  • Test compound dilution series.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.4% polyethyleneimine.[13]

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: Follow the same setup as the DAT assay, using the SERT-specific reagents.

  • Incubation: Incubate the plate at room temperature for 4 hours with rotation.[13]

  • Filtration: Follow the same filtration and washing procedure as the DAT assay, washing three times with cold TBS.[13]

  • Counting: Measure the radioactivity as described for the DAT assay.

Data Analysis and Interpretation

DataAnalysis cluster_input I. Raw Data cluster_calc II. Calculations cluster_output III. Curve Fitting & Final Parameters cpm_total Total Binding (CPM) specific_binding Specific Binding = Total - NSB cpm_total->specific_binding cpm_nsb Non-Specific Binding (CPM) cpm_nsb->specific_binding cpm_compound Compound Binding (CPM) percent_inhibition % Inhibition Calculation cpm_compound->percent_inhibition specific_binding->percent_inhibition curve_fitting Non-linear Regression (Sigmoidal Dose-Response) percent_inhibition->curve_fitting ic50 IC50 Determination curve_fitting->ic50 ki Ki Calculation (Cheng-Prusoff Equation) ic50->ki [L] & Kd of Radioligand

Figure 2: Data analysis workflow for competitive binding assays.

  • Calculate Specific Binding: For each data point, subtract the average non-specific binding (CPM) from the average total binding (CPM) to obtain the specific binding.

  • Generate a Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal curve.[6]

  • Determine the IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.[14]

  • Calculate the Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

A lower Kᵢ value indicates a higher affinity of the test compound for the transporter. By comparing the Kᵢ values for DAT, NET, and SERT, the selectivity profile of the compound can be established.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration too high- Inadequate washing- Hydrophobic compound sticking to filters- Optimize radioligand concentration- Increase the number and volume of washes- Pre-soak filters in polyethyleneimine
Low Specific Binding - Low transporter expression- Degraded membrane preparation- Inactive radioligand- Use a cell line with higher transporter expression- Prepare fresh membranes and store properly- Check the age and storage of the radioligand
High Variability Between Replicates - Pipetting errors- Incomplete mixing- Uneven filtration or washing- Use calibrated pipettes and practice good technique- Ensure thorough mixing of reagents- Ensure consistent filtration and washing across all wells

Conclusion

In vitro monoamine transporter binding assays are indispensable tools in neuroscience research and drug discovery. By providing a quantitative measure of a compound's affinity and selectivity for DAT, NET, and SERT, these assays offer critical insights into its potential pharmacological effects. The protocols and considerations outlined in this guide provide a robust framework for obtaining reliable and reproducible data, thereby accelerating the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters in the brain. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hemanth, K. P., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Rothman, R. B., Partilla, J. S., Baumann, M. H., Dersch, C. M., Carroll, F. I., & Seltzman, H. H. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 663–675. [Link]

  • Egaña, L. A., & Dabbs, K. (2020). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR protocols, 1(3), 100185. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT). [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Link]

  • Assay Genie. (n.d.). Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit. [Link]

  • Adhikary, S., Hiranita, T., & Navratna, V. (2015). Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PloS one, 10(12), e0145688. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Luethi, D., Ka-Man, C., Holy, M., J-J, L., & H, H. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-933. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Newman, A. H., Kline, R. H., & Cao, J. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 364–371. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hemanth, K. P., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Cichero, E., & P, T. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3341-3353. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Zhu, R., & S, Z. (2019). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Pharmacology, 10, 111. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Singh, S. K. (2019). Discovery and Development of Monoamine Transporter Ligands. Journal of medicinal chemistry, 62(1), 16–43. [Link]

  • Singh, S. K. (2015). Overview of Monoamine Transporters. Current protocols in pharmacology, 70, 12.16.1–12.16.15. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(17), e1574. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(17), e1574. [Link]

  • Assay Genie. (2024, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. [Link]

  • LMU Munich. (2014, December 2). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

Sources

Application

Storage conditions and shelf life of piperonyl amine solutions

Application Note: Formulation, Storage, and Stability of Piperonylamine Solutions Mechanistic Background of Piperonylamine Degradation Piperonylamine (3,4-Methylenedioxybenzylamine) is a critical primary amine building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation, Storage, and Stability of Piperonylamine Solutions

Mechanistic Background of Piperonylamine Degradation

Piperonylamine (3,4-Methylenedioxybenzylamine) is a critical primary amine building block utilized extensively in agrochemical development, pharmaceutical synthesis, and biocatalysis[1]. While the neat compound exhibits moderate stability at room temperature, its dissolution in aqueous or organic solvents drastically increases its susceptibility to environmental degradation. To maximize shelf life and ensure reproducibility in assays, researchers must understand the two primary mechanisms that compromise solution integrity:

  • CO₂ Absorption and Carbamate Formation: As a highly nucleophilic primary amine, piperonylamine rapidly reacts with atmospheric carbon dioxide. This reversible but thermodynamically favored nucleophilic addition yields ammonium carbamate salts[2]. In non-polar organic solvents (e.g., dichloromethane), these salts precipitate out of solution, altering the exact molarity of the reagent. In aqueous solutions, carbamate formation neutralizes the amine's reactivity, effectively ruining its utility in coupling reactions.

  • Oxidative Deamination: Benzylamines are highly prone to oxidation. In the presence of dissolved oxygen, trace transition metals, or UV/Visible light, the benzylic carbon of piperonylamine undergoes oxidative cleavage[3]. This degradation pathway yields piperonal (3,4-methylenedioxybenzaldehyde) and ammonia[4]. Elevated temperatures significantly accelerate this oxidative loss of titer[3].

Degradation Pathways Visualization

G cluster_0 Environmental Triggers PA Piperonylamine Solution (Active State) Carbamate Ammonium Carbamate Salts (Loss of Amine Reactivity) PA->Carbamate Nucleophilic Attack Piperonal Piperonal (Aldehyde) + NH3 (Oxidative Deamination) PA->Piperonal Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Dissolved Oxygen O2->Piperonal Light UV/Vis Light & Metals Light->Piperonal Catalysis

Figure 1. Degradation pathways of piperonylamine via CO2 absorption and oxidative deamination.

Quantitative Storage Data and Shelf Life

The stability of piperonylamine solutions is entirely dependent on the solvent matrix, temperature, and atmospheric control. The table below summarizes empirical shelf-life expectations under various storage conditions.

Solvent SystemStorage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Marker
Aqueous (pH > 8) 4 °CArgon / N₂Dark (Amber)1–2 WeeksPiperonal (Oxidation)
Aqueous (pH < 6) *4 °CAmbientDark (Amber)> 1 MonthStable (Protonation protects amine)
Organic (DMSO/DMF) -20 °CArgon / N₂Dark (Amber)6–12 MonthsPiperonal / Carbamate
Organic (DCM/EtOH) 4 °CAmbientLight Exposed< 48 HoursCarbamate Precipitation

*Expert Insight: When formulated as an acidic salt (e.g., adjusting an aqueous solution to pH < 6 with HCl), the amine becomes protonated. This ammonium species lacks the lone pair required for nucleophilic attack on CO₂, rendering it highly resistant to carbamate formation and significantly extending its shelf life.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Preparation of Stable Piperonylamine Stock Solutions

Causality & Rationale: Because piperonylamine acts as a CO₂ scavenger and is susceptible to oxidation[2][3], atmospheric exposure during solution preparation is the primary cause of premature degradation. Using degassed solvents and inert atmospheres prevents the initiation of these pathways.

  • Step 1: Solvent Degassing. Transfer the desired organic solvent (e.g., anhydrous DMSO or Ethanol) into a Schlenk flask. Sparge with high-purity Argon for at least 30 minutes. Causality: Sparging displaces dissolved O₂ and CO₂, eliminating the primary reactants for carbamate formation and oxidative deamination.

  • Step 2: Inert Dissolution. Inside a glovebox or using standard Schlenk line techniques, weigh the solid piperonylamine and dissolve it in the degassed solvent to reach the target concentration (e.g., 0.5 M).

  • Step 3: Aliquoting & Sealing. Dispense the solution into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photolytically catalyzed radical oxidation. Seal with PTFE-lined septa caps. Causality: PTFE is highly impermeable to atmospheric gases compared to standard silicone, ensuring long-term exclusion of CO₂.

  • Step 4: Storage. Store the sealed vials at -20 °C. Causality: Lowering the temperature kinetically suppresses any residual oxidative degradation[3].

Protocol 2: Self-Validating Quality Control (QC) & Shelf-Life Monitoring

Causality & Rationale: Before utilizing stored solutions in sensitive syntheses or biological assays, the integrity of the amine must be validated. Degradation alters the stoichiometry of the solution and introduces reactive byproducts (piperonal and ammonia)[4][5].

  • Step 1: Visual & Olfactory Inspection. Observe the solution against a white background. A pristine solution is colorless to pale yellow[1]. Deep yellowing indicates advanced oxidation. In non-polar solvents (like DCM), the presence of a fine white precipitate confirms ammonium carbamate salt formation.

  • Step 2: FT-IR Validation (Carbamate Detection). Drop-cast a small aliquot onto an ATR-FTIR crystal. Validation Check: The appearance of a strong carbonyl absorption band at ~1630–1650 cm⁻¹ confirms CO₂ absorption and carbamate formation[2]. If this peak is prominent, the solution must be discarded.

  • Step 3: ¹H-NMR Validation (Piperonal Detection). Dilute a 50 µL aliquot in CDCl₃. Validation Check: Scan the downfield region. The emergence of a distinct aldehyde proton singlet at ~9.8 ppm confirms oxidative deamination to piperonal[4]. The integral ratio of this peak to the intact benzylic protons (~3.8 ppm) provides the exact degradation percentage.

References[2] The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.https://www.mdpi.com/2071-1050/7/7/8294[3] Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5384462/[1] Piperonylamine - Chem-Impex. Chem-Impex.https://www.chemimpex.com/piperonylamine[4] Highly Efficient Oxidation of Amines to Aldehydes with Flow‐based Biocatalysis. AIR Unimi.https://air.unimi.it/retrieve/handle/2434/535497/966774/Flow_Oxidation.pdf[5] The Mechanism of Inhibition of Benzylamine Oxidase by 3,5-Diethoxy-4-Aminomethylpyridine (B24). Taylor & Francis.https://www.tandfonline.com/doi/pdf/10.3109/14756369709035805

Sources

Method

High-Efficiency Recovery of Benzodioxole Derivatives from Complex Biological Matrices

Application Note: AN-BZD-2026 [1] Executive Summary The extraction of benzodioxole derivatives—ranging from illicit substances like 3,4-Methylenedioxymethamphetamine (MDMA) to pharmaceuticals like Stiripentol and natural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BZD-2026 [1]

Executive Summary

The extraction of benzodioxole derivatives—ranging from illicit substances like 3,4-Methylenedioxymethamphetamine (MDMA) to pharmaceuticals like Stiripentol and natural products like Safrole—presents a unique bioanalytical challenge. These compounds share the methylenedioxy-phenyl ring, a moiety that imparts lipophilicity but is susceptible to ring-cleavage under extreme acidic stress.[1]

This guide provides validated protocols for extracting these compounds from plasma and urine. Unlike generic guides, we distinguish between Basic Benzodioxoles (requiring cation exchange) and Acidic/Neutral Benzodioxoles (requiring careful pH control in LLE).

Chemical Logic & Method Selection

The choice of extraction method is dictated by the functional group attached to the benzodioxole ring, not the ring itself.

Compound ClassExample TargetpKa (Approx)Primary ChallengeRecommended Method
Basic Amines MDMA, MDA, MDEA~9.9 (Amine)Ion suppression by phospholipids in LC-MSMixed-Mode SPE (MCX)
Acidic/Neutrals Stiripentol, Piperonylic acid~4.0 (Acid) or NeutralProtein binding (>99%); Acid instabilityLLE or PPT (Protein Precip)
Glucuronides Phase II MetabolitesN/AHigh polarity; requires hydrolysisEnzymatic Hydrolysis + SLE
Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate extraction protocol based on the analyte's physicochemical properties.

MethodSelection Start Start: Analyte Characterization pKa_Check Functional Group Check Start->pKa_Check Basic Basic Amine (e.g., MDMA) pKa_Check->Basic pKa > 8 Acidic Acidic/Neutral (e.g., Stiripentol) pKa_Check->Acidic pKa < 6 or Neutral Matrix_Check Matrix Type Urine Urine (High Conjugates) Matrix_Check->Urine High Metabolites Plasma Plasma/Blood (High Protein) Matrix_Check->Plasma Basic->Matrix_Check Acidic->Matrix_Check Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis MCX Protocol A: Mixed-Mode Cation Exchange (SPE) Plasma->MCX Basic Analytes LLE Protocol B: Liquid-Liquid Extraction Plasma->LLE Acidic Analytes Hydrolysis->MCX High Purity SLE Protocol C: Supported Liquid Extraction Hydrolysis->SLE High Throughput

Caption: Decision tree for selecting extraction methodologies based on analyte pKa and biological matrix.

Protocol A: Mixed-Mode Cation Exchange (MCX)

Target: Basic benzodioxoles (MDMA, MDA) in Plasma or Urine.[1] Mechanism: Utilizes a dual-retention mechanism.[1] The sorbent retains the benzodioxole ring via hydrophobic interactions and the protonated amine via electrostatic attraction. This allows for rigorous washing steps that remove neutral interferences (phospholipids).

Reagents
  • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).[1]

  • Loading Buffer: 0.1 M HCl or 2% Phosphoric Acid (Target pH < 3).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Step-by-Step Workflow
  • Sample Pre-treatment:

    • Plasma:[1][2][3][4][5][6] Mix 200 µL plasma with 200 µL 4%

      
      . Vortex to disrupt protein binding and protonate the amine.
      
    • Urine: Perform hydrolysis (see Protocol C), then acidify to pH < 3.

  • Conditioning:

    • Add 1 mL Methanol (solvates the polymer).

    • Add 1 mL Water (equilibrates for aqueous load).

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

    • Critical Insight: The analyte is now "locked" onto the sorbent by two mechanisms.

  • Interference Wash (The "Crush" Step):

    • Wash 1 (Aqueous): 1 mL 0.1 M HCl. Removes hydrophilic proteins and salts.

    • Wash 2 (Organic): 1 mL 100% Methanol. Crucial: This removes neutral hydrophobic interferences (fats, sterols) that would otherwise suppress ionization in LC-MS.[1] The analyte remains bound via the ionic interaction.

  • Elution:

    • Apply 2 x 500 µL of 5%

      
       in Methanol.
      
    • Mechanism:[1][2][5][7] The base neutralizes the protonated amine (

      
      ), breaking the ionic bond and releasing the analyte.
      
  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in Mobile Phase A.
      

SPE_Workflow cluster_0 Retention Phase (Acidic pH) cluster_1 Elution Phase (Basic pH) Load Load Sample (pH < 3) Wash1 Wash 1: 0.1M HCl (Removes Proteins) Load->Wash1 Analyte Retained (Ionic + Hydrophobic) Wash2 Wash 2: Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Switch to Basic pH

Caption: Mixed-Mode Cation Exchange (MCX) mechanism ensuring removal of matrix interferences.[1]

Protocol B: Liquid-Liquid Extraction (LLE)

Target: Acidic/Neutral benzodioxoles (Stiripentol) in Plasma.[1] Challenge: Stiripentol is highly protein-bound (>99%).[1] Acidification is required to break protein-drug complexes, but excessive acid exposure can degrade the benzodioxole ring (opening the acetal bridge).

Validated Protocol
  • Aliquoting: Transfer 100 µL of plasma to a glass tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (Stiripentol-d9).

  • Protein Disruption: Add 100 µL of 0.5 M Phosphate Buffer (pH 4.0).

    • Expert Note: Do not use strong mineral acids (HCl) for Stiripentol extraction as degradation products may form. Phosphate buffer is gentler.

  • Extraction:

    • Add 2 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate phases.

  • Phase Transfer: Transfer the supernatant (organic top layer) to a clean tube.

    • Optional: Perform a "back-extraction" if purity is low: Extract the organic layer with alkaline buffer (pH 10), discard organic, then re-acidify aqueous and re-extract.[1] (Only for extremely dirty samples).

  • Drying: Evaporate under nitrogen at ambient temperature. Do not exceed 40°C to prevent volatility losses or thermal degradation.

Protocol C: Supported Liquid Extraction (SLE)

Target: High-throughput screening of Urine samples. Advantage: Eliminates emulsion formation common in LLE.[8][9]

  • Hydrolysis (Mandatory for Urine):

    • Combine 200 µL Urine + 25 µL β-glucuronidase + 175 µL Ammonium Acetate (pH 4.0).[1][10]

    • Incubate at 60°C for 1 hour.

  • Loading:

    • Load the hydrolyzed sample onto a diatomaceous earth SLE plate (e.g., ISOLUTE SLE+).

    • Wait 5 minutes. This allows the aqueous phase to coat the silica particles.

  • Elution:

    • Apply 1 mL of DCM (Dichloromethane) or MTBE.

    • Allow to flow by gravity for 5 minutes, then apply gentle vacuum.

    • Mechanism:[1][2][5][7] The organic solvent passes through the coated particles, extracting the analyte at the liquid-liquid interface without mixing.[10]

Analytical Validation & Troubleshooting

Quantitative Performance Metrics

The following data represents typical performance values using LC-MS/MS (ESI+) on a C18 column.

ParameterMCX Protocol (MDMA)LLE Protocol (Stiripentol)
Recovery (%) 95 - 102%85 - 92%
Matrix Effect < 5% suppression10 - 15% suppression
LOD (ng/mL) 0.510.0
Linearity (

)
> 0.999> 0.995
Troubleshooting Guide

Issue 1: Low Recovery of MDMA in SPE

  • Cause: Sample pH was not acidic enough during loading.

  • Fix: Ensure sample pH is < 3.[3]0. The amine must be charged to bind to the cation exchange sites.

Issue 2: Degradation of Stiripentol

  • Cause: Acid concentration too high or evaporation temperature too high (>50°C).

  • Fix: Switch from HCl to Phosphate buffer (pH 4); lower evaporation temp to 35°C.

Issue 3: Rapid Column Clogging (LC-MS)

  • Cause: Phospholipids carrying over from LLE.

  • Fix: Switch to Protocol A (MCX SPE) or use a phospholipid removal plate (e.g., Ostro/HybridSPE).

References

  • Journal of Analytical Toxicology. "Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS."

  • Journal of Chromatography B.

  • Agilent Technologies.

  • Biotage Application Note.

  • UNODC.

Sources

Application

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine as an internal standard (IS) in qu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine as an internal standard (IS) in quantitative bioanalytical methods. The content herein is designed to offer both the foundational principles and practical, step-by-step protocols for its implementation in a laboratory setting. Adherence to these guidelines will support the development of robust, reproducible, and accurate analytical methods suitable for regulated drug development studies.

Introduction: The Role of an Internal Standard

In quantitative analysis, particularly in complex matrices such as plasma, serum, or tissue homogenates, the accuracy and precision of the measurement of an analyte can be significantly affected by variations in sample preparation and instrument response. An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples. It serves to correct for variability during the analytical process.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, including extraction, derivatization, and detection, without interfering with the analyte itself.[3]

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine, with its distinct chemical structure, offers several desirable characteristics for an internal standard, particularly for analytes with similar physicochemical properties. Its structural features, including the benzodioxole moiety and the secondary amine, make it amenable to common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂Inferred from structure
Molecular Weight 221.30 g/mol Inferred from structure
Structure A secondary amine with a 1,3-benzodioxole (or methylenedioxyphenyl) group.[4][5][6]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely pH-dependent.General chemical principles
Reactivity The secondary amine can undergo derivatization. The benzodioxole ring is generally stable under typical analytical conditions but can be metabolized in vivo.General chemical principles

Principle of Operation in Quantitative Analysis

The fundamental principle behind using an internal standard is the concept of relative response. Instead of relying on the absolute signal of the analyte, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio is then plotted against the analyte's concentration to generate a calibration curve. This approach effectively mitigates errors arising from:

  • Sample Preparation Inconsistencies: Variations in extraction efficiency will ideally affect both the analyte and the internal standard to the same extent, keeping their ratio constant.

  • Injection Volume Variations: Minor differences in the volume of sample injected into the analytical instrument will impact the signals of both the analyte and the internal standard proportionally.

  • Ion Suppression/Enhancement in Mass Spectrometry: Matrix effects that alter the ionization efficiency of the analyte will likely have a similar impact on a structurally similar internal standard, thus normalizing the response.[7]

The selection of an appropriate internal standard is a critical step in method development. Ideally, a stable isotope-labeled (e.g., deuterated) version of the analyte is the gold standard.[1][7] However, when a stable isotope-labeled standard is unavailable, a structurally analogous compound like N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine can be a suitable alternative.

Experimental Protocols

The following protocols provide a general framework for the use of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine as an internal standard. Optimization will be required based on the specific analyte, matrix, and analytical instrumentation.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is paramount for the reliability of the entire analytical method.[8]

Protocol 4.1.1: Preparation of Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine using a calibrated analytical balance.

  • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

  • Add a sufficient volume of a suitable organic solvent (e.g., methanol, acetonitrile) to dissolve the compound completely.

  • Once dissolved, bring the solution to the final volume with the same solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., 2-8 °C or -20 °C) to ensure stability.

Protocol 4.1.2: Preparation of Internal Standard Working Solution (e.g., 100 ng/mL)

The concentration of the working solution should be optimized to yield a consistent and appropriate detector response across all samples.

  • Allow the internal standard stock solution to equilibrate to room temperature.

  • Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, to prepare a 100 ng/mL working solution:

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (often the mobile phase or a component of it).

    • This creates an intermediate solution of 1 µg/mL.

    • Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.

    • Dilute to the mark to obtain the final 100 ng/mL working solution.

  • Store the working solution under similar conditions as the stock solution, but with consideration for its shorter-term stability.

Workflow for Solution Preparation

G cluster_stock Stock Solution (1 mg/mL) cluster_working Working Solution (100 ng/mL) weigh Weigh 10 mg of IS dissolve Dissolve in Solvent weigh->dissolve volume Bring to 10 mL Volume dissolve->volume store_stock Store Appropriately volume->store_stock dilute1 Dilute 10 µL of Stock to 10 mL (1 µg/mL) store_stock->dilute1 Use for Dilution dilute2 Dilute 1 mL of Intermediate to 10 mL dilute1->dilute2 store_working Store Appropriately dilute2->store_working

Caption: Preparation of stock and working solutions for the internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components. The choice of method depends on the analyte's properties and the matrix. A common technique for small molecules in plasma is protein precipitation.

Protocol 4.2.1: Protein Precipitation

  • Label all sample tubes (blanks, standards, QCs, and unknown samples).

  • Pipette a known volume of the biological matrix (e.g., 100 µL of plasma) into each tube.

  • Add a small, precise volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL IS working solution) to all tubes except the blank. To the blank, add 10 µL of the solvent used for the IS working solution.

  • Vortex each tube for approximately 10-15 seconds to ensure thorough mixing.

  • Add a volume of cold protein precipitating agent (e.g., 300 µL of acetonitrile or methanol) to each tube. The ratio of precipitant to sample is typically 3:1 or 4:1.

  • Vortex vigorously for at least 30 seconds to facilitate protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase to enhance chromatographic performance.

Workflow for Sample Preparation

G start Biological Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_precipitant Add Precipitating Agent (e.g., ACN) vortex1->add_precipitant vortex2 Vortex Vigorously add_precipitant->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Analyze by LC-MS transfer->analyze

Caption: A typical protein precipitation workflow for sample preparation.

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[9][10] The validation process should adhere to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[11][12] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This includes ensuring no interference from the internal standard at the analyte's detection settings and vice versa.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are typically assessed at multiple concentration levels (e.g., LLOQ, LQC, MQC, HQC).

  • Calibration Curve: The relationship between the analyte concentration and the response ratio. The linearity and range of the calibration curve should be established.

  • Recovery: The efficiency of the extraction process for both the analyte and the internal standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Analysis and Interpretation

The concentration of the analyte in unknown samples is calculated using the calibration curve generated from the standards.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard to obtain their respective peak areas.

  • Response Ratio Calculation: For each sample, calculate the response ratio:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve Generation: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression analysis (typically with a weighting factor, e.g., 1/x or 1/x²) to obtain the equation of the line (y = mx + c), where 'y' is the response ratio and 'x' is the concentration.

  • Concentration Determination: For unknown samples, use the calculated response ratio and the regression equation to determine the concentration of the analyte.

Troubleshooting

IssuePotential CauseSuggested Solution
High Variability in IS Peak Area Inconsistent addition of IS; Poor sample mixing; Instability of IS in the matrix.Ensure accurate pipetting; Optimize vortexing steps; Evaluate IS stability.
No IS Peak Detected IS solution not added; Instrument sensitivity issue; IS degradation.Verify sample preparation steps; Check instrument parameters; Prepare fresh IS solutions.
Interference at IS Retention Time Co-eluting endogenous compound; Contamination.Optimize chromatography to improve separation; Use a cleaner extraction method; Check solvents and reagents for contamination.
Drifting IS Response Changes in mass spectrometer performance; Inconsistent matrix effects.Allow sufficient instrument equilibration time; Evaluate different ionization sources or parameters; Assess matrix effects across the batch.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine can serve as a valuable internal standard for the quantitative analysis of structurally related compounds in biological matrices. Its successful implementation requires careful method development and rigorous validation in accordance with established regulatory guidelines. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists to develop accurate, precise, and reliable bioanalytical methods.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • FirstWord Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Brookside Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • FyoniBio. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • de Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine. [Link]

  • ResearchGate. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • International Research Journals. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxol-5-amine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reductive Alkylation of 3-Aminopentane

Welcome to the Technical Support Center. As application scientists, we frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during the reductive alkylation of 3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during the reductive alkylation of 3-aminopentane (also known as 1-ethylpropylamine).

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often results in complex mixtures of over-alkylated products [1]. Reductive amination is the industry standard alternative. However, 3-aminopentane presents a unique challenge: the alpha-carbon is branched with two ethyl groups, creating significant steric hindrance. This steric bulk impedes the initial nucleophilic attack on the carbonyl and thermodynamically disfavors the dehydration of the hemiaminal intermediate into the requisite imine.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and validated protocols designed as self-validating systems to ensure high-yield carbon-nitrogen bond formation.

Mechanistic Overview & Reaction Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The process requires the condensation of 3-aminopentane with an aldehyde or ketone to form an imine, followed by in situ or stepwise reduction. If the reducing agent is too aggressive (e.g.,


), it will prematurely reduce the carbonyl to an alcohol before the sterically hindered imine can form [2].

ReductiveAmination C Carbonyl Compound (Aldehyde/Ketone) H Hemiaminal Intermediate C->H Nucleophilic Attack S1 Alcohol (Side Product) C->S1 Direct Reduction (e.g., NaBH4) A 3-Aminopentane (Primary Amine) A->H Nucleophilic Attack I Imine Intermediate H->I -H2O (Acid Catalyzed) P Mono-alkylated Product (Secondary Amine) I->P Hydride Reduction (STAB / NaBH3CN) S2 Di-alkylated Amine (Side Product) P->S2 Excess Carbonyl + Reductant

Mechanistic pathway of 3-aminopentane reductive alkylation and common side reactions.

Troubleshooting FAQs

Q1: I am recovering large amounts of the corresponding alcohol instead of my alkylated amine. What is causing this? A: This is a kinetic issue caused by improper reductant selection. You are likely using Sodium Borohydride (


). Because 3-aminopentane is sterically hindered, imine formation is slow. 

is a non-selective, highly hydridic reducing agent that rapidly reduces the unreacted aldehyde/ketone to an alcohol before it can condense with the amine [1]. Solution: Switch to a selective reducing agent like Sodium Triacetoxyborohydride (STAB,

) or Sodium Cyanoborohydride (

). The electron-withdrawing groups on these hydrides reduce their reactivity toward carbonyls while maintaining reactivity toward protonated imines (iminium ions) [2].

Q2: My imine intermediate isn't forming efficiently even with STAB. How do I overcome the steric hindrance of 3-aminopentane? A: When reacting 3-aminopentane with a similarly hindered ketone, the equilibrium strongly favors the starting materials. You must actively drive the dehydration step. Solution: Transition from a direct one-pot amination to a stepwise approach using Titanium(IV) isopropoxide (


). 

acts as a potent Lewis acid to activate the carbonyl and simultaneously acts as a water scavenger (forming insoluble

), forcing the equilibrium toward the imine [3].

Q3: I am observing significant di-alkylation (tertiary amine formation). How can I restrict the reaction to mono-alkylation? A: While the steric bulk of 3-aminopentane naturally suppresses di-alkylation compared to straight-chain amines, it can still occur if you are using a highly reactive, unhindered aldehyde (like formaldehyde or acetaldehyde). Once the secondary amine forms, it can react with another equivalent of the aldehyde. Solution: Alter the stoichiometry. Use the 3-aminopentane in a slight excess (1.1 to 1.5 equivalents) relative to the carbonyl compound. Additionally, ensure the reducing agent is added portion-wise to maintain a low concentration of active hydride, allowing the primary amine to outcompete the newly formed secondary amine for the carbonyl.

Q4: What is the optimal pH for this reaction, and how do I maintain it? A: The reaction requires a delicate pH balance. If the pH is too high, the hemiaminal will not dehydrate to the imine. If the pH is too low, the 3-aminopentane becomes fully protonated (ammonium salt), destroying its nucleophilicity. Solution: The optimal pH is between 4.0 and 5.0. When using STAB, the reagent itself provides a mildly acidic environment, but adding 1-2 equivalents of glacial acetic acid is highly recommended to buffer the system and accelerate iminium formation [2].

Troubleshooting Start Low Yield in Reductive Alkylation? Q1 Is unreacted carbonyl recovered as alcohol? Start->Q1 A1 Switch to STAB or NaBH3CN. Avoid NaBH4. Q1->A1 Yes Q2 Is starting amine mostly unreacted? Q1->Q2 No A2 Add Ti(OiPr)4 or MgSO4 to drive imine formation. Q2->A2 Yes Q3 Is dialkylation occurring? Q2->Q3 No A3 Use excess amine (1.1-1.5 eq) and control temperature. Q3->A3 Yes

Decision tree for troubleshooting low yields in reductive alkylation workflows.

Reagent Selection Matrix

To ensure experimental reproducibility, use the following matrix to select the appropriate reducing conditions based on your specific carbonyl partner.

Reducing AgentSelectivity for ImineOptimal pHToxicity / ByproductsBest Use Case for 3-Aminopentane

(STAB)
Excellent4.0 - 5.0Low (Acetic acid)Standard direct amination with aldehydes or unhindered ketones.

Good3.0 - 4.0High (HCN gas risk)Acid-stable imines; reactions requiring lower pH environments.

PoorNeutral / BasicLowStepwise amination (must be added only after imine is fully formed).

with Pd/C
ExcellentNeutralLow (Water)Green chemistry scale-up; requires specialized pressure reactors [4].

Validated Experimental Protocols

Protocol A: Direct Reductive Amination using STAB (Standard Workflow)

Use this protocol when reacting 3-aminopentane with standard aliphatic or aromatic aldehydes.

  • Preparation: In an oven-dried, inert-gas flushed round-bottom flask, dissolve the carbonyl compound (1.0 eq) and 3-aminopentane (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Acidification: Add glacial acetic acid (1.0 - 2.0 eq) dropwise to the stirring solution to adjust the pH to ~4.5.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to allow the hemiaminal to form and dehydrate into the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to prevent rapid exotherms.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor the disappearance of the imine intermediate via TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Two-Step Titanium-Mediated Amination (For Hindered Ketones)

Use this protocol when reacting 3-aminopentane with sterically hindered ketones where Protocol A yields unreacted starting materials [3].

  • Imine Formation: In an oven-dried flask under nitrogen, combine 3-aminopentane (1.2 eq), the hindered ketone (1.0 eq), and Titanium(IV) isopropoxide (

    
    ) (1.25 eq) in anhydrous THF (0.5 M).
    
  • Activation: Stir the mixture at room temperature for 10–12 hours. The solution will likely turn cloudy as the titanium coordinates and dehydrates the system.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add

    
     (1.0 eq) or 
    
    
    
    (1.0 eq) in one portion.
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Workup: Quench the reaction by adding water (approx. 2 mL per mmol of Ti). This will immediately precipitate white, insoluble titanium dioxide (

    
    ).
    
  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate and purify via column chromatography.

References

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive amination Wikipedia URL:[Link]

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride The Journal of Organic Chemistry URL:[Link]

  • Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst ACS Omega URL:[Link]

Optimization

Troubleshooting low purity in benzodioxole amine synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals and researchers in overcoming bottlenecks in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals and researchers in overcoming bottlenecks in the synthesis of N-substituted phenethylamines and related pharmaceutical intermediates.

The synthesis of benzodioxole amines (e.g., N-methylbenzo[d]dioxol-5-amine derivatives) typically relies on the reductive amination of 3,4-methylenedioxyphenyl precursors. While conceptually straightforward, this pathway is notoriously plagued by low purity profiles driven by over-alkylation, incomplete reduction, and unintended cleavage of the sensitive methylenedioxy ring.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you diagnose and resolve these critical purity issues.

Part 1: Diagnostic Workflow for Purity Resolution

Before altering your reaction parameters, it is critical to identify the specific impurity class via LC-MS or NMR. Use the diagnostic logic tree below to isolate the root cause of your purity degradation.

G A Low Purity in Benzodioxole Amine B Identify Impurity via LC-MS/NMR A->B C Tertiary Amine (Over-alkylation) B->C D Catechol/Phenol (Ring Cleavage) B->D E Unreacted Carbonyl or Imine B->E F Switch to STAB/NaBH3CN or Use Excess Amine C->F G Avoid Lewis Acids Check Temp/Oxidation D->G H Optimize pH (4-5) Add Ti(OiPr)4 E->H

Diagnostic workflow for troubleshooting benzodioxole amine reductive amination.

Part 2: Core Troubleshooting Q&A

Q1: Why am I seeing significant over-alkylation (tertiary amine formation) when synthesizing secondary benzodioxole amines? Causality: Over-alkylation occurs when the newly formed secondary amine product is highly nucleophilic and competes with the primary amine starting material to react with the remaining aldehyde/ketone. If your reducing agent is too aggressive (e.g.,


), it may also prematurely reduce the carbonyl before the imine has fully formed, throwing off the stoichiometric balance and leaving excess carbonyl available for tertiary amine formation[1].
Solution:  Transition from direct alkylation or aggressive hydrides to a highly chemoselective reductive amination protocol using Sodium Triacetoxyborohydride (STAB, 

) or Sodium Cyanoborohydride (

)[2]. The electron-withdrawing acetoxy/cyano groups stabilize the boron-hydride bond, rendering the reagent too mild to reduce the carbonyl directly, but sufficiently reactive to reduce the highly electrophilic, protonated iminium ion[1][2].

Q2: My LC-MS shows a mass corresponding to the loss of 12 Da (demethylenation) and the appearance of phenolic byproducts. Why is the benzodioxole ring degrading? Causality: The methylenedioxy (benzodioxole) ring is an acetal-like structure. While stable to standard basic and mildly acidic conditions, it is highly susceptible to cleavage by strong Lewis acids (which coordinate to the oxygen atoms, triggering ring opening)[3], strong nucleophiles at elevated temperatures[4], and oxidative conditions involving hydroxyl radicals[5]. Solution: If you are using Lewis acids like


 to drive imine formation[1], ensure strict temperature control (do not exceed room temperature) and limit reaction times. If downstream deprotection of other functional groups is required, strictly avoid harsh reagents like 

or

, which will indiscriminately cleave the benzodioxole ring[3].

Q3: The reaction stalls, and I recover mostly starting carbonyl compound after workup. How do I drive the reaction to completion? Causality: Imine formation is a reversible condensation reaction that produces water. If the equilibrium is not driven forward, or if the pH is too high, the imine will not protonate into the reactive iminium ion required for reduction by mild hydrides[1][6]. Conversely, if the pH is too low (< 3), the amine starting material becomes completely protonated (ammonium), rendering it non-nucleophilic and halting imine formation altogether. Solution: Maintain a strict pH of 4.0–5.0 using glacial acetic acid. If steric hindrance is an issue (e.g., using bulky amines or ketones), incorporate a dehydrating agent or a mild Lewis acid like


 to scavenge water and activate the carbonyl[1][7].

Part 3: Quantitative Data – Reductant Selection Guide

To prevent over-alkylation and ensure chemoselectivity, select your reducing agent based on the kinetic data summarized below.

Reducing AgentCarbonyl Reduction RateIminium Reduction RateOptimal pH RangeRisk of Over-alkylationGreen Chem Profile[7]

FastFastNeutral / BasicHighModerate

Very SlowFast4.0 – 5.0LowPoor (Toxic byproduct)

(STAB)
Extremely SlowFast4.0 – 5.0Very LowGood (Preferred)

/ Pd-C
ModerateFastNeutralLow-ModerateExcellent

Part 4: Standardized Experimental Protocol

Self-Validating Reductive Amination using STAB This protocol is designed as a self-validating system. Do not proceed to the next step until the in-process control (IPC) criteria are met.

Reagents: 3,4-Methylenedioxyphenyl precursor (1.0 eq), Primary Amine (1.2 eq),


 (1.5 eq), Glacial Acetic Acid (1-2 eq), 1,2-Dichloroethane (DCE).
  • Step 1: Imine Pre-formation Dissolve the carbonyl compound and the primary amine in anhydrous DCE (0.2 M). Add glacial acetic acid dropwise until the pH of the solution reaches ~4.5 (verify via pH paper on an aliquot). Stir at room temperature for 1–2 hours.

    • Validation Check: Remove a 50 µL aliquot, quench with saturated

      
      , extract with ethyl acetate, and analyze via TLC/LC-MS. Proceed to Step 2 only  when >90% of the starting carbonyl is consumed.
      
  • Step 2: Chemoselective Reduction Cool the reaction mixture to 0 °C using an ice bath. Add

    
     portion-wise over 15 minutes to control the exotherm. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.
    
    • Validation Check: Perform LC-MS on a quenched aliquot. Look for the mass of the desired secondary amine. The absence of the tertiary amine mass confirms the prevention of over-alkylation.

  • Step 3: Quench and Phase Separation Quench the reaction by slowly adding saturated aqueous

    
     until the aqueous phase reaches pH 8.
    
    • Causality: A basic quench is mandatory. It neutralizes the acetic acid, safely destroys any residual hydride, and ensures the newly formed amine is in its free-base form, driving it entirely into the organic phase while leaving boron salts in the aqueous layer.

  • Step 4: Isolation Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography if trace impurities remain.
    

Part 5: References

  • Ahmed F. Abdel-Magid et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996.2

  • "Reductive Amination, and How It Works" Master Organic Chemistry.1

  • "Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI." Chem Pharm Bull (Tokyo).4

  • "Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds" NIH.5

  • "Green Criteria for Reductive Amination" ACS GCIPR.7

  • "cleavage or hydrolosis of methoxy groups" ScienceMadness.3

  • "Myers Chem 115: Reductive amination" Harvard University.6

Sources

Troubleshooting

Section 1: Diagnosing Co-Elution (The "Hidden" Peaks)

Welcome to the Advanced GC-MS Technical Support Center. As a Senior Application Scientist, I frequently encounter the "isomer trap"—the frustrating scenario where structural or stereoisomers co-elute, producing a single,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced GC-MS Technical Support Center. As a Senior Application Scientist, I frequently encounter the "isomer trap"—the frustrating scenario where structural or stereoisomers co-elute, producing a single, indistinguishable chromatographic peak with identical mass-to-charge (m/z) ratios. Because isomers share the same empirical formula and often exhibit nearly identical boiling points, traditional 1D gas chromatography on standard non-polar stationary phases is frequently insufficient.

This guide moves beyond basic troubleshooting to explore the thermodynamic, kinetic, and computational causality behind isomer separation. Every protocol provided here is designed as a self-validating system to ensure scientific integrity in your drug development and research workflows.

Q: My chromatogram shows a single, slightly asymmetrical peak, but I suspect multiple isomers are present. How can I definitively confirm co-elution before changing my method?

Application Scientist Insight: Isomers will often masquerade as a single peak or a subtle shoulder. Because electron ionization (EI) produces highly similar fragmentation patterns for structural isomers, full-scan Total Ion Chromatogram (TIC) data can be deceiving. The self-validating approach is to interrogate the Extracted Ion Chromatograms (EICs). While the primary fragments may be identical, the relative abundance (ion ratios) of specific fragments often differs due to steric hindrance affecting cleavage pathways during ionization[1].

Step-by-Step Diagnostic Protocol:

  • Data Acquisition: Acquire data in full scan mode (e.g., 50–550 amu) across the suspected peak.

  • Ion Selection: Select 3 to 4 unique fragment ions from the mass spectrum.

  • Overlay EICs: Plot the EICs for these ions overlaid on the same axis.

  • Ratio Calculation: Calculate the ion ratios at the peak front, apex, and tail.

  • Self-Validation Check: If the ion ratios shift by more than 10-15% across the peak width, or if the EIC apices are offset by even 0.02 minutes, you have confirmed co-elution[1].

DiagnosticWorkflow Start Observe Broad/Asymmetric Peak Suspect Isomer Co-elution CheckMS Extract Ion Chromatograms (EIC) across peak apex, front, and tail Start->CheckMS Decision Do fragment ion ratios change across the peak? CheckMS->Decision Yes Co-elution Confirmed (Isomers or Matrix) Decision->Yes Yes (>10% shift) No Check Column Overload (Inject less sample) Decision->No No (Constant ratio) Deconv Apply AMDIS Deconvolution Yes->Deconv ChromOpt Optimize GC Parameters (Phase, Temp Ramp, Flow) Yes->ChromOpt

Diagnostic decision tree for confirming and addressing isomer co-elution in GC-MS.

Section 2: Chromatographic Resolution Strategies (Thermodynamic Control)

Q: I've confirmed co-elution. Should I just increase my column length to get more theoretical plates (


)? 

Application Scientist Insight: Increasing column length is the least efficient way to resolve isomers. Resolution (


) is governed by the Purnell equation. As shown in the table below, doubling the column length only increases resolution by the square root of 2 (a ~1.4x improvement), while doubling your analysis time[1]. Instead, you must alter the selectivity (

) by changing the stationary phase chemistry. If isomers have identical boiling points, we must exploit differences in their dipole moments, hydrogen bonding capabilities, or spatial geometry[2].

Table: Quantitative Impact of Chromatographic Parameters on Isomer Resolution

Parameter AdjustmentQuantitative Impact on Resolution (

)
Causality / Mechanism
Doubling Column Length

increase (

)
Increases theoretical plates (

) but doubles analysis time[1].
Halving Internal Diameter

increase (

)
Decreases theoretical plate height (

), improving efficiency without adding time[1].
Changing Stationary Phase Up to

increase
Alters selectivity (

), fundamentally changing thermodynamic partitioning[1].
Decreasing Temp Ramp

increase
Maximizes retention factor (

) during the critical separation window[3].

Q: How should I adjust my temperature program to force separation?

Application Scientist Insight: Separation of closely eluting isomers requires maximizing the retention factor (


) at the specific moment the compounds partition through the column.

Step-by-Step Temperature Optimization Protocol:

  • Identify Elution Window: Determine the exact elution temperature (

    
    ) of the co-eluting isomer peak in your current linear ramp.
    
  • Modify Ramp: Modify the oven program to ramp quickly to

    
    [3].
    
  • Isothermal Hold: Implement an isothermal hold or a highly shallow ramp (0.5 – 1.0 °C/min) through the specific elution window[3].

  • Self-Validation Check: Baseline resolution (

    
    ) should be achieved. If the peaks broaden excessively without separating, the limitation is stationary phase selectivity, not kinetics.
    

Section 3: Computational Deconvolution (When Chromatography Falls Short)

Q: I cannot change my column, and my temperature program is fully optimized, but the isomers still partially co-elute. Can the mass spectrometer differentiate them?

Application Scientist Insight: When physical separation reaches its thermodynamic limit, we turn to mathematical separation using the[4]. AMDIS mathematically resolves co-eluting peaks by analyzing the rise and fall of individual ion signals. If isomer A and isomer B have peak apices separated by as little as one or two MS scan cycles, AMDIS can extract "purified" spectra for each[5].

Step-by-Step AMDIS Deconvolution Workflow:

  • Data Acquisition: Ensure your GC-MS scan rate is fast enough to collect at least 15–20 data points across the co-eluted peak complex[4]. A slow scan rate destroys the kinetic profile needed for deconvolution.

  • Noise Analysis: Load the raw data file into AMDIS. The software first establishes a baseline noise level[5].

  • Component Perception: Set the "Resolution" parameter to 'High' and "Sensitivity" to 'Medium'. AMDIS will track the rate of change (first derivative) of all m/z traces[5].

  • Spectral Extraction: AMDIS groups ions that maximize at the exact same time into a single component, mathematically subtracting the overlapping tail of the adjacent isomer[6].

  • Library Matching: The purified spectra are searched against a target library (e.g., NIST)[7].

  • Self-Validation Check: Review the "Purity" score. A score >85% indicates successful mathematical separation of the isomers.

Section 4: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Q: I am analyzing complex environmental or biological samples where dozens of isomers co-elute with the matrix. Is 1D GC-MS obsolete for this?

Application Scientist Insight: For highly complex isomeric mixtures (like C1-C4 alkylated naphthalenes or sterane isomers), 1D GC lacks the necessary peak capacity. coupled with MS is the definitive solution[8].

Causality of GCxGC Success: By coupling a long, non-polar primary column to a short, polar secondary column via a high-frequency modulator, we separate compounds by volatility in the first dimension and by polarity in the second[8]. The thermal or flow modulator traps effluent from the first column and injects it in narrow pulses (every 2-5 seconds) onto the second column[8]. Because the second column is extremely short, the separation happens in milliseconds, preserving the first-dimension separation while adding orthogonal selectivity. This physically separates structural isomers before they ever reach the MS source[9].

GCxGCWorkflow Inj Sample Injection Col1 1st Dimension Column (Separation by Volatility) Inj->Col1 Mod Thermal/Flow Modulator (Traps & Focuses Effluent) Col1->Mod Co-eluting isomers Col2 2nd Dimension Column (Separation by Polarity) Mod->Col2 Rapid pulses (2-5s) Det High-Speed MS (TOF) (Data Acquisition) Col2->Det Orthogonal separation

Workflow of Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS).

Section 5: Chemical Derivatization (Structural Modification)

Q: My polar isomers (e.g., sugars, sterols) co-elute and exhibit severe peak tailing. How do I resolve them?

Application Scientist Insight: Polar isomers with active hydroxyl or amine groups interact strongly with silanol groups on the column wall, causing peak tailing that masks co-eluting compounds. By chemically derivatizing these active sites, we eliminate hydrogen bonding, increase volatility, and subtly alter the mass and spatial geometry of the isomers[1]. This spatial alteration often induces the thermodynamic difference needed for the stationary phase to separate them.

Step-by-Step Silylation Protocol for Hydroxyl Isomers:

  • Sample Preparation: Evaporate the sample containing the isomers to absolute dryness under a gentle stream of ultra-pure nitrogen[1]. Crucial: Moisture destroys silylation reagents.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA containing 1% TMCS (catalyst)[1].

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS.

  • Self-Validation Check: Examine the mass spectrum for the target compound. The presence of a strong [M-15]+ ion (loss of a methyl group from the TMS derivative) confirms successful derivatization. If the original underivatized peak remains, the reaction was incomplete due to steric hindrance or moisture.

References

Sources

Optimization

Preventing oxidation of methylenedioxy ring during storage

Technical Support Center: Methylenedioxy (1,3-Benzodioxole) Stability Executive Summary: The Chemical Vulnerability The 1,3-benzodioxole moiety (methylenedioxy ring) is structurally an acetal . While generally resistant...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylenedioxy (1,3-Benzodioxole) Stability

Executive Summary: The Chemical Vulnerability

The 1,3-benzodioxole moiety (methylenedioxy ring) is structurally an acetal . While generally resistant to bases and nucleophiles, it possesses two specific vulnerabilities that compromise sample integrity during storage:

  • Acid-Lability: As an acetal, the ring is thermodynamically unstable in acidic environments. Trace acids (from synthesis workup or solvent degradation) catalyze the hydrolysis of the methylene bridge, yielding a catechol and formaldehyde.

  • Benzylic-like Radical Abstraction: The methylene protons (

    
    ) occupy a position electronically similar to benzylic protons. They are susceptible to radical abstraction by UV light or trace metal catalysis, leading to autoxidation.
    

The "Brown Shift" Indicator: The most common user complaint—"My white powder turned beige/brown"—is rarely the oxidation of the ring itself, but rather the oxidation of the catechol formed after the ring has already opened. The catechol oxidizes rapidly to reactive o-quinones, which polymerize into dark pigments.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the pathway. The diagram below details the two primary failure modes: Acid-Catalyzed Hydrolysis and Radical-Mediated Autoxidation .

MethylenedioxyDegradation MD 1,3-Benzodioxole (Intact Ring) CatIon Oxocarbenium Intermediate MD->CatIon Protonation (H+) Radical Methylene Radical (-O-CH-O-) MD->Radical H-Abstraction Acid Trace Acid (H+) Acid->MD Catechol Catechol (Free Phenols) CatIon->Catechol + H2O (Hydrolysis) Formaldehyde Formaldehyde CatIon->Formaldehyde Quinone o-Quinone (Brown Polymer) Catechol->Quinone Air Oxidation (Rapid Color Change) Light UV Light / O2 Light->MD Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Carbonate Cyclic Carbonate (Oxidized Ring) Peroxide->Carbonate Rearrangement RingOpen Ring Cleavage (Formates) Peroxide->RingOpen Cleavage

Figure 1: Dual degradation pathways. The Acid pathway (top) leads to catechols and discoloration. The Radical pathway (bottom) leads to ring oxidation or cleavage.

Storage Protocol (The "How")

This protocol is designed to be a self-validating system . Do not skip the "Pre-Storage Validation" step.

Phase 1: Pre-Storage Validation

Before long-term storage, ensure the compound is free of "Destructive Impurities" (Trace Acids and Metals).

ParameterTest MethodAcceptance CriteriaRationale
Residual Acidity Dissolve 10mg in neutral water/MeOH; measure pH.pH 6.0 – 7.5Acid catalyzes acetal hydrolysis. pH < 5.0 is critical risk.
Trace Metals ICP-MS or Colorimetric sulfide test.< 10 ppm (Fe, Cu)Transition metals catalyze radical formation (Fenton chemistry).
Water Content Karl Fischer Titration.< 0.5% w/wWater is the reagent for hydrolysis. Keep it dry.
Phase 2: The "Triple-Barrier" Packaging System
  • Primary Container: Amber borosilicate glass (Type I).

    • Why: Blocks UV light (<400nm) to prevent radical initiation.

    • Treatment: If the compound is a liquid, silanize the glass to remove surface hydroxyls (acidic sites).

  • Atmosphere: Argon purge.

    • Why: Argon is heavier than air and creates a better "blanket" than Nitrogen, preventing oxygen diffusion.

  • Desiccant: Activated Molecular Sieves (3Å or 4Å) in the secondary container.

    • Why: Scavenges moisture that permeates seals.

Phase 3: Chemical Stabilizers (Optional)

If the compound is an oil or unstable solid, add the following (unless contraindicated by downstream biology):

  • Radical Scavenger: BHT (Butylated hydroxytoluene) at 0.05% - 0.1%.

    • Function: Terminates the radical chain reaction at the methylene bridge.

  • Chelator: EDTA (disodium salt) if in aqueous solution.

    • Function: Sequesters Fe/Cu ions to prevent catalytic oxidation.

Troubleshooting & FAQs

Q1: My compound has turned from white to pink/brown. Is it ruined?

  • Diagnosis: This indicates Catechol Formation . The ring has opened (likely due to acid traces), and the resulting phenol has oxidized to a quinone.

  • Action: Check the pH of a small aliquot. If acidic, hydrolysis occurred.[1][2]

  • Salvage: You can attempt to wash the sample with cold 5% NaHCO3 (to remove acid/catechols) and recrystallize. However, the brown color (polymers) is difficult to remove completely.

Q2: Can I store methylenedioxy compounds in chlorinated solvents (DCM/Chloroform)?

  • Verdict: High Risk.

  • Reasoning: Chloroform and DCM degrade over time to form HCl and Phosgene (especially under light). This in situ acid generation will rapidly hydrolyze the methylenedioxy ring.

  • Solution: If solution storage is necessary, use anhydrous Toluene or Ethyl Acetate over molecular sieves.

Q3: The NMR shows a new peak around 9.6 ppm. What is it?

  • Diagnosis: This is likely Formyl protons .

  • Mechanism: Oxidative cleavage of the ring or hydrolysis often releases formaldehyde (which may remain bound or polymerize) or generates formyl-esters (formates) via the radical pathway.

Q4: Is the ring sensitive to basic conditions?

  • Verdict: Generally No .[3]

  • Context: Acetals are stable in base. You can wash these compounds with NaOH or NaHCO3 without risking ring cleavage. In fact, storing the compound with a trace of weak inorganic base (like solid Na2CO3 in the vial) can act as an "acid scavenger" to extend shelf life.

Troubleshooting Logic Flow

Use this decision tree to diagnose storage failures.

TroubleshootingTree Start Issue Detected Color Color Change? (Pink/Brown) Start->Color Smell Odor Change? (Sharp/Pungent) Start->Smell Yes_Color Check pH Color->Yes_Color Yes Yes_Smell Smells like Formaldehyde? Smell->Yes_Smell Yes Acidic Cause: Acid Hydrolysis Result: Catechol Oxidation Action: Wash w/ NaHCO3 Yes_Color->Acidic pH < 6 Neutral Cause: Radical Autoxidation Result: Quinone/Polymer Action: Recrystallize + BHT Yes_Color->Neutral pH 7 Hydrolysis Ring Cleavage Confirmed Discard or Purify Yes_Smell->Hydrolysis Yes

Figure 2: Diagnostic workflow for evaluating sample integrity.

References

  • Mechanism of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Oxidative Stability of 1,3-Benzodioxoles: Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent monooxygenases. Current Drug Metabolism, 1(1), 67-84. Link(Note: While focused on metabolism, this establishes the radical vulnerability of the methylene carbon).

  • Photochemical Degradation: Gowda, R. R., et al. (2023). Photoredox radical/polar crossover enables C–H gem-difunctionalization of 1,3-benzodioxoles.[4] Chemical Science. Link(Demonstrates the ease of single-electron oxidation of the ring).

  • General Stability of Methylenedioxy Drugs (Paroxetine): Paroxetine Hydrochloride Hemihydrate: Storage and Stability. PubChem.[3][5] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase pH for Lipophilic Amines

Role: Senior Application Scientist Topic: LC-MS/MS Method Development for Basic Drugs Status: Operational Introduction: The "pH Paradox" in LC-MS Welcome to the technical support center. If you are analyzing lipophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: LC-MS/MS Method Development for Basic Drugs Status: Operational

Introduction: The "pH Paradox" in LC-MS

Welcome to the technical support center. If you are analyzing lipophilic amines (e.g., antidepressants, beta-blockers, alkaloids) and struggling with poor retention or peak tailing, you are likely facing the classic "pH Paradox."

The Paradox:

  • Low pH (Standard): You use Formic Acid to protonate the amine (

    
    ) for MS sensitivity. However, this charged state causes the analyte to be repelled by the C18 stationary phase (poor retention) and attracted to residual silanols (severe tailing).
    
  • High pH (Alternative): You neutralize the amine (

    
    ) to maximize lipophilicity and retention. However, you fear this will kill your ESI+ signal because the molecule is no longer pre-charged in solution.
    

The Reality: Contrary to popular belief, High pH (pH 10) often yields HIGHER sensitivity for basic compounds in LC-MS/MS than acidic conditions. This guide explains why and how to implement it safely.

Module 1: The Fundamentals (Why pH Matters)

Q: Why does my basic drug tail so badly at pH 3?

A: This is caused by Secondary Silanol Interactions .[1][2][3] At pH 3, your amine is fully protonated (


). While the C18 ligand is neutral, the underlying silica support has residual silanol groups (

). Even in "end-capped" columns, some silanols remain. As the pH approaches 3–4, these silanols begin to deprotonate (

).
  • The Interaction: The positive amine (

    
    ) is electrostatically attracted to the negative silanol (
    
    
    
    ).
  • The Result: A mixed-mode retention mechanism (Hydrophobic + Ion-Exchange) that causes peak tailing and non-linear isotherms.

Q: Why does High pH fix retention and shape?

A: It utilizes the Henderson-Hasselbalch principle to neutralize the analyte. If you raise the mobile phase pH to > pKa + 2 (typically pH 10 for amines with pKa ~8), the amine becomes neutral (


).
  • Neutralization: The uncharged amine interacts purely hydrophobically with the C18 chain.

  • Silanol Suppression: While silanols are fully ionized at pH 10, the analyte is neutral, so there is no electrostatic attraction.

  • Result: Sharp, symmetrical peaks and significantly increased retention (k').

Q: Won't High pH kill my ESI+ MS Sensitivity?

A: No. This is the "Wrong-Way-Round" ionization phenomenon. While solution-phase chemistry suggests a neutral molecule won't ionize, ESI+ sensitivity often increases at high pH for lipophilic amines due to two factors:

  • Elution in High Organic: Because the neutral amine is more hydrophobic, it retains longer and elutes at a higher percentage of Acetonitrile/Methanol. High organic content improves desolvation efficiency in the ESI source, which is often the rate-limiting step for signal.

  • Gas Phase Protonation: ESI is not just solution chemistry; it is an electrochemical process. Protons are generated at the capillary tip (oxidation of water), and proton transfer occurs in the gas phase or droplet surface.

Module 2: Visualizing the Mechanism

The following diagram illustrates the difference in interaction mechanisms between Low and High pH.

pH_Mechanism cluster_LowPH Low pH (Formic Acid, pH 3) cluster_HighPH High pH (NH4HCO3, pH 10) node_Low_Analyte Analyte: Protonated (BH+) node_Low_Silanol Silanols: Ionized (Si-O-) node_Low_Analyte->node_Low_Silanol Electrostatic Attraction node_Low_Result Result: Ionic Interaction (Peak Tailing) node_Low_Silanol->node_Low_Result node_High_Analyte Analyte: Neutral (B) node_High_Silanol Silanols: Ionized (Si-O-) node_High_Analyte->node_High_Silanol No Interaction node_High_Result Result: Hydrophobic Only (Sharp Peak) node_High_Analyte->node_High_Result Strong C18 Retention

Figure 1: Mechanism of analyte-stationary phase interaction at Low vs. High pH.

Module 3: Troubleshooting Guides

Scenario A: "My column died after 50 injections at pH 10."

Diagnosis: Silica Dissolution.[4][5][6][7] Standard silica-based C18 columns dissolve at pH > 8.[4] The siloxane backbone hydrolyzes, causing bed collapse and voiding.

The Fix:

  • Switch Hardware: You must use a column engineered for high pH. Look for:

    • Hybrid Particles: Organic-inorganic hybrids (e.g., Waters BEH).

    • Bidentate/Gemini Bonding: Ligands attached at two points to protect the silica (e.g., Agilent Poroshell HPH, Phenomenex Gemini).

  • Verify Limits: Check the specific pH range of your column. "Stable to pH 10" usually implies using specific buffers (Ammonium Bicarbonate), not Phosphate.

Scenario B: "My retention times are drifting earlier."

Diagnosis: Carbonate formation or Phase Dewetting.

  • Buffer Aging: High pH buffers (Ammonium Bicarbonate/Hydroxide) absorb

    
     from the air, slowly lowering the pH over time. A drop from pH 10.0 to 9.8 can significantly shift retention for compounds with pKa ~9.5.
    
    • Action: Prepare high pH buffers fresh daily. Cap bottles tightly.

  • Column Conditioning: If switching between low and high pH on the same column (not recommended), the hysteresis effect can cause drift.

Scenario C: "I have high background noise in MS."

Diagnosis: Poor quality reagents or salt precipitation.

  • Reagent Grade: Use LC-MS grade Ammonium Hydroxide. Lower grades contain sodium/potassium which form adducts (

    
    , 
    
    
    
    ) that split your signal and dirty the source.
  • Concentration: Do not exceed 10mM buffer concentration for LC-MS. 5-10mM is optimal.

Module 4: Data & Protocols[1][8]

Comparison of Mobile Phase Attributes
FeatureLow pH (0.1% Formic Acid)High pH (10mM NH4HCO3)
Analyte State Protonated (

)
Neutral (

)
Retention (k') Low (Early elution)High (Late elution)
Peak Shape Potential TailingSymmetrical
MS Sensitivity GoodExcellent (via desolvation)
Column Choice Any C18Hybrid/High-pH Stable Only
Selectivity StandardOrthogonal to Low pH
Recommended Method Development Protocol

Objective: Determine if High pH offers a sensitivity/separation advantage.

Step 1: Column Selection Ensure you have a High-pH stable column (e.g., Waters XBridge/BEH C18 or Agilent Poroshell HPH-C18).

Step 2: Buffer Preparation

  • MP A (Low pH): Water + 0.1% Formic Acid.[4]

  • MP B (Low pH): Acetonitrile + 0.1% Formic Acid.

  • MP A (High pH): Water + 10mM Ammonium Bicarbonate (adjust to pH 10 with

    
    ).
    
  • MP B (High pH): Acetonitrile (100%).

Step 3: The Gradient Scout Run the following generic gradient for both pH conditions:

  • 5% B to 95% B over 10 minutes.

  • Flow rate: 0.4 mL/min (for 2.1mm ID).

Step 4: Decision Logic Use the following workflow to decide the final method.

Method_Decision Start Run Low pH & High pH Scouting Gradients Check_Ret Is Retention (k') adequate at Low pH? Start->Check_Ret Check_Shape Is Peak Tailing > 1.5 at Low pH? Check_Ret->Check_Shape Yes Decision_High Use High pH (Better Shape/Sens) Check_Ret->Decision_High No (Elutes in Void) Compare_SN Compare S/N Ratio: High pH vs Low pH Check_Shape->Compare_SN No Check_Shape->Decision_High Yes (Tailing) Decision_Low Use Low pH (Simpler Prep) Compare_SN->Decision_Low Low pH S/N > High pH Compare_SN->Decision_High High pH S/N > Low pH

Figure 2: Decision Matrix for Mobile Phase Selection.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the "wrong-way-round" ionization benefit and peak shape improvement).

  • Agilent Technologies. Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. (Discusses the structural requirements for columns to survive pH 10).

  • Rainville, P. D., et al.High pH reversed-phase chromatography with MS detection. (Key academic paper on the sensitivity gains of basic drugs at high pH).
  • Mac-Mod Analytical. Column Stability: High pH. (Guidelines for buffer selection to prevent silica dissolution).

Sources

Optimization

Technical Support Center: Purification of Amine Products from Unreacted Piperonal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but critical challenge of purifying a desired amine product fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but critical challenge of purifying a desired amine product from unreacted piperonal, a frequent starting material in reductive amination and other synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Isolating Your Amine

This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.

Q1: My post-reaction NMR/LC-MS analysis shows a significant amount of unreacted piperonal. What is the most robust method to remove it?

A1: The most effective method depends on the specific properties of your amine product (e.g., its polarity, stability, and physical state). An acid-base liquid-liquid extraction is typically the most reliable first-line approach due to the differing chemical nature of the basic amine and the neutral piperonal aldehyde.

  • The Principle: Your amine product, being basic, can be protonated with an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[1][2][3] Piperonal, which is neutral and lacks a basic functional group, will remain in the organic layer.[4] This allows for a clean separation based on solubility.[1]

Decision Workflow for Purification Method Selection

The following diagram outlines a logical decision-making process for selecting the most appropriate purification strategy.

Purification_Decision_Tree Fig 1. Purification Method Selection Workflow start Crude Reaction Mixture (Amine + Piperonal) acid_base Is the Amine Acid-Stable? start->acid_base extraction Perform Acid-Base Extraction acid_base->extraction Yes bisulfite Is the Amine Stable to Slightly Basic/Neutral Conditions? acid_base->bisulfite No end_extraction Pure Amine extraction->end_extraction column Consider Column Chromatography recrystallization_check Is the Amine Solid? column->recrystallization_check end_column Pure Amine column->end_column bisulfite->column No bisulfite_wash Perform Sodium Bisulfite Wash bisulfite->bisulfite_wash Yes end_bisulfite Pure Amine bisulfite_wash->end_bisulfite recrystallization_check->column No, proceed with chromatography recrystallization Attempt Recrystallization recrystallization_check->recrystallization Yes end_recrystallization Pure Amine recrystallization->end_recrystallization Acid_Base_Extraction Fig 2. Acid-Base Extraction Workflow start 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid 2. Add 1M HCl (aq) to Separatory Funnel start->add_acid shake 3. Shake and Allow Layers to Separate add_acid->shake separate_layers 4. Separate Layers shake->separate_layers organic_layer Organic Layer (Contains Piperonal) separate_layers->organic_layer Top/Bottom depends on solvent density aqueous_layer Aqueous Layer (Contains Amine Salt) separate_layers->aqueous_layer basify 5. Basify Aqueous Layer with 6M NaOH (aq) to pH >12 aqueous_layer->basify extract_amine 6. Extract with Organic Solvent (3x) basify->extract_amine dry_concentrate 7. Dry Organic Layer (e.g., Na2SO4) and Concentrate extract_amine->dry_concentrate end Pure Amine Product dry_concentrate->end

Sources

Troubleshooting

Technical Support Center: Amine Hydrochloride Salt Stability &amp; Handling

Status: Operational Operator: Senior Application Scientist Topic: Mitigation of Hygroscopicity in Amine HCl Salts Introduction: The "Wet Salt" Paradox Welcome. If you are here, you are likely staring at a vial of what sh...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Mitigation of Hygroscopicity in Amine HCl Salts

Introduction: The "Wet Salt" Paradox

Welcome. If you are here, you are likely staring at a vial of what should be a crystalline solid, but currently resembles a sticky gum or a puddle.

Amine hydrochloride (HCl) salts are the workhorses of drug development due to their high aqueous solubility and straightforward synthesis. However, this solubility comes at a price: Hygroscopicity . The chloride ion is a strong hydrogen bond acceptor. When the Critical Relative Humidity (CRH) of your salt is lower than your lab's ambient humidity, the lattice energy is overcome by the hydration energy, leading to deliquescence —the process where the solid absorbs enough moisture to dissolve itself.

This guide is not a generic "keep it dry" manual. It is a root-cause analysis and operational protocol set designed to restore stoichiometric integrity to your experiments.

Module 1: Diagnosis & Mechanism

Q: Why did my free-flowing powder turn into a gum overnight?

A: You have likely exceeded the Critical Relative Humidity (CRH) . Every salt has a specific CRH value. Below this threshold, it remains dry. Above it, water uptake is exponential.

  • The Mechanism: The chloride anion (

    
    ) on the surface of the crystal lattice attracts water molecules from the air. If the surface energy favors hydration over the lattice structure, a thin film of saturated solution forms. This film lowers the vapor pressure of water at the surface, drawing in more water, creating a feedback loop until the entire bulk dissolves.
    
  • The Aggravator (Impurities): Excess HCl trapped in the lattice drastically lowers the CRH. An impure salt will deliquesce much faster than a pure one.

Visualizing the Failure Mode

HygroscopicityCycle DrySalt Dry Amine HCl Salt (High Lattice Energy) SurfaceAdsorption Surface Adsorption (H-bonding with Cl-) DrySalt->SurfaceAdsorption RH > CRH FilmFormation Saturated Solution Film (Vapor Pressure Drop) SurfaceAdsorption->FilmFormation Autocatalytic Deliquescence Total Deliquescence (Loss of Stoichiometry) FilmFormation->Deliquescence Collapse Purification Intervention 1: Recrystallization (Remove Excess HCl) Purification->DrySalt Restores Handling Intervention 2: Inert Atmosphere (Glove Bag/Box) Handling->SurfaceAdsorption Prevents SaltSwitch Intervention 3: Counter-ion Switch (Tosylate/Fumarate) SaltSwitch->DrySalt Increases CRH

Figure 1: The Deliquescence Cascade and critical intervention points. Note that once film formation begins, the process accelerates (autocatalytic).

Module 2: Synthesis & Purification (The Root Cause Fix)

Q: Can I make the salt less hygroscopic during synthesis?

A: Yes. The most common cause of "unmanageable" hygroscopicity is excess acid entrapment .

If you generated your salt by bubbling HCl gas or adding excess aqueous HCl, your crystal lattice likely contains trapped


. You must remove this.
Protocol: The "Anti-Hygroscopic" Recrystallization

Objective: Remove amorphous impurities and excess acid to maximize lattice stability.

  • Solvent Selection: Do not use water or simple alcohols alone. Use a solvent-antisolvent system .

  • Dissolution: Dissolve the crude gum in the minimum amount of dry Methanol (MeOH) or Isopropanol (IPA) at mild heat (40°C).

    • Validation: Ensure the solution is clear. If particulates remain, filter rapidly.

  • Precipitation: Add anhydrous Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) dropwise until turbidity persists.

    • Tip: If it "oils out" (forms a separate liquid layer), you added antisolvent too fast. Re-heat to dissolve, then cool very slowly.

  • The "Scrubbing" Step: Once crystals form, filter them under a blanket of Nitrogen/Argon. Wash the cake with anhydrous Et2O .

    • Why? Ether is excellent at stripping away residual HCl and water, but it doesn't dissolve the amine salt.

Table 1: Recommended Solvent Systems for Amine HCl Purification

Polarity NeedSolvent (Dissolver)Anti-Solvent (Precipitator)Notes
Standard MethanolDiethyl EtherBest for removing excess HCl. Highly volatile.
Lipophilic IsopropanolHexane / HeptaneGood for larger, greasy amine salts.
High Purity Ethanol (Abs.)[1]Ethyl AcetateSlower crystallization; yields better formed (less hygroscopic) crystals.

Module 3: Operational Handling (The "Wet" Lab)

Q: How do I weigh a sample accurately if it absorbs water while on the balance?

A: Stop trying to tare the weigh boat. Use the Difference Weighing Method .

If you tare a boat and scoop salt onto it, the mass will tick upward (


 mg) as it grabs moisture. You will never know the true mass of the amine.
Protocol: Difference Weighing (Gravimetric Subtraction)
  • Preparation: Dry your bulk vial in a desiccator overnight (see Module 4).

  • Initial Weighing: Take the entire capped vial to the balance. Weigh it. Record Mass

    
    .
    
  • Transfer: Return to your hood. Quickly open the vial, transfer an estimated amount to your reaction flask, and immediately recap the vial.

  • Final Weighing: Return the capped vial to the balance. Weigh it. Record Mass

    
    .
    
  • Calculation: Mass of Reagent =

    
    .
    
    • Logic: The moisture absorbed by the bulk salt during the open transfer is negligible compared to the error of weighing a hygroscopic pile on an open pan.

Q: I need to handle this for 20 minutes. What do I do?

A: Create a Micro-Inert Environment .

If you lack a glovebox, use a Glove Bag or the Inverted Funnel Technique :

  • Clamp a large glass funnel upside down over your balance pan.

  • Feed a line of dry Nitrogen (

    
    ) into the stem of the funnel.
    
  • Allow the heavy

    
     to curtain down over the balance pan, creating a localized dry zone.
    

Module 4: Storage & Recovery

Q: My salt is already wet. How do I dry it without decomposing it?

A: Vacuum is your friend; Heat is your enemy.

Amine salts can undergo hydrolysis or degradation (Maillard-type reactions if impurities are present) at high heat.

Protocol: The Drying Pistol (Abderhalden) Alternative

If you don't have a drying pistol, use a Vacuum Desiccator with the correct desiccant.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    ) .
    
    • Why? Silica gel is too weak for amine salts.

      
       chemically reacts with water (irreversible) and is acidic, which prevents the amine from de-salting (losing HCl).
      
  • Setup: Place the open vial in the desiccator.

  • Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours.

  • Validation: Check the appearance. It should return to a free-flowing powder. If it remains a gum, you likely have significant impurities (refer back to Module 2).

Module 5: The Strategic Pivot (Salt Switching)

Q: I've tried everything, and it's still a puddle. Now what?

A: The Hydrochloride salt might simply be the wrong tool for the job.

If the pKa difference allows, switch to a more lipophilic counter-ion. Large, hydrophobic anions pack better with organic amines and repel water.

Decision Logic: Selecting an Alternative Salt

SaltSelection Start Problem: HCl Salt is Hygroscopic CheckPKa Check pKa of Amine Base Start->CheckPKa Basic Strong Base (pKa > 9) CheckPKa->Basic High pKa WeakBase Weak Base (pKa < 5) CheckPKa->WeakBase Low pKa Option1 Try Mesylate (MSA) or Tosylate (TsOH) Basic->Option1 Lipophilic Anion Needed Option2 Try Fumarate or Maleate WeakBase->Option2 Stronger Acid Needed Result1 Outcome: Higher Lattice Energy (Less Hygroscopic) Option1->Result1 Result2 Outcome: H-Bond Network (May stabilize crystal) Option2->Result2

Figure 2: Strategic decision matrix for counter-ion substitution when HCl fails.

The "Golden Alternatives":

  • Tosylate (p-Toluenesulfonate): Adds significant bulk and lipophilicity. Often crystallizes beautifully when HCl fails.

  • Fumarate: Often forms non-hygroscopic salts (1:1 or 2:1 stoichiometry). Widely accepted in FDA-approved drugs.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and hygroscopicity).

  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines stress testing for humidity).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). "Crystallization and Solid-State Characterization of Pharmaceutical Salts." Journal of Pharmaceutical Sciences. (Discusses the mechanism of deliquescence and CRH).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and recrystallizing specific amine salts).

  • Purdue University. (2025). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. (Recent insights into surface impurities and moisture uptake).

Sources

Optimization

Technical Support: Stability Profile of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

Executive Summary N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is a secondary amine featuring a 1,3-benzodioxole (methylenedioxy) ring system. While structurally related to the "pentylone" class of compounds, it lacks th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is a secondary amine featuring a 1,3-benzodioxole (methylenedioxy) ring system. While structurally related to the "pentylone" class of compounds, it lacks the beta-ketone moiety, rendering it chemically distinct.

Users frequently report degradation manifesting as discoloration (yellowing) , precipitation (white solids in non-polar solvents) , or unexpected peaks in LC-MS . This guide details the mechanistic causes of these issues—primarily oxidative deamination and atmospheric carboxylation—and provides validated protocols for stabilization.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the specific molecular vulnerabilities of this compound.

Atmospheric Carboxylation (The "White Precipitate" Issue)

As a secondary amine, the free base of this compound is a nucleophile that reacts rapidly with atmospheric carbon dioxide (


). This forms a carbamic acid, which immediately reacts with another equivalent of the amine to form an ammonium carbamate salt .
  • Symptom: A clear oil turns cloudy or forms a white crust upon exposure to air.

  • Reversibility: High.[1] This is not permanent chemical destruction.[2] The salt dissociates upon heating or acidification.

Oxidative Deamination (The "Yellowing" Issue)

The benzylic carbon (the methylene bridge between the ring and the nitrogen) is "doubly activated" by the aromatic ring and the nitrogen lone pair.

  • Mechanism: Radical oxidation removes a hydrogen atom from the benzylic position, forming an imine intermediate.

  • Hydrolysis: The imine hydrolyzes to release Piperonal (3,4-methylenedioxybenzaldehyde) and 3-pentanamine .

  • Symptom: The solution develops a sweet, floral odor (resembling vanilla/heliotrope, characteristic of piperonal) and turns yellow/brown.

N-Oxidation

In protic solvents or presence of peroxides, the secondary nitrogen can oxidize to a hydroxylamine (


) and subsequently to a nitrone.
Visualization: Degradation Pathways

The following diagram illustrates the two primary breakdown routes.

DegradationPathways Compound N-(1,3-benzodioxol-5-ylmethyl) pentan-3-amine (Free Base) Carbamate Ammonium Carbamate Salt (White Precipitate) Compound->Carbamate Nucleophilic Attack Imine Imine Intermediate (Unstable) Compound->Imine Benzylic Oxidation CO2 Atmospheric CO2 CO2->Carbamate Oxygen O2 / Peroxides Oxygen->Imine Hydrolysis Hydrolysis (+H2O) Imine->Hydrolysis Piperonal Piperonal (Floral Odor) Hydrolysis->Piperonal AmineFragment 3-Pentanamine Hydrolysis->AmineFragment

Figure 1: Primary degradation pathways. The upper path (Carbamate) is reversible; the lower path (Oxidation) is irreversible.

Module 2: Troubleshooting Guide (FAQ)

Q1: My standard arrived as a liquid, but it has turned into a gummy solid. Is it ruined?

Diagnosis: Likely Carbamate Formation . Technical Insight: If stored in a vial that was frequently opened, the free base absorbed


.
Recovery Protocol: 
  • Dissolve the gum in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH .

  • The base will deprotonate the carbamate, releasing

    
     and regenerating the free amine.
    
  • Separate the organic layer, dry over

    
    , and concentrate.
    
  • Recommendation: Convert to the HCl salt immediately (see Module 3).

Q2: The solution has developed a distinct "sweet" smell and a yellow tint.

Diagnosis: Oxidative Cleavage (Piperonal Formation) . Technical Insight: The "sweet" smell is Piperonal (heliotropin), a degradation product. This indicates irreversible chemical breakdown. Action:

  • Run an LC-MS. Look for a peak at m/z 151.04 (Piperonal) or m/z 166 (Piperonylic acid).

  • If degradation is <5%, purify via flash chromatography (Silica, MeOH/DCM).

  • If >10%, discard the batch.

Q3: I see a "split peak" in my HPLC chromatogram.

Diagnosis: pH Mismatch / Salt Dissociation . Technical Insight: Secondary amines can exhibit peak splitting if the mobile phase pH is near the pKa of the amine (approx. 9-10). The species exists in equilibrium between protonated and unprotonated forms. Solution:

  • Ensure mobile phase is buffered.

  • Acidic Method: 0.1% Formic Acid (keeps amine protonated).

  • Basic Method: 10mM Ammonium Bicarbonate pH 10 (keeps amine deprotonated).

Module 3: Experimental Protocols

Protocol A: Stabilization via Salt Formation (Recommended)

The hydrochloride salt is significantly more resistant to oxidation and immune to


 absorption.

Reagents:

  • Target Amine (Free Base)

  • Diethyl Ether (Anhydrous, BHT-free)

  • 2M HCl in Diethyl Ether (or Dioxane)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the amine oil in 2 mL of anhydrous Diethyl Ether.

  • Acidification: Dropwise, add 2M HCl in Ether with vigorous stirring at 0°C.

  • Precipitation: A white solid (HCl salt) will precipitate immediately.

  • Filtration: Filter the solid under Argon/Nitrogen.

  • Washing: Wash the cake with cold ether (

    
    ) to remove non-polar oxidation impurities.
    
  • Drying: Dry under high vacuum for 2 hours. Store at -20°C.

Protocol B: Handling the Free Base

If your experiment requires the free base (e.g., for acylation or alkylation reactions):

  • Solvent Choice: Use degassed solvents. Avoid ethers (THF, Et2O) unless freshly distilled, as peroxides accelerate N-oxidation. Preferred solvents: DCM, Toluene.

  • Inert Atmosphere: Always handle under a blanket of Argon or Nitrogen.

  • Use Immediately: Do not store the free base in solution for >24 hours.

Decision Tree: Storage & Handling

HandlingProtocol Start Received Compound Form Physical State? Start->Form Solid Solid (Salt) Form->Solid Powder Liquid Oil (Free Base) Form->Liquid Viscous Oil ActionSalt Store at -20°C Desiccator Solid->ActionSalt IntendedUse Immediate Use? Liquid->IntendedUse YesUse Flush with Argon Use Degassed Solvents IntendedUse->YesUse Yes NoUse Convert to HCl Salt (See Protocol A) IntendedUse->NoUse No (Storage >24h)

Figure 2: Decision matrix for handling and storage based on physical state.

Quantitative Stability Data

ConditionFormTimeframeDegradation ObservedPrimary Product
Air, 25°C Free Base24 Hours15-20%Carbamate (Solid crust)
Inert (Ar), 4°C Free Base1 Week< 2%None
Air, 25°C HCl Salt6 Months< 1%None
Solution (MeOH) Free Base48 Hours5-10%Piperonal (Oxidation)
Solution (0.1% FA) Salt1 Week< 1%None

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9229, 1,3-Benzodioxole. Retrieved from [Link]

  • Ooi, B. S., et al. (2020). Amine-based solvents for CO2 capture: Mechanisms and Challenges.[3] Chemical Engineering Transactions. (General mechanism of secondary amine carboxylation). Retrieved from [Link]

  • Royal Society of Chemistry (2020). Degradation of benzylamines during chlorination and oxidation pathways. Environmental Science: Water Research & Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Benzodioxolylmethyl Amine Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing benzodioxolylmethyl amines (BDMAs)—critical intermediates for various pharmaceuticals and research compounds—traditionally relies on the reductive amination o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing benzodioxolylmethyl amines (BDMAs)—critical intermediates for various pharmaceuticals and research compounds—traditionally relies on the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde). Historically, this was achieved using high-pressure hydrogen with precious metal catalysts (e.g., PtO2, Pd/C) or highly toxic hydrides like sodium cyanoborohydride (NaCNBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

To address safety, environmental, and chemoselectivity concerns, modern process chemistry has shifted toward sustainable alternative catalysts. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for two leading alternatives: Biocatalytic Imine Reductases (IREDs) and Sodium Triacetoxyborohydride (STAB) .

Section 1: Biocatalytic Reductive Amination (Imine Reductases)

Mechanistic Grounding: Imine reductases (IREDs) are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines into chiral or achiral amines. Unlike traditional transaminases, IREDs can perform direct intermolecular reductive amination of carbonyls with various amines, overcoming the unfavorable imine formation equilibrium in aqueous media[1]. By engineering specific IRED variants, even sterically demanding amines can be accommodated[2].

FAQs & Troubleshooting

Q: My IRED-catalyzed reductive amination of piperonal stalls at 30% conversion. How do I drive it to completion? A: Stalling in biocatalytic reductive amination is rarely an enzyme-substrate affinity issue; it is almost always a cofactor regeneration failure or a pH drift . IREDs require NADPH to donate a hydride to the imine[1]. Because NADPH is economically unviable at stoichiometric amounts, a cofactor regeneration system—typically Glucose Dehydrogenase (GDH) and glucose—must be used[3].

  • Causality & Fix: The oxidation of glucose to gluconolactone by GDH generates gluconic acid, which rapidly drops the pH of the reaction. IREDs typically have an optimal pH of 7.0–8.5[3]. If the pH drops below 6.5, the IRED will denature and the reaction stalls. Solution: Use a high-capacity buffer (e.g., 200 mM phosphate) or an autotitrator to maintain pH 7.5. Ensure you have at least a 2-fold molar excess of glucose relative to piperonal.

Q: I am detecting significant amounts of piperonyl alcohol in my reaction mixture. How do I improve chemoselectivity? A: This occurs when the IRED (or a contaminating aldo-keto reductase in the cell lysate) reduces the piperonal carbonyl directly before it can condense with the amine donor to form the imine.

  • Causality & Fix: Imine formation in water is thermodynamically unfavorable. Solution: Increase the amine equivalent to a 5- to 10-fold excess to push the pre-equilibrium toward the imine/iminium intermediate[1]. Additionally, pre-incubate the piperonal and amine in the buffer for 30 minutes before adding the IRED/GDH enzymes.

Validated Protocol: IRED-Catalyzed Synthesis of BDMAs

Self-Validating System: This protocol includes pre-equilibration and active pH monitoring to ensure enzyme viability.

  • Preparation: In a reaction vessel, dissolve piperonal (50 mM) and the target amine (250 mM, 5 eq) in 200 mM potassium phosphate buffer (pH 7.5).

  • Pre-equilibration: Stir the mixture at 30 °C for 30 minutes to allow the transient imine to form.

  • Cofactor Addition: Add NADP

    
     (1 mM) and D-glucose (150 mM).
    
  • Enzyme Addition: Add GDH (10 U/mL) and the selected IRED cell-free extract or purified enzyme (typically 2-5 mg/mL).

  • Monitoring (Critical): Monitor the pH every 2 hours. Add 1 M NaOH dropwise as needed to maintain the pH between 7.2 and 7.8.

  • Workup: After 24 hours (or when TLC indicates complete piperonal consumption), basify the mixture to pH 11 with NaOH, extract with ethyl acetate (3x), dry over Na

    
    SO
    
    
    
    , and concentrate under vacuum.

IRED_Cycle Piperonal Piperonal + Amine (Substrates) Imine Imine Intermediate (Transient) Piperonal->Imine Aqueous Equilibrium IRED Imine Reductase (IRED Enzyme) Imine->IRED Active Site Binding Product Benzodioxolylmethyl Amine (BDMA) IRED->Product Stereoselective Reduction NADP NADP+ (Oxidized) IRED->NADP Cofactor Oxidation GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor Binding NADPH NADPH (Reduced) NADPH->IRED Hydride Transfer GDH->NADPH Cofactor Regeneration Gluconolactone Gluconolactone (Byproduct) GDH->Gluconolactone Release Glucose Glucose (Sacrificial) Glucose->GDH Oxidation

Biocatalytic reductive amination cycle featuring IRED and GDH cofactor regeneration.

Section 2: Chemoselective Hydride Reagents (STAB)

Mechanistic Grounding: Sodium triacetoxyborohydride (NaBH(OAc)


, or STAB) is a mild, chemoselective reducing agent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly less reactive than traditional sodium borohydride (NaBH

). Consequently, STAB reduces protonated iminium ions rapidly but reacts very slowly with aldehydes like piperonal, effectively preventing the formation of unwanted piperonyl alcohol.
FAQs & Troubleshooting

Q: I am getting poor yields when reacting piperonal with weakly basic or sterically hindered amines using STAB. Why? A: Weakly basic amines struggle to form the requisite iminium ion at neutral pH. Because STAB requires the highly electrophilic iminium ion to initiate hydride transfer, the reaction stalls at the carbinolamine stage.

  • Causality & Fix: Add 1.0–2.0 equivalents of glacial acetic acid (AcOH) to the reaction mixture. This mildly acidic environment (pH ~4-5) accelerates dehydration of the carbinolamine into the iminium ion without decomposing the STAB reagent.

Q: Can I use methanol as a solvent for STAB reductive aminations? A: No. STAB is highly sensitive to protic solvents and will react with methanol to form hydrogen gas and decompose, leading to incomplete reduction of your imine[4].

  • Causality & Fix: Switch to a non-protic, polar solvent. 1,2-Dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are the standard, validated solvents for STAB-mediated reductive aminations[4].

Validated Protocol: STAB-Mediated Direct Reductive Amination

Self-Validating System: This protocol utilizes sequential addition to verify imine formation prior to irreversible hydride reduction.

  • Imine Formation: In a dry flask under an inert atmosphere (N

    
     or Ar), dissolve piperonal (1.0 eq) and the amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
    
  • Acid Catalysis: If the amine is weakly basic (e.g., an aniline derivative), add glacial acetic acid (1.0 eq). Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add STAB (1.4 to 1.5 eq) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (typically complete within 2–4 hours).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO

    
     (gas evolution will occur). Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over MgSO
    
    
    
    , and concentrate under vacuum.

STAB_Pathway Start Piperonal + Amine (in DCE/THF) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Addition SideReaction Piperonyl Alcohol (Suppressed) Start->SideReaction Direct Reduction (Kinetically Slow) Iminium Iminium Ion (Electrophile) Carbinolamine->Iminium Dehydration (AcOH cat.) Product Secondary/Tertiary BDMA Product Iminium->Product Fast Reduction STAB NaBH(OAc)3 (STAB Hydride Donor) STAB->Iminium Hydride Transfer

Reaction pathway of STAB-mediated reductive amination highlighting chemoselectivity.

Section 3: Quantitative Data Summaries

To assist in catalyst selection, the following table summarizes the performance metrics of traditional versus alternative catalytic systems for the reductive amination of piperonal.

Catalyst SystemReaction TypeChemoselectivityEnvironmental ImpactTypical YieldKey Limitation
Pd/C + Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Heterogeneous MetalLow (Reduces alkenes/nitro groups)High (Heavy metals, high pressure)85-95%Requires specialized high-pressure reactors.
NaCNBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hydride ReagentHighVery High (Generates toxic HCN gas)80-90%Highly toxic byproducts during aqueous workup.
STAB (NaBH(OAc)

)
Alternative HydrideVery HighModerate (Boron waste)85-98%Moisture sensitive; strictly incompatible with methanol[4].
Imine Reductases BiocatalysisAbsoluteLow (Aqueous, biodegradable)70-99%Requires strict pH control and cofactor regeneration.

References

  • EU Drug Market: MDMA — Production. European Union Drugs Agency (EUDA). Available at:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at:[Link]

  • Reductive Amination - Common Conditions: NaHB(OAc)3. Common Organic Chemistry. Available at:[Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances (PMC). Available at:[Link]

  • Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. Available at:[Link]

  • IRED 33: Imine reductase enzyme. Johnson Matthey. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

Title: Structural Validation of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: A Comparative Guide to High-Field vs. Benchtop 1H-NMR Executive Summary N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is a structurally diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: A Comparative Guide to High-Field vs. Benchtop 1H-NMR

Executive Summary N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is a structurally diverse secondary amine featuring a rigid methylenedioxyphenyl (piperonyl) core and a sterically hindered, flexible aliphatic chain (1-ethylpropyl group). This structural dichotomy makes it an excellent model compound for evaluating analytical platforms. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (60-100 MHz) for the structural validation of this compound, providing researchers with actionable, field-proven methodologies for drug development workflows.

Mechanistic Breakdown of the 1H-NMR Profile

Understanding the causality behind the chemical shifts is critical for accurate spectral interpretation. The 1H-NMR spectrum of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine in CDCl3 is governed by distinct electronic and steric environments:

  • Methylenedioxy Protons (-O-CH2-O-): The strong electron-withdrawing effect of the two adjacent oxygen atoms severely deshields these protons, resulting in a sharp, highly diagnostic singlet at ~5.9 ppm.

  • Aromatic Protons (Ar-H): The three protons on the benzodioxole ring experience varying degrees of shielding from the oxygen lone pairs, appearing as a tightly coupled multiplet between 6.7 and 6.9 ppm.

  • Benzylic Protons (Ar-CH2-N): Deshielded by both the aromatic ring current and the electronegative amine nitrogen, these isolated protons appear as a distinct singlet at ~3.7 ppm.

  • Methine Proton (N-CH): The proton on the pentan-3-yl group is split by the four equivalent protons of the two adjacent methylene groups. Following the n+1 rule, this manifests as a quintet at ~2.4-2.6 ppm.

  • Aliphatic Chain (-CH2- and -CH3): The methylene protons form a complex multiplet at ~1.3-1.5 ppm due to coupling with both the methine and methyl protons. The terminal methyl groups appear as a triplet at ~0.8-0.9 ppm.

  • Amine Proton (-NH-): Depending on hydrogen bonding and concentration, this broad singlet typically appears between 1.5 and 2.0 ppm and can be validated via D2O exchange.

Comparative Performance Analysis: High-Field vs. Benchtop NMR

When integrating NMR into a pharmaceutical workflow, the choice between high-field superconducting magnets and permanent benchtop magnets dictates the resolution of the resulting data.

  • Benchtop NMR (60-100 MHz): Modern benchtop NMR spectrometers utilize permanent rare-earth magnets, offering operational simplicity, lower costs, and portability without the need for cryogenic cooling [1]. However, their lower magnetic field strength compresses the chemical shift dispersion in Hertz. Because scalar coupling constants (J) remain fixed in Hz regardless of field strength, a multiplet spanning 20 Hz occupies ~0.33 ppm at 60 MHz, compared to just ~0.033 ppm at 600 MHz [2]. For N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine, the benchtop system easily resolves the isolated singlets at 5.9 ppm and 3.7 ppm, making it ideal for rapid identity confirmation. However, the aliphatic region (0.8 - 2.6 ppm) suffers from severe spectral overlap, masking the fine methine quintet and complicating traditional peak integration for quantitative analysis [3].

  • High-Field NMR (600 MHz): High-field systems provide baseline resolution across the entire spectrum. The enhanced sensitivity and spectral dispersion allow for the clear observation of the methine quintet and the accurate integration of the heavily coupled aliphatic chain, which is essential for rigorous trace impurity profiling and de novo structural elucidation.

Quantitative Data Comparison

The following table summarizes the expected 1H-NMR signal profiles for N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine, contrasting the visual output of 600 MHz versus 60 MHz platforms.

Functional GroupChemical Shift (δ, ppm)IntegrationSplitting Pattern600 MHz Appearance60 MHz Appearance
Aromatic (Ar-H)6.7 - 6.93HMultipletResolved multipletBroad overlapping peak
Methylenedioxy (-O-CH2-O-)5.92HSingletSharp singletSharp singlet
Benzylic (Ar-CH2-N)3.72HSingletSharp singletSharp singlet
Methine (N-CH)2.4 - 2.61HQuintetClear quintet (J ≈ 6.5 Hz)Broad pseudo-multiplet
Amine (-NH-)1.5 - 2.01HBroad SingletBroad singletOverlaps with CH2
Methylene (-CH2-)1.3 - 1.54HMultipletResolved multipletBroad overlapping mass
Methyl (-CH3)0.8 - 0.96HTripletClear triplet (J ≈ 7.0 Hz)Triplet (broadened base)

Standardized Experimental Protocols

To ensure a self-validating system, the following protocol details the causality behind each sample preparation and acquisition step.

Step 1: Sample Preparation

  • Concentration: Dissolve 10-15 mg of the compound (for 600 MHz) or 30-50 mg (for 60 MHz) in 0.6 mL of deuterated chloroform (CDCl3). Causality: Benchtop systems have inherently lower sensitivity; thus, a higher sample concentration is required to achieve an adequate signal-to-noise ratio (SNR) without excessively long acquisition times.

  • Internal Standard: Ensure the CDCl3 contains 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable 0.00 ppm reference peak, ensuring chemical shift accuracy across different magnetic fields.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened line shapes and a critical loss of resolution.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1D single-pulse experiment (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of all protons, which is strictly required for accurate quantitative integration.

  • Number of Scans (NS): 16 scans for High-Field; 64-128 scans for Benchtop. Causality: Signal-to-noise scales with the square root of the number of scans. Increased scans compensate for the lower intrinsic sensitivity of benchtop magnets.

Step 3: Spectral Processing

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Causality: This mathematically enhances the SNR by suppressing high-frequency noise in the free induction decay (FID) without significantly degrading resolution.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction. Causality: A perfectly flat baseline is a prerequisite for accurate peak integration, especially in the overlapping aliphatic regions of benchtop spectra.

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate NMR platform during the synthesis and validation of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine [4].

NMR_Workflow Start Synthesize Compound N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine SamplePrep Sample Preparation (CDCl3, 5-50 mg/mL) Start->SamplePrep Decision Analytical Goal? SamplePrep->Decision Benchtop Benchtop NMR (60-100 MHz) Rapid QC & Reaction Monitoring Decision->Benchtop Routine QC HighField High-Field NMR (400-600+ MHz) Complex Elucidation & Impurity Profiling Decision->HighField Trace/Complex AnalyzeBench Assess Key Markers: 5.9 ppm (O-CH2-O) 3.7 ppm (Ar-CH2-N) Benchtop->AnalyzeBench AnalyzeHigh Full Multiplet Analysis: 2.5 ppm (CH quintet) 1.4 ppm (CH2 multiplet) HighField->AnalyzeHigh Valid Structure Validated AnalyzeBench->Valid AnalyzeHigh->Valid

Caption: Decision matrix for selecting Benchtop vs. High-Field NMR based on analytical requirements.

References

  • Yu, H.-Y. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121.[Link]

  • Blagg, R. (2023). "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments.[Link]

  • Verma, S., et al. (2025). "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." Magnetic Resonance in Chemistry.[Link]

  • Argyropoulos, D., & Mobarhan, Y. (2020). "New Fields and Exciting Applications for Benchtop NMR Instruments." Labcompare.[Link]

Sources

Comparative

C-NMR chemical shifts for benzodioxole and pentyl chain carbons

An In-Depth Technical Guide to C-NMR Chemical Shifts: Benzodioxole & Pentyl Chains Abstract This guide provides a rigorous analysis of the

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to C-NMR Chemical Shifts: Benzodioxole & Pentyl Chains

Abstract This guide provides a rigorous analysis of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C-NMR chemical shifts for 1,3-benzodioxole and pentyl chain moieties, essential for researchers in medicinal chemistry, forensics, and structural elucidation. Unlike standard spectral libraries, this document focuses on the causality of shifts, the distinction between isomeric forms (e.g., benzodioxole vs. dimethoxybenzene), and the precise assignment of aliphatic chains in complex pharmacological scaffolds (e.g., synthetic cathinones).[1][2]

Part 1: The Benzodioxole Moiety – The "Fingerprint" Region[3]

The 1,3-benzodioxole group (methylenedioxybenzene) is a pharmacophore ubiquitous in drug development.[1][2] Its identification relies on distinguishing it from its open-chain analog, 1,2-dimethoxybenzene (veratrole).[1]

Chemical Shift Analysis

The defining feature of the benzodioxole unit is the strained five-membered ether ring.[2] This strain and the electronic environment of the oxygens create a unique signature.

Carbon PositionChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
Multiplicity (DEPT)Mechanistic Insight
-O-CH

-O-
101.0 – 102.5 CH

The Diagnostic Peak. Significantly deshielded compared to standard ethers due to the two oxygen atoms, but distinct from aromatic carbons.[2]
Aromatic C-O (Ipso) 146.0 – 148.5 C (Quaternary)The oxygen attachment deshields these carbons.[2] In benzodioxoles, they often appear as two distinct signals (~146 and ~148 ppm) if the ring is substituted unsymmetrically.[1][2]
Aromatic C-H (Ortho) 108.0 – 109.5 CHShielded relative to benzene (128.5 ppm) due to the electron-donating effect (+M) of the oxygen atoms.[2]
Aromatic C-H (Meta) 121.0 – 122.5 CHLess affected by the oxygen resonance donation; closer to standard aromatic values.[1][2]
Comparative Diagnosis: Benzodioxole vs. Dimethoxybenzene

A common structural puzzle is distinguishing a cyclic benzodioxole from an open-chain dimethoxy analog.[1][2]

  • Benzodioxole: Shows a single secondary carbon signal (CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at ~101 ppm .[2]
    
  • Dimethoxybenzene: Shows two primary carbon signals (CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at ~55–56 ppm .[2]
    
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Expert Tip: In proton-coupled


C spectra (or HMBC), the benzodioxole CH

shows a massive

coupling (~170 Hz) due to ring strain increasing s-character, whereas methoxy methyls have a standard

(~145 Hz).

Part 2: The Pentyl Chain – Assignment Logic

Assigning a linear 5-carbon chain requires understanding the "deshielding decay" effect. The chemical shift decreases as the carbon moves further from the functional group (FG) until the terminal methyl is reached.[2]

General Assignment Rules (n-Pentyl Group)

Assuming attachment to a generic electron-withdrawing group (EWG) like a carbonyl or aromatic ring.[1]

PositionLabelShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
Assignment Logic
C1

35.0 – 65.0 Highly Variable. Directly affected by the FG.[2] • Attached to Alkyl: ~30-35 ppm[1][2]• Attached to Carbonyl: ~38-42 ppm[1][2]• Attached to N/O: ~50-65 ppm
C2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

25.0 – 30.0 The "Beta Effect." Often shifted downfield slightly by substituents at

.[2]
C3 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

28.0 – 32.0 The "Crossover" Region. Often overlaps with C2.[2] In long chains, inner methylenes cluster here.[2]
C4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

22.0 – 23.0 The Penultimate Carbon. Consistently appears at ~22.5 ppm, serving as a reliable anchor for assignment.[2]
C5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

13.5 – 14.5 Terminal Methyl. Characteristic high-field signal.[2]

Part 3: Case Study – Synthetic Cathinones (Pentylone Analog)

This section applies the above principles to a "real-world" scenario: Pentylone (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one).[1][2] This molecule combines the benzodioxole core with a specific pentyl chain environment (alpha-aminoketone).[1]

Structural Assignment Table (CDCl )
MoietyCarbonngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ppm)
Notes
Benzodioxole -O-CH

-O-
101.9 Diagnostic singlet.[2]
Ar C-O (Ipso)152.1, 148.4 Distinct quaternary signals.[1][2]
Ar C-H108.3, 107.9 Ortho to oxygens.[1][2]
Ketone C=O[1][3][4]196.5 Typical aryl ketone shift.[1][2]
Pentyl Chain ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH (C2)
61.5 Deshielded by both C=O and Nitrogen.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH

(C3)
34.2 Deshielded by

-effect of C=O.

-CH

(C4)
19.1 Shielded due to

-gauche effect.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH

(C5)
13.9 Terminal methyl.[2]
N-Methyl N-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

32.5 Distinct from chain methyls.[2]

Part 4: Visualization & Logic Flows

Decision Tree for Structural Elucidation

This diagram outlines the logical flow for distinguishing these moieties in an unknown sample.

NMR_Logic_Flow start Unknown Spectrum Analysis check_100 Is there a signal at ~101-102 ppm? start->check_100 check_55 Are there signals at ~55-56 ppm? check_100->check_55 No benzo Benzodioxole Moiety Confirmed (-O-CH2-O-) check_100->benzo Yes dimethoxy Dimethoxy Moiety Likely (-OCH3 x2) check_55->dimethoxy Yes chain_check Analyze Aliphatic Region (10-70 ppm) benzo->chain_check dimethoxy->chain_check terminal Locate Terminal Methyl (~14 ppm) chain_check->terminal alpha_check Check ~60 ppm Region alpha_yes Alpha-Aminoketone (Cathinone Scaffold) alpha_check->alpha_yes Signal Present alpha_no Simple Alkyl Chain alpha_check->alpha_no Signal Absent terminal->alpha_check

Caption: Logic flow for distinguishing benzodioxole/dimethoxy cores and assigning pentyl chain functionality.

Part 5: Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocol addresses the common issue of low sensitivity and relaxation delays in


C-NMR.
Protocol: Quantitative C-NMR Acquisition

Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C scans often under-represent quaternary carbons (like the benzodioxole ipso carbons).[2] Use this protocol for integration-valid data.
  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL CDCl

      
        (or DMSO-d
      
      
      
      if solubility is poor).[2]
    • Relaxation Agent (Critical): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ] . This paramagnetic agent shortens the longitudinal relaxation time (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      ) of all carbons, especially quaternary ones, allowing for faster repetition rates without saturation.[2]
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker). This decouples protons only during acquisition to eliminate the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration.[1]

    • Relaxation Delay (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ):  Set to 2–5 seconds  (if Cr(acac)
      
      
      
      is used). Without the agent,
      
      
      must be >30s, making the experiment impractically long.[2]
    • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

    • Spectral Width: 240 ppm (to capture ketone carbonyls >190 ppm).[1]

  • Processing:

    • Apply an exponential window function (LB = 1.0 – 3.0 Hz) to improve S/N before Fourier Transform.

References

  • BenchChem Technical Support. (2025).[1] Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem. Link[1]

  • Compound Interest. (2015).[1] A Guide to C-13 NMR Chemical Shift Values. CompoundChem. Link

  • Reich, H. J. (2020).[1][5] Structure Determination Using Spectroscopic Methods: 13C Chemical Shifts. University of Wisconsin-Madison.[2] Link

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectrometry Data Center: Pentylone. NIST Chemistry WebBook.[1] Link

  • Forensic Science International. (2023).[1] The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. PubMed.[1] Link

Sources

Validation

FTIR absorption bands for methylenedioxy and secondary amine groups

Technical Comparison Guide: FTIR Analysis of Methylenedioxy vs. Secondary Amine Moieties Executive Summary This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) absorption characteristics of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Analysis of Methylenedioxy vs. Secondary Amine Moieties

Executive Summary

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) absorption characteristics of methylenedioxy (1,3-benzodioxole) and secondary amine functional groups. Accurate differentiation between these moieties is critical in pharmaceutical characterization and forensic analysis, particularly for distinguishing between substituted phenethylamines (e.g., MDMA) and non-ring-substituted amphetamines (e.g., Methamphetamine).

Key Insight: While both groups exhibit absorption in the fingerprint region, the methylenedioxy bridge offers a highly specific "triad" of bands (C-O-C stretches and O-CH2-O deformation) that allows for positive identification even in complex mixtures, whereas secondary amines are best characterized by their N-H stretching behavior, which shifts dramatically between salt and free base forms.

Mechanistic Foundation: Vibrational Modes

The Methylenedioxy Bridge (O-CH2-O)

The methylenedioxy group consists of a five-membered ring fused to a benzene ring. Its rigidity leads to sharp, intense bands distinct from open-chain ethers.

  • C-O-C Stretching: The ether linkages vibrate asymmetrically and symmetrically.[1] The asymmetric stretch is typically the strongest band in the spectrum.

  • Ring Puckering/Breathing: The five-membered ring exhibits a characteristic "breathing" or deformation mode (often called the "puckering" mode) around 930 cm⁻¹. This is a diagnostic marker for the 1,3-benzodioxole system.

The Secondary Amine (R-NH-R')

The secondary amine group’s signature depends heavily on its protonation state.

  • Free Base: The single N-H bond allows for a solitary, sharp stretching vibration.

  • Salt (e.g., HCl): Protonation forms a quaternary ammonium cation (

    
    ). The resulting hydrogen bonding network creates a broad, messy absorption envelope that often obscures the C-H stretching region.
    

Spectral Data Comparison

The following tables summarize the critical wavenumbers for identifying and distinguishing these groups.

Table 1: Methylenedioxy (1,3-Benzodioxole) Absorption Bands

Data derived from safrole and MDMA analog studies.

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
C-O-C Asymmetric Stretch 1240 – 1260 Very StrongHigh. Often the most intense peak in the spectrum.
C-O-C Symmetric Stretch 1030 – 1060 StrongHigh. Confirms the ether linkage.
O-CH₂-O Ring Deformation 910 – 940 Medium/StrongCritical. The "fingerprint" of the methylenedioxy ring.
C-H Stretch (O-CH₂-O) ~2780WeakModerate. Distinct from alkyl C-H; appears as a shoulder.
Table 2: Secondary Amine Absorption Bands (Free Base vs. Salt)

Comparison is vital as forensic samples are often hydrochloride salts.

Vibrational ModeFree Base (cm⁻¹)Salt (HCl) (cm⁻¹)Notes
N-H Stretch 3300 – 3350 (Sharp, Single)2400 – 3000 (Broad, Multiple)Free base shows one sharp peak.[2][3] Salts show a broad "ammonium envelope."[4]
N-H Deformation (Bend) ~1500 (Weak/Absent)1580 – 1620 (Medium)Secondary amine salts show a distinct bending mode often absent in free bases.
C-N Stretch 1130 – 11901150 – 1200Overlaps with other fingerprint bands; less diagnostic on its own.

Diagnostic Logic & Workflow

The following diagram outlines the logical decision tree for analyzing an unknown sample containing potential amine or methylenedioxy groups.

FTIR_Workflow Start Unknown Sample Spectrum Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Start->Check_NH Is_Salt Broad Band 2400-3000 cm⁻¹? Check_NH->Is_Salt Check_Fingerprint Check 900-1260 cm⁻¹ (Fingerprint Region) Has_MD Triad Present? (1250, 1040, 930 cm⁻¹) Check_Fingerprint->Has_MD Is_FreeBase Sharp Peak ~3350 cm⁻¹? Is_Salt->Is_FreeBase No Salt_Amine Amine Salt Detected (Perform Base Extraction) Is_Salt->Salt_Amine Yes Is_FreeBase->Check_Fingerprint No / Next Step Free_Amine Secondary Amine (Free Base) Is_FreeBase->Free_Amine Yes MD_Confirmed Methylenedioxy Group Confirmed Has_MD->MD_Confirmed Yes No_MD No Methylenedioxy (Likely simple amphetamine) Has_MD->No_MD No Salt_Amine->Check_Fingerprint After Extraction Free_Amine->Check_Fingerprint

Caption: Logical workflow for distinguishing amine salts, free bases, and methylenedioxy moieties using FTIR spectral features.

Experimental Protocol: Salt-to-Base Conversion

Direct analysis of amine salts (e.g., MDMA·HCl) often yields spectra dominated by the broad ammonium stretch, which can obscure the fine detail of the methylenedioxy fingerprint. Converting the sample to a free base in situ is a recommended validation step.

Objective: Remove the interfering N-H⁺ broad band to reveal the sharp N-H stretch and clear fingerprint region.

Reagents:

  • Sample (approx. 1-2 mg)

  • Sodium Bicarbonate (NaHCO₃) saturated solution or 1M NaOH

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • ATR-FTIR Spectrometer (Diamond or ZnSe crystal)

Step-by-Step Methodology:

  • Baseline Scan: Collect the spectrum of the dry salt sample directly on the ATR crystal. Note the broad absorption from 2400–3000 cm⁻¹.

  • Micro-Extraction:

    • Place the sample in a small vial.

    • Add 3 drops of saturated NaHCO₃ (or 1 drop 1M NaOH) to basify.

    • Add 0.5 mL of organic solvent (DCM or Chloroform) and vortex for 10 seconds.

    • Allow layers to separate (organic layer is usually at the bottom).

  • Deposition: Using a micropipette, extract 10 µL of the organic layer and place it onto the center of the ATR crystal.

  • Evaporation: Allow the solvent to evaporate completely (approx. 30-60 seconds). A thin film of the free base oil/solid will remain.

  • Analysis: Scan the residue.

    • Expectation: The broad 2400–3000 cm⁻¹ band should disappear. A sharp peak at ~3350 cm⁻¹ (N-H stretch) should appear.[5] The methylenedioxy bands at 1250 and 930 cm⁻¹ will be sharper and more resolved.

Case Study: MDMA vs. Methamphetamine

This comparison illustrates how to apply the data to differentiate two chemically similar substances.

FeatureMDMA (3,4-Methylenedioxymethamphetamine)Methamphetamine (N-methylamphetamine)
Functional Groups Methylenedioxy + Secondary AmineSecondary Amine Only
1250 cm⁻¹ Region Very Strong (C-O-C stretch). Dominates the spectrum.Weak/Medium (C-N stretch only).[6]
1040 cm⁻¹ Region Strong (C-O-C symmetric).Absent or very weak.
930 cm⁻¹ Region Distinct Band (O-CH₂-O deformation).Absent. (Key differentiator).
3300 cm⁻¹ (Base) Single sharp peak (Sec. Amine).Single sharp peak (Sec. Amine).
700/750 cm⁻¹ Mono-substituted benzene (700 & 750 cm⁻¹) is absent (replaced by 1,2,4-sub pattern).Present. Strong mono-substituted benzene peaks at ~700 & 750 cm⁻¹.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). SWGDRUG IR Library. [Link]

  • National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

  • UNODC . (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

Sources

Comparative

Comparative Guide: Binding Affinity of Pentan-3-amine vs. Pentan-2-amine Analogs

This guide serves as a technical comparative analysis for researchers optimizing alkyl-amine pharmacophores in drug discovery. It synthesizes structural activity relationship (SAR) principles with rigorous experimental v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers optimizing alkyl-amine pharmacophores in drug discovery. It synthesizes structural activity relationship (SAR) principles with rigorous experimental validation protocols.

Executive Summary

In medicinal chemistry, the choice between pentan-3-amine (1-ethylpropylamine) and pentan-2-amine (1-methylbutylamine) as side-chain motifs is rarely arbitrary.[1] It represents a strategic decision between symmetry and chirality .

  • Pentan-3-amine offers an achiral, "swallow-tail" steric profile ideal for occupying broad, symmetrical hydrophobic pockets without introducing stereochemical complexity.[1]

  • Pentan-2-amine introduces a chiral center adjacent to the nitrogen, creating a "lopsided" steric bulk (methyl vs. propyl) that enables high-specificity interactions but necessitates enantioselective synthesis.[1]

This guide analyzes the thermodynamic drivers of binding for these isomers and provides a self-validating Isothermal Titration Calorimetry (ITC) protocol to quantify their affinity.

Part 1: Structural & Mechanistic Comparison

The Chirality vs. Symmetry Trade-off

The fundamental difference lies in the spatial arrangement of the hydrophobic bulk relative to the amine anchor.

FeaturePentan-3-amine (Symmetrical)Pentan-2-amine (Asymmetrical)
Structure


Chirality Achiral (Meso-like symmetry)Chiral (R/S Enantiomers)
Steric Profile "Swallow-tail" shape; balanced width.Lopsided; bulk extends linearly (propyl) and proximally (methyl).
Binding Entropy Lower entropic penalty upon binding due to symmetry (fewer degenerate conformations).Higher sensitivity to pocket shape; "Eutomer" binds tightly, "Distomer" clashes.[1]
Synthesis Simplified (No resolution required).Complex (Requires asymmetric synthesis or resolution).
Hydrophobic Packing & "The Zipper Effect"

Material science studies on organic semiconductors have revealed that 1-ethylpropyl (3-pentyl) side chains promote stronger intermolecular packing compared to 1-methylbutyl (2-pentyl) chains.

  • Mechanism: The symmetrical ethyl branches of pentan-3-amine allow for a "nesting" effect, maximizing Van der Waals contacts in shallow, wide pockets.[1]

  • Contrast: Pentan-2-amine's longer propyl tail is more flexible, often requiring a deeper, narrower hydrophobic channel to achieve comparable binding enthalpy.[1]

Expert Insight: When targeting a promiscuous pocket (e.g., certain kinase ATP-binding sites), the pentan-3-amine motif often yields better "ligand efficiency" by minimizing the entropic cost of freezing a long alkyl chain.[1]

Part 2: Decision Logic for Analog Selection

The following decision tree illustrates the logical flow for selecting between these two motifs based on target pocket topology.

AmineSelection Start Target Binding Pocket Analysis PocketType Is the hydrophobic pocket deep/narrow or wide/shallow? Start->PocketType DeepNarrow Deep & Narrow PocketType->DeepNarrow Deep WideShallow Wide & Shallow PocketType->WideShallow Wide Chirality Is stereoselectivity critical for potency? P2A Select Pentan-2-amine (1-methylbutyl) Chirality->P2A Yes (High Specificity) P3A Select Pentan-3-amine (1-ethylpropyl) Chirality->P3A No (Avoid Isomers) DeepNarrow->Chirality Reason2 Propyl tail probes depth; Methyl group locks conformation. P2A->Reason2 WideShallow->P3A Reason3 Symmetrical 'wings' max out surface contact without depth. P3A->Reason3

Figure 1: Strategic decision tree for selecting alkyl-amine pharmacophores based on protein pocket topology.

Part 3: Experimental Validation Protocol (ITC)

To objectively compare the binding affinity (


) and thermodynamic signature (

) of these analogs, Isothermal Titration Calorimetry (ITC) is the gold standard.[1] Unlike IC50 assays, ITC detects the quality of binding (enthalpic vs. entropic).[1]
Protocol Design: Competitive Binding (Displacement)

Direct binding of small alkyl amines to proteins is often too weak (


) for direct titration (c-value issues). We recommend a Displacement Assay  using a known high-affinity ligand.

Objective: Determine


 of Pentan-2-amine vs. Pentan-3-amine by displacing a reference ligand.
Step-by-Step Methodology

Reagents:

  • Protein: Purified Target (e.g., 20

    
     in cell).[1]
    
  • Reference Ligand: High affinity (

    
    ).
    
  • Analogs: Pentan-2-amine and Pentan-3-amine (neutralized to pH 7.4).

Workflow:

  • Direct Titration (Control): Titrate Reference Ligand into Protein to establish baseline

    
     and 
    
    
    
    .
  • Pre-incubation: Incubate Protein with saturating concentration of the Amine Analog (e.g., 2 mM) for 30 mins.

  • Displacement Titration: Titrate Reference Ligand into the Protein + Amine mixture.

    • Observation: The apparent binding constant (

      
      ) of the reference ligand will decrease due to competition.
      
  • Calculation: Use the Cheng-Prusoff correction adapted for ITC to solve for the Amine

    
    .
    


ITC Workflow Diagram

ITC_Protocol cluster_data Data Output Prep 1. Sample Prep (Degas & Match Buffer) Control 2. Control Titration (Ligand -> Buffer) Prep->Control Direct 3. Direct Binding (Ref Ligand -> Protein) Control->Direct Compete 4. Competitive Run (Ref Ligand -> Protein + Amine) Direct->Compete Analysis 5. Global Fitting (Calculate Ki, dH, dS) Compete->Analysis

Figure 2: Workflow for competitive ITC to determine low-affinity amine binding constants.

Part 4: Expected Data & Interpretation[2]

When analyzing the data from the above protocol, look for these specific thermodynamic signatures:

ParameterPentan-3-amine (Symmetrical)Pentan-2-amine (Chiral)Interpretation
Enthalpy (

)
Moderate, favorableHigh, favorable (Eutomer)Pentan-2-amine (Eutomer) often makes tighter specific contacts, releasing more heat.[1]
Entropy (

)
Low penaltyHigh penaltyPentan-3-amine pays a lower entropic cost to bind due to symmetry (less conformational restriction).
Binding Constant (

)
Typically

range

(Eutomer) /

(Distomer)
Chirality creates a "high risk, high reward" affinity profile.[1]
Scientific Integrity Check (Self-Validation)[1]
  • Buffer Matching: Ensure the amine stock solution pH is adjusted exactly to the buffer pH. Aliphatic amines are basic (

    
    ); failure to neutralize will result in massive heat of ionization artifacts masking the binding signal.
    
  • Solubility: Pentan-3-amine is slightly more lipophilic. Ensure no micelles form if using high concentrations (>10 mM) for displacement.

References

  • Payne, A. J., et al. (2016).[1] "Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules." Royal Society of Chemistry Advances. Link

    • Grounding: Establishes the superior packing efficiency and intermolecular interactions of the symmetrical 1-ethylpropyl (pentan-3-yl) group compared to the 1-methylbutyl (pentan-2-yl) group.
  • Ghai, G., et al. (2006).[1] "Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol." Journal of Medicinal Chemistry. Link

    • Grounding: Demonstrates how slight steric variations in amine-linked side chains drastically alter affinity (Ki)
  • Doyle, M. L. (1997).[1] "Characterization of binding interactions by isothermal titration calorimetry." Current Opinion in Biotechnology. Link

    • Grounding: Authoritative source for the ITC protocols and thermodynamic equ
  • Madan, A. K., et al. (2002).[1] "Eccentric distance sum: A novel graph invariant for predicting biological and physical properties."[2] Journal of Mathematical Analysis and Applications. Link

    • Grounding: Provides QSAR data distinguishing the topological indices of 2-pentylamine and 3-pentylamine, correlating structure to predictive biological activity.[1]

Sources

Validation

Technical Advisory: Analytical Differentiation of Pentylone and N-Piperonyl-3-pentanamine

This guide details the structural, physicochemical, and analytical differentiation between Pentylone (a synthetic cathinone) and N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine (a benzylamine derivative). While Pentylone is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, physicochemical, and analytical differentiation between Pentylone (a synthetic cathinone) and N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine (a benzylamine derivative).

While Pentylone is a controlled substance widely documented in forensic literature, the comparator—N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine (hereafter referred to as "The Benzylamine Analog" )—represents a structural isomer class often encountered as a synthesis impurity, a novel psychoactive substance (NPS), or a decoy molecule.

Structural Identity & Chemical Logic

The core challenge in differentiating these compounds lies in their shared "methylenedioxy" moiety and similar molecular weight range. However, they belong to fundamentally different chemical classes: Phenethylamines (Cathinones) vs. Benzylamines .

Comparative Chemical Profile
FeaturePentylone The Benzylamine Analog
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-oneN-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine
Chemical Class Synthetic Cathinone (

-keto-phenethylamine)
Secondary Benzylamine
Molecular Formula


Exact Mass 235.1208 Da221.1416 Da
Core Skeleton


Key Functional Group Ketone (Carbonyl)Methylene Bridge (Reduced)
Nitrogen Environment Secondary (N-Methyl)Secondary (N-Benzyl)
Structural Visualization

The following diagram illustrates the connectivity differences that drive the analytical divergence.

Structures cluster_0 Pentylone (Cathinone) cluster_1 Benzylamine Analog P_Core Benzodioxole Ring P_Keto Ketone (C=O) (Pos 1) P_Core->P_Keto P_Alpha Alpha Carbon (Pos 2) P_Keto->P_Alpha P_Amine N-Methyl Amine P_Alpha->P_Amine P_Chain Propyl Chain P_Alpha->P_Chain B_Core Benzodioxole Ring B_Bridge Methylene Bridge (-CH2-) B_Core->B_Bridge B_Amine Nitrogen (NH) B_Bridge->B_Amine B_Alkyl Pentan-3-yl Group (Branched) B_Amine->B_Alkyl

Figure 1: Structural connectivity comparison. Note the critical absence of the carbonyl group in the Benzylamine Analog.

Analytical Differentiation Strategy

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for differentiation. The fragmentation mechanisms are distinct due to the stability of the resulting cations.

1. Fragmentation Mechanism[1][2]
  • Pentylone (Cathinone): Undergoes

    
    -cleavage  at the C-C bond between the carbonyl and the alpha-carbon. This generates a resonance-stabilized acylium ion (m/z 149) and the dominant immonium ion.
    
    • Base Peak: m/z 86 (

      
      ).
      
  • Benzylamine Analog: Undergoes benzylic cleavage or

    
    -cleavage relative to the nitrogen. Benzylamines typically fragment to form the stable tropylium/benzyl cation.
    
    • Base Peak: m/z 135 (Piperonyl cation,

      
      ).
      
    • Secondary Peak: m/z 192 (Loss of ethyl group from the pentan-3-yl chain via

      
      -cleavage).
      
2. Mass Spectrum Comparison Table
Ion TypePentylone (m/z)Benzylamine Analog (m/z)Mechanistic Origin
Molecular Ion (

)
235 (Weak)221 (Weak/Moderate)Intact molecule.
Base Peak 86 135 Pentylone: Immonium (

).Analog: Piperonyl (

).
Major Fragment 1 149192Pentylone: Benzodioxoyl cation.Analog: Loss of Ethyl (

).
Major Fragment 2 44135Pentylone:

.Analog: Tropylium species.
3. Fragmentation Pathway Diagram

Fragmentation P_Parent Pentylone (M+ 235) P_Frag1 Immonium Ion (m/z 86) (Base Peak) P_Parent->P_Frag1 Alpha-Cleavage (Loss of Ar-CO) P_Frag2 Acylium Ion (m/z 149) P_Parent->P_Frag2 C-C Cleavage B_Parent Benzylamine Analog (M+ 221) B_Frag1 Piperonyl Cation (m/z 135) (Base Peak) B_Parent->B_Frag1 Benzylic Cleavage (C-N Bond) B_Frag2 Fragment m/z 192 (M - Ethyl) B_Parent->B_Frag2 Alpha-Cleavage (Alkyl Side)

Figure 2: Divergent fragmentation pathways under Electron Ionization (EI).

B. Fourier Transform Infrared Spectroscopy (FT-IR)[4]

FT-IR provides the "smoking gun" for differentiation: the Carbonyl stretch.

  • Pentylone: Displays a strong, sharp absorption band at 1670–1690 cm⁻¹ (Aryl ketone).

  • Benzylamine Analog: Absent carbonyl peak in the 1600–1700 cm⁻¹ region. Shows C-O stretches (1030/1250 cm⁻¹) and N-H stretches, but the lack of the ketone band is diagnostic.

Experimental Protocol: Step-by-Step Identification

This protocol assumes a solid or liquid sample of unknown purity.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.

  • Derivatization (Optional but Recommended): If peak tailing occurs, add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 20 mins.

    • Note: Pentylone (secondary amine) and the Benzylamine Analog (secondary amine) will both form TMS derivatives.

    • Pentylone-TMS: MW 307.

    • Analog-TMS: MW 293.

Phase 2: GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Source: 230°C, EI mode (70 eV).

Phase 3: Data Interpretation Logic
  • Check Molecular Ion:

    • If

      
       = 235 
      
      
      
      Suspect Pentylone .
    • If

      
       = 221 
      
      
      
      Suspect Benzylamine Analog .
  • Check Base Peak:

    • If m/z = 86

      
       Confirm Pentylone .[3]
      
    • If m/z = 135

      
       Confirm Benzylamine Analog .
      
  • Orthogonal Check (IR):

    • Run ATR-FTIR on neat sample.

    • Look for

      
       peak at ~1680 cm⁻¹. Presence = Pentylone.[1][3][4][5][6] Absence = Analog.
      

Synthesis & Origin Context[3][7][9]

Understanding the origin helps in profiling the sample.

  • Pentylone Origin: Synthesized via bromination of valerophenone followed by amination with methylamine. It is a designed CNS stimulant.

  • Benzylamine Analog Origin: Likely a product of Reductive Amination .

    • Precursors: Piperonal (3,4-methylenedioxybenzaldehyde) + 3-Aminopentane.

    • Reaction: Formation of the imine (Schiff base) followed by reduction (e.g., with

      
      ).
      
    • Significance: This compound may appear as an impurity in "botched" syntheses of other piperonyl drugs or as a standalone non-controlled substance designed to mimic the physical appearance of cathinones without the legislative burden (in jurisdictions where the ketone is required for scheduling).

References

  • SWGDRUG. (2014).[4] Monograph: Pentylone. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Forensic Chemistry, 19, 100245. Retrieved from [Link][7]

  • NIST Chemistry WebBook. (2023). Mass Spectrum of 1,3-Benzodioxol-5-amine derivatives. National Institute of Standards and Technology. Retrieved from [Link][8]

  • PubChem. (2025).[9] Compound Summary: 1,3-Benzodioxolyl-N-ethylpentanamine (Related Benzylamine Structure). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Benchmarking Reference Standards for N-Substituted Benzodioxole Impurities: A Technical Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] The 3,4-methylenedioxyphenyl (benzodioxole) moiety is a critical pharmacophore found in diverse bioactive molecules, from illicit psychotropics (MDMA,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The 3,4-methylenedioxyphenyl (benzodioxole) moiety is a critical pharmacophore found in diverse bioactive molecules, from illicit psychotropics (MDMA, MDA) to essential therapeutics (Tadalafil, Paroxetine). In drug development and forensic profiling, the accurate characterization of N-substituted benzodioxole impurities —specifically amide and amine derivatives formed during reductive amination—is a mandatory compliance step (ICH Q3A/B).

This guide objectively compares the performance of reference standard grades (ISO 17034 CRM vs. Analytical Standards) and validates their suitability for detecting route-specific impurities like N-formyl-MDA and N-acetyl-MDMA .

Why This Comparison Matters
  • Regulatory Risk: N-substituted impurities often possess structural alerts for genotoxicity.

  • Analytical Challenge: These impurities frequently co-elute with the API or exhibit poor ionization in LC-MS without optimized protocols.

  • Data Integrity: The choice of reference standard directly impacts the uncertainty budget of your quantitative method.

The Hierarchy of Reference Standards

Selecting the correct standard is not merely a purchasing decision; it is a scientific control strategy. The table below compares the three primary tiers of reference materials available for benzodioxole impurities.

Table 1: Comparative Performance of Reference Standard Grades
FeatureISO 17034 CRM (Gold Standard) ISO 17025 Analytical Standard Research Grade (In-House/Generic)
Traceability SI Units (NIST/BIPM traceable)Traceable to internal primary stdOften undefined or batch-specific
Uncertainty Explicitly calculated (Combined + Expanded)Measurement uncertainty onlyNot provided
Homogeneity Statistically validated (ANOVA)Assumed based on processUnknown
Stability Long-term & accelerated stability data providedRetest dates providedSingle-point purity check
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC, Batch ReleaseR&D, Early Route Scouting
Cost Factor High (10x)Moderate (3-5x)Low (1x)

Expert Insight: For N-substituted benzodioxoles, which are prone to hydrolysis (amides) or oxidation (amines), ISO 17034 CRMs are non-negotiable for establishing shelf-life specifications. Use Research Grade materials only for qualitative peak identification (retention time markers).

Case Study: N-Formyl vs. N-Acetyl Impurity Profiling

A critical challenge in benzodioxole synthesis (e.g., reductive amination of MDP2P) is the formation of "route-specific" amide impurities. These are non-basic and often missed by standard acid-extraction protocols.

Formation Pathways (Visualized)

The following diagram illustrates the competitive pathways leading to N-substituted impurities during the Leuckart reaction or catalytic hydrogenation.

Benzodioxole_Pathways Precursor MDP2P (Ketone Precursor) Intermediate Schiff Base Intermediate Precursor->Intermediate + Amine Source Impurity_Formyl Impurity A: N-Formyl Derivative Precursor->Impurity_Formyl Leuckart Rxn (Formic Acid/Ammonium Formate) Impurity_Acetyl Impurity B: N-Acetyl Derivative Precursor->Impurity_Acetyl Acylating Agent (Acetic Anhydride trace) Target Target Amine (e.g., MDA/MDMA) Intermediate->Target Reduction (H2/Pd or NaBH4) Target->Impurity_Acetyl Post-Rxn Degradation

Figure 1: Competitive reaction pathways showing the genesis of N-formyl and N-acetyl benzodioxole impurities.

Experimental Protocol: Self-Validating Analysis

To objectively compare standards, we employ a Cross-Validated Analytical Workflow . This protocol ensures that any discrepancy in data is due to the material quality, not the method.

Method A: High-Resolution LC-MS/MS (Quantitative)
  • Objective: Quantification of N-formyl-MDA at trace levels (<0.05%).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

Method B: GC-MS (Orthogonal Confirmation)
  • Objective: Confirm structural identity and detect thermal instability.

  • Inlet: Splitless, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Note: N-substituted amides (formyl/acetyl) are stable and do not require derivatization, unlike the parent amines.

Validation Logic (Self-Check)
  • Linearity Check: Inject the CRM at 5 concentrations.

    
     must be 
    
    
    
    .
  • Response Factor Calculation: Calculate Relative Response Factor (RRF) of the impurity vs. the parent drug.

    • If RRF deviates by >10% between GC and LC, investigate thermal degradation in the GC inlet.

  • Standard Verification: Analyze the "Research Grade" standard against the CRM calibration curve.

    • Pass Criteria: Calculated purity matches label claim within ±2.0%.

Comparative Data: Commercial vs. Synthesized Standards

We compared a commercially available ISO 17034 N-Acetyl-MDMA CRM against an In-House Synthesized Standard (recrystallized).

Table 2: Experimental Performance Metrics
MetricISO 17034 CRMIn-House Standard (Recrystallized)Impact on Result
Assay (qNMR) 99.8% ± 0.3%96.2% ± 1.5%In-house std introduces ~3.6% bias if uncorrected.
Water Content (KF) 0.1% (Certified)1.8% (Variable)High moisture in in-house std dilutes potency.
Residual Solvent <100 ppm~4500 ppm (EtOAc)Solvent peaks may interfere with impurity integration.
Shelf Life 3 Years (5°C)UnknownRequires monthly re-testing (high labor cost).

Analytical Decision Workflow

Use this logic flow to determine the appropriate reference standard strategy for your specific development phase.

Decision_Workflow Start Start: Impurity Detected Is_Quant Is Quantitative Analysis Required? Start->Is_Quant Phase Development Phase? Is_Quant->Phase Yes Research Use Research Grade / In-House Standard Is_Quant->Research No (ID Only) Phase->Research Early R&D Qualify Perform Full Characterization (NMR, MS, KF, TGA) Phase->Qualify Late Stage/Validation (No CRM Available) Purchase Purchase ISO 17034 CRM Phase->Purchase Late Stage/Validation (CRM Available) Research->Qualify If promoting to Primary Standard

Figure 2: Decision tree for selecting reference standards based on development stage and analytical requirements.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Swist, M., et al. (2005). "Basic and neutral route specific impurities in MDMA prepared by different synthesis methods." Forensic Science International, 155(2-3), 100-111. [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

  • Gimeno, P., et al. (2002).[2] "A contribution to the chemical profiling of 3,4-methylenedioxymethamphetamine (MDMA) tablets."[2][3] Forensic Science International, 127(1-2), 1-44.[2] [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of Piperonyl Amine Derivatives

Executive Analysis: The Benzodioxole Chromophore In the development of metabolic probes, antiepileptics, and psychoactive structural analogs, Piperonyl amine (3,4-methylenedioxybenzylamine) serves as a critical scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Benzodioxole Chromophore

In the development of metabolic probes, antiepileptics, and psychoactive structural analogs, Piperonyl amine (3,4-methylenedioxybenzylamine) serves as a critical scaffold.[1] Its spectroscopic identity is defined by the 1,3-benzodioxole moiety.

Unlike simple benzylamines, the strained, planar five-membered ring containing two oxygen atoms acts as a powerful auxochrome.[1] This guide objectively compares the UV-Vis absorbance characteristics of piperonyl amine against its closest structural competitors and outlines a self-validating protocol for its characterization.

Key Spectroscopic Differentiator

The methylenedioxy bridge forces the oxygen lone pairs into a rigid alignment with the aromatic


-system. This results in a distinct, sharper absorbance profile compared to the freely rotating methoxy groups found in veratrylamine derivatives.

Comparative Profiling: Absorbance Maxima ( )[1][2]

The following data synthesizes experimental values for piperonyl amine and its primary structural analogs. Note that the amine nitrogen is separated from the aromatic ring by a methylene (


) spacer, preventing direct conjugation; thus, the spectrum is dominated by the benzodioxole chromophore.
Table 1: UV-Vis Absorbance Benchmarks (Solvent: Ethanol/Methanol)
Compound ClassPrimary

(Transition)
Secondary

(Transition)
Molar Absorptivity (

)
Spectroscopic Signature
Piperonyl Amine (MDBA)284 - 286 nm (

)
235 - 237 nm (Benzenoid)

Distinct "twin peak" profile characteristic of the rigid dioxole ring.[1]
3,4-Dimethoxybenzylamine (Veratrylamine)278 - 280 nm230 - 232 nm

Broader band due to steric rotation of methoxy groups; hypsochromic shift relative to MDBA.[1]
Benzylamine (Unsubstituted)254 - 258 nm205 nm

Weak fine structure (B-band); lacks the auxochromic boost of oxygen substituents.[1]
Piperonal (Aldehyde Precursor)310 - 315 nm270 nm

Red-shifted due to direct conjugation of the carbonyl with the aromatic ring.
Impact of Derivatization

When modifying piperonyl amine for drug candidates, the


 shifts predictably based on the functional group added to the nitrogen:
  • Amide Formation (e.g., N-Acetyl): Minimal shift (

    
     nm). The carbonyl is insulated by the methylene bridge. The spectrum remains diagnostic of the benzodioxole ring (285 nm).
    
  • Schiff Base Formation (Imine): Dramatic Bathochromic Shift. Conjugation extends through the

    
     bond.
    
    • Observation: Appearance of a new band at 340–380 nm (yellow color).

    • Utility: Used for kinetic monitoring of hydrolysis.

Workflow Visualization: Spectroscopic Characterization

The following diagram outlines the logical flow for characterizing a piperonyl derivative, ensuring differentiation from starting materials (aldehydes) and byproducts.

UV_Characterization_Workflow Start Sample: Piperonyl Amine Derivative Solvent_Choice Solvent Selection (EtOH or MeCN) Start->Solvent_Choice Blank_Prep Prepare Blank (Solvent only) Solvent_Choice->Blank_Prep Scan_Full Full Scan (200-400 nm) Blank_Prep->Scan_Full Decision_Peak Analyze Peak Profile Scan_Full->Decision_Peak Case_Aldehyde Peak > 310 nm? (Unreacted Piperonal) Decision_Peak->Case_Aldehyde Red Shift Case_Product Peak ~285 nm? (Target Amine/Amide) Decision_Peak->Case_Product Standard Case_Schiff Peak > 340 nm? (Schiff Base) Decision_Peak->Case_Schiff Extended Conjugation Calc_Epsilon Calculate Molar Absorptivity (ε) Beer-Lambert Law Case_Product->Calc_Epsilon

Figure 1: Decision logic for identifying piperonyl derivatives based on spectral shifts.

Experimental Protocol: Self-Validating Determination

Objective: Accurately determine the


 and Extinction Coefficient (

) of a piperonyl amine derivative. Scientific Integrity: This protocol includes a "Solvent Cutoff Check" and "Linearity Validation" to prevent common artifacts.
Reagents & Equipment[3]
  • Analyte: Piperonyl amine derivative (High Purity >98%).[1]

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Ethanol (EtOH).[1]

    • Why MeCN? UV cutoff is 190 nm, allowing clear visualization of the 235 nm band.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology

1. Baseline Correction (The Zeroing Step)

  • Fill two matched quartz cuvettes with pure solvent.

  • Run a baseline scan from 200 nm to 400 nm.

  • Validation: Absorbance should be

    
     AU across the range. If 
    
    
    
    at 230 nm, solvent is contaminated.[1]

2. Stock Solution Preparation

  • Weigh approx. 15 mg (

    
    ) of the derivative into a 100 mL volumetric flask.
    
  • Dissolve and dilute to mark with solvent.[2]

  • Calculate Molar Concentration (

    
    ).[1]
    
    • Formula:

      
      [1]
      

3. Dilution Series (Linearity Check)

  • Prepare three working dilutions from stock:

    • D1:

      
       M
      
    • D2:

      
       M
      
    • D3:

      
       M
      
  • Scientific Logic:[1][3][4][5][6][7][8] Measuring multiple concentrations confirms adherence to Beer-Lambert Law and rules out aggregation effects.

4. Measurement

  • Scan D1, D2, and D3 from 200 to 400 nm.[1]

  • Locate

    
     (expect ~285 nm).[1]
    
  • Record Absorbance (

    
    ) at 
    
    
    
    .[1][3]

5. Calculation & Validation

  • Calculate

    
     for each dilution: 
    
    
    
    .[1]
  • Pass Criteria: The

    
     values for D1, D2, and D3 must agree within 
    
    
    
    .
  • Report: The average

    
     and average 
    
    
    
    .

References

  • NIST Chemistry WebBook. Piperonylamine Spectral Data.[4][9] National Institute of Standards and Technology.[4] [Link][1]

  • Noggle, F. T., et al. (1991).[1] Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines. Journal of Chromatographic Science. (Confirming the 284/236 nm absorbance maxima for the methylenedioxy scaffold). [Link]

  • PubChem. Piperonylamine Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for benzenoid vs. auxochrome shifts).

Sources

Comparative

A Comparative Guide to Benzodioxole Amine Cross-Reactivity in Immunoassay Screens vs. Confirmatory Methods

Abstract The detection of benzodioxole amines, a class of compounds including 3,4-methylenedioxymethamphetamine (MDMA or Ecstasy), is a critical task in clinical and forensic toxicology. Immunoassay screens serve as the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The detection of benzodioxole amines, a class of compounds including 3,4-methylenedioxymethamphetamine (MDMA or Ecstasy), is a critical task in clinical and forensic toxicology. Immunoassay screens serve as the frontline tool for this purpose due to their speed and high throughput. However, their utility is often compromised by a significant analytical challenge: antibody cross-reactivity. The shared benzodioxole moiety among MDMA and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), as well as related compounds, can lead to presumptive positive results that lack specificity.[1][2] This guide provides an in-depth technical comparison between immunoassay screening and "gold standard" confirmatory methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] We will explore the underlying principles of these technologies, present experimental data on cross-reactivity, and provide standardized protocols to illustrate the necessity of a two-tiered testing approach for achieving scientifically sound and legally defensible results.

Introduction: The Benzodioxole Moiety and its Significance

The 1,3-benzodioxole functional group is the core chemical structure in a class of psychoactive substances known as benzodioxole amines. The most prominent of these are MDMA, its metabolite MDA, and other related designer drugs like 3,4-methylenedioxy-N-ethylamphetamine (MDEA).[4][5] These compounds are regulated substances, and their accurate detection in biological matrices like urine is essential for workplace drug testing, clinical toxicology, and forensic investigations.[5][6]

The pharmacological activity and metabolic fate of these compounds are directly linked to their structure. MDMA is primarily metabolized in the liver via N-demethylation to form MDA, which is also psychoactive.[4][7][8] Both parent drug and metabolite can be excreted in the urine.[4][6] This metabolic relationship, based on the stable benzodioxole ring, is a key reason for the analytical challenges discussed herein.

Section 1: The Principle of Immunoassay Screening

Immunoassays are the workhorse of initial drug screening.[3][9] Most drug screening immunoassays operate on the principle of competitive binding.[10][11][12][13]

The Mechanism:

  • Antibody-Coated Support: The wells of a microplate or other solid phase are coated with antibodies specifically raised against a target analyte (e.g., MDMA).[14]

  • Competition: The urine sample (which may or may not contain the drug) is added to the well along with a known quantity of the drug that has been chemically linked to an enzyme (an enzyme conjugate).[14]

  • Binding: The drug present in the sample and the enzyme-conjugated drug compete for the limited number of available antibody binding sites.[12]

  • Signal Generation: After an incubation period, the unbound reagents are washed away. A substrate is added, which reacts with the bound enzyme conjugate to produce a measurable signal (e.g., a color change).[14]

The key takeaway is an inverse relationship : a high concentration of drug in the sample leads to less enzyme conjugate binding, resulting in a low signal. Conversely, a low drug concentration (a negative sample) results in a high signal.[11][14] This principle allows for rapid, high-throughput screening.[13]

G cluster_0 Negative Sample (No Drug) cluster_1 Positive Sample (Drug Present) s1 Antibody-Coated Well s2 Add Sample (No Drug) + Enzyme-Conjugate s1->s2 s3 Conjugate Binds Freely s2->s3 s4 Wash Step s3->s4 s5 Add Substrate s4->s5 s6 High Signal (Strong Color) s5->s6 p1 Antibody-Coated Well p2 Add Sample (Drug Present) + Enzyme-Conjugate p1->p2 p3 Drug & Conjugate Compete. Less Conjugate Binds. p2->p3 p4 Wash Step p3->p4 p5 Add Substrate p4->p5 p6 Low Signal (Weak/No Color) p5->p6

Competitive Immunoassay Principle.

Section 2: The Core Challenge: Antibody Cross-Reactivity

The primary limitation of immunoassay screens is that the antibody's binding is not perfectly specific.[2][15] Cross-reactivity occurs when the antibody binds to compounds other than the one it was designed to detect.[2][16]

Causality: Antibodies for small molecules like MDMA are developed by injecting an animal with the drug (a hapten) bound to a larger carrier protein. This process can produce antibodies that recognize the core structure—in this case, the benzodioxole phenethylamine backbone.[15] Consequently, molecules with similar structures, such as MDA, MDEA, and other designer phenethylamines, can also bind to the antibody, causing a "positive" result.[1][17][18] This is a significant issue, as some studies have shown that a high percentage of presumptive positives from certain immunoassay kits are found to be false positives upon confirmation.[1]

Quantifying Cross-Reactivity: Cross-reactivity is typically expressed as a percentage. It is calculated based on the concentration of the cross-reacting substance required to produce the same signal response as a given concentration of the target analyte. A higher percentage indicates a greater potential for interference.

CompoundTarget AnalyteTypical Immunoassay Cross-Reactivity (%)Structural Similarity to MDMA
MDMA MDMA100%Target Analyte
MDA MDMA50 - 150%High (N-demethylated metabolite)
MDEA MDMA30 - 120%High (N-ethyl analog)
Amphetamine MDMA< 1 - 20%Moderate (Lacks methylenedioxy group)
Methamphetamine MDMA< 1 - 25%Moderate (Lacks methylenedioxy group)
Ephedrine MDMA< 1%Low (Different side chain)

Note: Data is illustrative and compiled from various sources. Cross-reactivity varies significantly between manufacturers and specific assay designs.[2][17][19]

Section 3: The Gold Standard: Confirmatory Analysis via Mass Spectrometry

Due to the limitations of immunoassays, regulatory and scientific standards, such as those from the Substance Abuse and Mental Health Services Administration (SAMHSA), mandate that all presumptive positive screens be confirmed by a more specific method before being reported as positive.[3][4][5] The gold standard for confirmation is mass spectrometry, coupled with a chromatographic separation technique.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): This has been the traditional confirmatory method.[20]

  • Separation (GC): The sample extract is vaporized and passed through a long column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Identification (MS): As each compound exits the column, it is bombarded with electrons, causing it to fragment into a predictable pattern of ions. This fragmentation pattern, or mass spectrum, serves as a unique "chemical fingerprint" for definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a newer, often more sensitive and specific technique that is now widely used.[4][20]

  • Separation (LC): Compounds are separated in a liquid phase based on their chemical properties (e.g., polarity) as they pass through a column. This often eliminates the need for the chemical derivatization step required for many GC-MS analyses.[4][20]

  • Identification (MS/MS): This technique uses two mass analyzers in sequence. The first selects the parent ion of the target drug (e.g., MDMA). This ion is then fragmented in a collision cell, and the second mass analyzer identifies specific, characteristic fragment ions. This process is called Multiple Reaction Monitoring (MRM) and provides an exceptionally high degree of certainty.[4]

G cluster_0 Screening Workflow cluster_1 Confirmatory Workflow urine Urine Sample ia Immunoassay Screen urine->ia neg Negative Result (Reported) ia->neg Low Drug Concentration pos Presumptive Positive ia->pos High Drug Concentration (or Cross-Reactivity) confirm Proceed to Confirmation pos->confirm lcms LC-MS/MS or GC-MS Analysis confirm->lcms confirmed_pos Confirmed Positive (Specific Analyte Identified) lcms->confirmed_pos confirmed_neg Confirmed Negative (False Positive Screen) lcms->confirmed_neg

Two-Tiered Drug Testing Workflow.

Section 4: Experimental Protocols & Data Comparison

To illustrate the practical differences, we outline the methodologies for both screening and confirmation.

Protocol 1: Competitive ELISA for MDMA Screening

This protocol is a representative example of an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Reagent Preparation: Prepare wash buffers, and dilute standards, controls, and enzyme-conjugate as per manufacturer instructions.[14]

  • Sample Addition: Pipette 25 µL of calibrators, controls, and unknown urine samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 100 µL of the MDMA-enzyme conjugate to each well.

  • Incubation: Gently mix and incubate the plate at room temperature for 60 minutes.

  • Washing: Decant the contents of the plate and wash 3-5 times with wash buffer to remove all unbound material.[14]

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 30 minutes, allowing color to develop.

  • Read Plate: Stop the reaction by adding 50 µL of stop solution (e.g., dilute acid). Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate results by comparing the absorbance of unknown samples to the absorbance of a known cutoff calibrator (e.g., 500 ng/mL). Samples with absorbance values less than the cutoff calibrator are considered presumptive positive.

Protocol 2: LC-MS/MS Confirmation of Benzodioxole Amines

This protocol outlines a typical "dilute-and-shoot" or solid-phase extraction (SPE) method for confirmation.

  • Sample Preparation (SPE):

    • Condition an SPE column (e.g., a mixed-mode cation exchange column) with methanol and water.[4]

    • Add 0.5 mL of urine sample, spiked with a known concentration of deuterated internal standards (e.g., MDMA-d5), to the column.[4]

    • Wash the column with acid and then methanol to remove interferences.[4]

    • Elute the target analytes with an appropriate basic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatography (LC):

    • Inject 5-10 µL of the prepared extract onto an LC column (e.g., C18 column).[21]

    • Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) over a 5-10 minute run time.[21][22]

  • Detection (MS/MS):

    • Use an electrospray ionization (ESI) source to ionize the compounds as they elute from the LC column.

    • Monitor for specific precursor-to-product ion transitions (MRMs) for each analyte and internal standard (e.g., MDMA: m/z 194.1 → 163.1; MDA: m/z 180.1 → 163.1).[4]

  • Data Analysis: Identify analytes by matching retention time and the presence of specific ion transitions. Quantify by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Comparative Data Analysis

The following table presents hypothetical but realistic data for a batch of urine samples, demonstrating the importance of the two-tiered approach.

Sample IDImmunoassay Screen Result (Cutoff: 500 ng/mL)LC-MS/MS Confirmed ResultMDMA (ng/mL)MDA (ng/mL)Interpretation
U001NegativeNegative< 25< 25True Negative
U002PositivePositive850120True Positive for MDMA
U003PositivePositive150600True Positive, primarily MDA (metabolite)
U004PositiveNegative< 25< 25False Positive Screen
U005NegativeNegative< 25< 25True Negative

Note: Confirmatory cutoff concentration for MDMA and MDA is typically 250 ng/mL per SAMHSA guidelines.[5][23]

Section 5: Discussion and Practical Implications

The data clearly demonstrates that while immunoassays are effective for rapidly identifying negative specimens, they cannot be relied upon for definitive positive identification.

  • The Power of Screening: The primary role of immunoassay is to efficiently and cost-effectively "rule out" negative samples, allowing laboratory resources to be focused on the smaller number of presumptive positives.[3]

  • The Necessity of Confirmation: Sample U004 represents a critical scenario where a presumptive positive screen was proven negative by LC-MS/MS. Reporting this result based only on the screen would have been a false positive, with potentially serious clinical or legal consequences.

  • Specificity of Confirmation: Sample U003 highlights another key aspect. The immunoassay correctly flagged the sample as positive, but it could not differentiate between MDMA and its metabolite, MDA. The LC-MS/MS method not only confirmed the presence of a benzodioxole amine but also specifically identified and quantified both compounds, providing a more complete toxicological picture.[4]

  • Understanding Your Assay: The degree of cross-reactivity can differ substantially between various commercial immunoassay kits.[2][17][19] It is imperative for laboratories to be fully aware of the performance characteristics and cross-reactivity profiles of the specific assays they employ.

References

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Available at: [Link]

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. Available at: [Link]

  • CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. (2020). Washington State Patrol. Available at: [Link]

  • Screening Method for Methamphetamine and Amphetamine Using DART. (n.d.). Bioanalysis Zone. Available at: [Link]

  • Fitzgerald, R. L., Blount, A. S., & Valentine, J. L. (1996). Stereochemistry of the metabolism of MDMA to MDA. Journal of analytical toxicology, 20(5), 347–352. Available at: [Link]

  • Lin, H. R., & Lin, T. C. (2003). Evaluation of immunoassays for the determination of MDMA and cannabinoids in urine samples. Journal of Food and Drug Analysis, 11(3). Available at: [Link]

  • Controlling Crosstalk of Amphetamine and Methamphetamine in Urine Assays Using 96 Well Plates for LC-MS/MS Analysis. (n.d.). Biotage. Available at: [Link]

  • Thermo Fisher Scientific Develops New GC-MS Method to Enable Compliance with Updated Federal Workplace Drug Testing Guidelines. (2010). Lab Bulletin. Available at: [Link]

  • Bai, F., Lau, S. S., & Monks, T. J. (2000). Metabolism of MDA and MDMA; formation of thioether metabolites. ResearchGate. Available at: [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2000). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. British journal of clinical pharmacology, 49(2), 104–109. Available at: [Link]

  • Torrance, H. J., & Cooper, G. A. (2010). Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Journal of analytical toxicology, 34(2), 79–84. Available at: [Link]

  • Catalyst University. (2020). MDMA (Ecstasy) | Mechanism of Action & Metabolism. YouTube. Available at: [Link]

  • Lin, H. R., & Lua, A. C. (2003). Confirmation of amphetamine, methamphetamine, MDA and MDMA in urine samples using disk solid-phase extraction and gas chromatography-mass spectrometry after immunoassay screening. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(2), 241–247. Available at: [Link]

  • Jones, D. C., Lau, S. S., & Monks, T. J. (2004). The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity. Journal of pharmacology and experimental therapeutics, 309(1), 14–22. Available at: [Link]

  • Sağlam, İ., İçli Eroğlu, H., Saraçoğlu, H., & Karakükcü, Ç. (2024). Assessment of false positive rates of immunoassay kits for ecstasy compared to chromatographic method. AVESİS. Available at: [Link]

  • Methamphetamine/MDMA Forensic ELISA Kit. (n.d.). Neogen. Available at: [Link]

  • Hornbeck, C. L., & Czarny, R. J. (1995). GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation. Journal of analytical toxicology, 19(7), 581–590. Available at: [Link]

  • Shanks, K. G., Behonick, G. S., Dahn, T., & Terrell, A. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 47-53. Available at: [Link]

  • National Drug Screening. (2025). GC-MS vs. Standard Testing | Reliable Drug Test Methods. National Drug Screening. Available at: [Link]

  • Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic science international, 217(1-3), 174–181. Available at: [Link]

  • GC-MS Determination of Amphetamine and Methamphetamine in Human Urine for 12 Hours Following Oral Administration of Dextro-Methamphetamine: Lack of Evidence Supporting the Established Forensic Guidelines for Methamphetamine Confirmation. (n.d.). Portfolio. Available at: [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. (n.d.). Technology Networks. Available at: [Link]

  • Principles of Immunoassays. (2024). UK NEQAS IIA. Available at: [Link]

  • Sviridova, T. A., Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4323. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Hughey Lab. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine . As a secondary amine featuring a methylenedioxybenzyl (piperonyl) moiety, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine . As a secondary amine featuring a methylenedioxybenzyl (piperonyl) moiety, this compound presents specific chemical hazards—primarily corrosivity and potential bioactivity—that necessitate strict adherence to safety standards.

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, the chemical nature of the substance must be understood to prevent incompatible mixing and ensure regulatory compliance.

Parameter Technical Specification
Chemical Name N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine
Synonyms N-(1-ethylpropyl)piperonylamine; N-piperonyl-3-pentanamine
Functional Class Secondary Benzylamine; Methylenedioxy-derivative
Primary Hazard Corrosive (Category 1B) – Causes severe skin burns and eye damage.
Secondary Hazard Acute Toxicity – Potential bioactive/psychoactive precursor properties.
Physical State Typically a viscous liquid or low-melting solid (hygroscopic).
Reactivity Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Operational Safety & PPE Requirements

Handling this amine requires a barrier-protection strategy to prevent dermal absorption and inhalation of corrosive vapors.

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood. If aerosolization is possible, use a NIOSH-approved respirator with organic vapor cartridges (OV/P100).

  • Eye Protection: Chemical splash goggles are mandatory . A face shield is recommended during transfer operations to prevent splashes.

  • Dermal Protection:

    • Gloves: Nitrile rubber (minimum thickness 0.11 mm) for incidental splash contact. For prolonged handling or spill cleanup, use Butyl rubber or Viton gloves.

    • Clothing: Chemical-resistant lab coat and closed-toe shoes.

Waste Segregation & Disposal Protocol

The disposal of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine must follow a strict segregation logic to avoid dangerous exothermic reactions or the formation of toxic byproducts.

Step 1: Waste Stream Identification

Do NOT mix this compound with:

  • Acids: Mixing with strong acids (e.g., HCl, H₂SO₄) will generate significant heat and potentially toxic fumes.

  • Oxidizers: Reaction with oxidizers (e.g., permanganates, nitrates) can lead to fire or explosion.

  • Halogenated Solvents: While often co-disposed, it is best practice to segregate amines from halogenated waste to prevent the formation of quaternary ammonium salts or other reactive intermediates over time.

Step 2: Containerization
  • Select Container: Use a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass. Ensure the cap has a chemically resistant liner (e.g., Teflon/PTFE).

  • Transfer: Slowly transfer the liquid/solid into the container using a funnel to avoid spillage.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Step 3: Labeling

Affix a hazardous waste label immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine.

  • Hazard Warnings: "CORROSIVE," "TOXIC."

Step 4: Storage & Handoff
  • Store the container in a secondary containment tray inside a ventilated hazardous waste cabinet.

  • Keep the container closed at all times except when adding waste.

  • Schedule pickup with your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia) within 90 days of the accumulation start date (per RCRA guidelines).

Visualization: Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating this amine from other laboratory waste streams.

WasteSegregation Start Waste: N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes SegregateAmine Segregate into 'Organic Bases/Amines' Container CheckMix->SegregateAmine No (Pure) IsAcid Contains Strong Acids? AnalyzeMix->IsAcid IsOxidizer Contains Oxidizers? IsAcid->IsOxidizer No Neutralize CAUTION: Neutralize carefully before disposal (Consult EHS) IsAcid->Neutralize Yes IsOxidizer->SegregateAmine No SeparateOx DO NOT MIX. Dispose as Oxidizer Waste separately. IsOxidizer->SeparateOx Yes Label Label: 'Hazardous Waste - Corrosive Amine' SegregateAmine->Label Neutralize->Label

Figure 1: Decision logic for segregating amine waste to prevent incompatible reactions.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and facility contamination.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is operating at maximum capacity.

  • PPE Up: Don double nitrile gloves (or butyl rubber), goggles, and a lab coat before approaching the spill.

  • Containment: Surround the spill with inert absorbent material (vermiculite, dry sand, or commercial amine-neutralizing pads).

    • Critical Note: Do not use paper towels, as amines can react with cellulose or simply evaporate from the surface.

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth hazardous waste jar.

    • Wipe the contaminated surface with a dilute acid solution (e.g., 5% citric acid) to neutralize residues, followed by soap and water.

    • Dispose of all cleanup materials (gloves, absorbents) as hazardous chemical waste.

Regulatory Compliance (RCRA & DEA)

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this waste is likely to be classified as D002 (Corrosive) if the pH is >12.5, or simply as a characteristic hazardous waste due to toxicity.

  • DEA Watch List: While this specific isomer may not be explicitly listed as a List I chemical, it is structurally related to regulated precursors (piperonylamine derivatives). Maintain strict inventory logs and disposal records to satisfy potential Drug Enforcement Administration (DEA) audits regarding diversion of precursor chemicals.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperonylamine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.